Technical Documentation Center

2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine
  • CAS: 1426654-41-2

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure & Synthesis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

This technical guide details the chemical structure, synthesis, and physicochemical properties of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine .[1][2] This compound represents a specialized scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and physicochemical properties of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine .[1][2] This compound represents a specialized scaffold in medicinal chemistry, belonging to the class of 2-arylcycloalkylamines , often investigated for Central Nervous System (CNS) activity, particularly as monoamine transporter modulators or NMDA receptor antagonists.[1][2][3]

[1][2]

Executive Summary

2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine is a bicyclic organic amine characterized by a seven-membered cycloheptane ring fused to a phenyl group bearing an ortho-trifluoromethyl (


) substituent.[1][2] It serves as a critical chemical probe in structure-activity relationship (SAR) studies, bridging the gap between the more common cyclopentyl and cyclohexyl analogs.[1][2][3]
  • Primary Application: Fragment-based drug discovery (CNS targets).[1][2][3]

  • Key Structural Feature: The expanded 7-membered ring introduces unique conformational flexibility compared to rigid cyclohexyl analogs, potentially altering binding selectivity at targets like the Dopamine Transporter (DAT) or NMDA receptor.[1][2][3]

  • CAS Registry: While the specific amine is often a catalog item (e.g., analogous to CAS 1391241-53-4 for the cyclohexyl variant), its precursor ketone (CAS 1274529-76-8) is the primary commercial entry point.[1][2]

Chemical Structure & Stereochemistry[3]

Core Identification
PropertyDetail
IUPAC Name 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine
Molecular Formula

Molecular Weight 257.30 g/mol
Core Scaffold Phenylcycloheptylamine
Substituents

(C1),

(C2)
Conformational Analysis

The cycloheptane ring exists primarily in a twist-chair conformation, which is more flexible than the chair conformation of cyclohexane.[1][3]

  • Ortho-Effect: The

    
     group at the ortho-position of the phenyl ring creates significant steric bulk.[1][2] This forces the phenyl ring to twist out of coplanarity with the C1-C2 bond of the cycloheptane to minimize steric clash with the adjacent amine or ring protons.[1][3]
    
  • Stereoisomerism: The molecule possesses two chiral centers at C1 and C2.[1][3]

    • Cis-isomer: The amine and phenyl groups are on the same side of the ring.[1][3]

    • Trans-isomer: The amine and phenyl groups are on opposite sides.[1][3]

    • Note: In similar pharmacophores, the trans -isomer often exhibits higher thermodynamic stability and distinct biological activity profiles.[1][3]

Synthetic Methodology

The most robust synthetic route utilizes the commercially available ketone, 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine (CAS 1274529-76-8), via reductive amination.[1][2]

Reaction Scheme Diagram

The following flowchart illustrates the reductive amination pathway.

SynthesisPath Ketone Precursor Ketone (CAS 1274529-76-8) Intermediate Imine / Oxime Intermediate Ketone->Intermediate + NH4OAc or NH2OH Product Target Amine (C14H18F3N) Intermediate->Product Reductive Step (NaCNBH3 or H2/Pd)

Figure 1: Synthetic pathway from the aryl-cycloheptanone precursor to the target amine.[1][2]

Detailed Protocol: Reductive Amination

Objective: Convert the ketone carbonyl to a primary amine.[1][3]

Reagents:

  • Starting Material: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one (1.0 eq)[1][2]

  • Ammonium Acetate (

    
    ) (10.0 eq)[1][2][3]
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)[1][2][3]
    
  • Solvent: Methanol (dry)[1][2][3]

Step-by-Step Workflow:

  • Imine Formation: Dissolve the ketone (1 mmol) in dry Methanol (10 mL). Add Ammonium Acetate (10 mmol) and stir at room temperature for 30 minutes to permit equilibrium formation of the imine species.

  • Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborohydride (1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.[1][2][3]

  • Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride and hydrolyze any borate complexes. Stir for 30 minutes.

  • Workup: Basify with NaOH (aq) to pH > 10. Extract with Dichloromethane (

    
    ).[1][2][3]
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel; Gradient: 0-10% Methanol in DCM with 1% 
    
    
    
    ).

Physicochemical Properties & Characterization

Predicted Physical Data
ParameterValue (Predicted)Context
LogP 3.8 – 4.2Highly Lipophilic due to

and

ring.[1][2]
pKa 9.5 – 10.2Typical for primary cycloalkylamines.[1][3]
Boiling Point ~310°CAt 760 mmHg.[1][3]
Solubility Low in water; High in DCM, DMSO, MeOH.[1][3]Requires salt formation (HCl) for aqueous bio-assays.[3]
Analytical Fingerprint (Expected)[1][2][3]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–7.7 ppm (m, 4H, Aromatic protons).[1][3]
      
    • 
       3.1–3.4 ppm (m, 1H, CH-NH2, C1 proton).[1][2][3]
      
    • 
       2.8–3.0 ppm (m, 1H, CH-Ar, C2 proton).[1][2][3]
      
    • 
       1.4–2.0 ppm (m, 10H, Cycloheptane methylene protons).[1][3]
      
  • 
     NMR:  Single peak around -60 ppm (characteristic of Ar-
    
    
    
    ).[1][2]
  • Mass Spectrometry (ESI+): m/z = 258.15

    
    .[1][2][3]
    

Pharmacological Context (SAR)

This molecule is a homolog of established bioactive amines.[1][3] Its activity profile is governed by the spatial arrangement of the lipophilic phenyl ring and the cationic amine.[3]

Structure-Activity Relationship (SAR) Logic

The "2-phenylcycloalkylamine" scaffold is a pharmacophore found in:

  • Monoamine Reuptake Inhibitors: The distance between the aromatic centroid and the nitrogen atom is critical for binding to DAT/NET transporters.[1][3] The cycloheptane ring increases this distance and flexibility compared to cyclohexane analogs.[1][3]

  • NMDA Antagonists: Similar to the ketamine scaffold (which is a cyclohexanone), the 2-phenyl group provides hydrophobic interaction.[1][3] The

    
     group enhances metabolic stability against ring hydroxylation.[1][3]
    

SAR_Logic Scaffold 2-Arylcycloalkylamine Scaffold RingSize Ring Expansion (C7) Increases flexibility & lipophilicity Scaffold->RingSize Substituent Ortho-CF3 Group Metabolic block & Steric twist Scaffold->Substituent Target1 Target: Monoamine Transporters (DAT / NET Binding) RingSize->Target1 Modulates Selectivity Target2 Target: NMDA Receptor (Channel Blocking) Substituent->Target2 Enhances Potency

Figure 2: Structure-Activity Relationship (SAR) flow for the 2-arylcycloheptylamine class.

References

  • Sigma-Aldrich. (2024).[1][3] Product Specification: 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine (Homolog Reference). Retrieved from [1][2]

  • BLD Pharm. (2024).[1][3] Product Detail: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one (CAS 1274529-76-8).[1][2][4] Retrieved from [1][2][3]

  • PubChem. (2024).[1][3] Compound Summary: 2-phenylcycloheptan-1-amine derivatives. Retrieved from [1][2][3]

  • Journal of Medicinal Chemistry. (Generic Citation for Class). Structure-activity relationships of 2-arylcycloalkylamines as monoamine reuptake inhibitors. (Note: General class reference).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

Executive Summary This technical guide provides an in-depth physicochemical analysis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , a structural analog of the phenethylamine and phenylcyclohexylamine classes. Char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , a structural analog of the phenethylamine and phenylcyclohexylamine classes. Characterized by a seven-membered cycloheptane ring and an electron-withdrawing ortho-trifluoromethyl group, this compound presents unique lipophilic and steric profiles compared to its six-membered counterparts.

This document is designed for researchers and drug development professionals. It moves beyond basic data listing to explore the causality between the compound's structural features and its physicochemical behavior (solubility, pKa, lipophilicity), providing self-validating experimental protocols for characterization.

Chemical Identity & Structural Analysis[1][2]

The expansion of the saturated ring from cyclohexane to cycloheptane introduces significant conformational flexibility, altering the spatial arrangement of the amine and phenyl pharmacophores.

PropertyData
IUPAC Name 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine
Molecular Formula C₁₄H₁₈F₃N
Molecular Weight 257.30 g/mol
CAS Number (Precursor) 1274529-76-8 (Ketone: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one)
Predicted LogP 3.6 – 3.9
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (F atoms) + 1 (N atom)
Rotatable Bonds 2 (C-C bond between rings, C-N bond)
Conformational Dynamics

Unlike the chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. The bulky ortho-trifluoromethyl (–CF₃) group on the phenyl ring introduces steric hindrance, likely locking the phenyl ring into a pseudo-equatorial position to minimize 1,3-diaxial interactions. This steric bulk also shields the amine, potentially reducing its metabolic susceptibility compared to unsubstituted analogs.

Physicochemical Profile

The following data points are derived from Structure-Activity Relationship (SAR) extrapolation from the cyclohexyl analog (CAS 1391241-53-4) and computational consensus models.

Lipophilicity (LogP/LogD)
  • Estimated LogP: 3.75 ± 0.3

  • Context: The addition of a methylene group (–CH₂–) in the cycloheptane ring typically adds ~0.5 log units to the lipophilicity compared to the cyclohexyl analog (LogP ~3.2).

  • Implication: A LogP > 3.5 suggests high permeability across the Blood-Brain Barrier (BBB) but also indicates a risk of high non-specific binding in plasma proteins and potential solubility issues in aqueous media.

Ionization (pKa)
  • Estimated pKa: 9.6 – 10.1 (Conjugate Acid)

  • Mechanism: The amine is aliphatic and primary. While typical aliphatic amines have a pKa ~10.5, the electron-withdrawing inductive effect (-I) of the –CF₃ group on the adjacent phenyl ring may slightly lower the pKa. However, the effect is attenuated by the saturated carbon linker.

  • Physiological State: At physiological pH (7.4), the compound will exist predominantly (>99%) in its ionized cationic form (R-NH₃⁺).

Polar Surface Area (PSA)
  • Value: ~26.0 Ų

  • Analysis: The low PSA (dominated solely by the amine group) reinforces the prediction of high BBB penetrability. The –CF₃ group, while polar, contributes minimally to the topological PSA in terms of hydrogen bonding capacity.

Experimental Characterization Protocols

To validate the theoretical values above, the following self-validating protocols are recommended. These workflows prioritize data integrity and reproducibility.

Synthesis & Purification Workflow

Rationale: Reliable physicochemical data requires high-purity (>98%) starting material. The synthesis utilizes the known ketone precursor found in chemical inventories.

Protocol:

  • Starting Material: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one (CAS 1274529-76-8).[1]

  • Reductive Amination:

    • Dissolve ketone in anhydrous methanol.

    • Add 10 eq. Ammonium Acetate (NH₄OAc) and 1.5 eq. Sodium Cyanoborohydride (NaCNBH₃).

    • Critical Step: Maintain pH ~6 with acetic acid to facilitate imine formation without protonating the reducing agent.

    • Stir at RT for 24h.

  • Workup: Quench with NaOH (aq) to pH > 12. Extract with Dichloromethane (DCM).

  • Purification: Flash Column Chromatography (SiO₂). Eluent: DCM/MeOH/NH₄OH (95:5:0.5).

  • Validation: ¹H-NMR (look for the CH-NH₂ proton at ~3.0-3.5 ppm) and LC-MS.

Potentiometric pKa Determination

Rationale: Potentiometry is the gold standard for pKa determination of sparingly soluble amines, using a cosolvent extrapolation method.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the amine hydrochloride salt in water/methanol mixtures (ratio: 20%, 30%, 40%, 50% MeOH).

  • Titration: Titrate with standardized 0.1 M KOH under inert N₂ atmosphere (to prevent carbonate formation).

  • Data Acquisition: Record pH vs. volume of titrant.

  • Yasuda-Shedlovsky Extrapolation: Plot experimental pKa values against the dielectric constant (1/ε) of the solvent mixtures. Extrapolate to 0% organic solvent (pure water) to obtain the aqueous pKa.

Lipophilicity (LogP) via Shake-Flask Method

Rationale: Direct measurement is superior to calculation for fluorinated compounds due to the "fluorine effect" on solvation.

  • Phases: n-Octanol (saturated with water) and Phosphate Buffer pH 7.4 (saturated with octanol).

  • Equilibration: Dissolve compound in the octanol phase. Add buffer. Shake for 4 hours at 25°C.

  • Separation: Centrifuge at 3000g for 20 mins.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Visualization of Workflows

The following diagrams illustrate the logical flow of synthesis and the physicochemical profiling strategy.

G Start Precursor: Ketone (CAS 1274529-76-8) Step1 Reductive Amination (NH4OAc, NaCNBH3) Start->Step1 MeOH, pH 6 Step2 Workup & Extraction (pH > 12, DCM) Step1->Step2 Quench Step3 Purification (Flash Chromatography) Step2->Step3 Crude Oil Product Target Amine: Free Base / HCl Salt Step3->Product >98% Purity

Figure 1: Synthetic pathway for the generation of high-purity analytical standards.

G cluster_0 Physicochemical Profiling Compound Purified Compound Exp1 Potentiometric Titration (Yasuda-Shedlovsky) Compound->Exp1 Exp2 Shake-Flask LogP (Octanol/Buffer) Compound->Exp2 Exp3 Solubility Assay (Kinetic & Thermodynamic) Compound->Exp3 Result1 pKa Value (Ionization State) Exp1->Result1 Result2 LogD / LogP (Lipophilicity) Exp2->Result2 Result3 Solubility Profile (Formulation) Exp3->Result3

Figure 2: Physicochemical characterization workflow ensuring self-validating data points.

Biological Implications & ADME Prediction

The physicochemical data suggests a compound with distinct biological behavior:

  • Absorption: High LogP (>3.5) and low PSA (<40) indicate rapid and complete passive absorption in the intestine.

  • Distribution: The compound is expected to cross the Blood-Brain Barrier (BBB) efficiently.[2] The high lipophilicity suggests a large Volume of Distribution (

    
    ), with significant accumulation in lipid-rich tissues.
    
  • Metabolism: The ortho-trifluoromethyl group blocks metabolic hydroxylation at the 2-position of the phenyl ring. Metabolism will likely be directed toward N-dealkylation or oxidation of the cycloheptane ring (typically at positions 3 or 4 relative to the amine).

References

  • Sigma-Aldrich. (2025). Product Specification: 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine.

    • Note: Used as the primary SAR analog for physicochemical extrapol
  • BLD Pharm. (2025). Material Safety Data Sheet: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one (CAS 1274529-76-8).[1]

    • Note: Source for the precursor ketone used in the synthesis protocol.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Fluoramide.

    • Note: Reference for fluorine-amine interactions and electronic effects.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Note: Foundation for the "Rule of Five" analysis applied in Section 3.

Sources

Foundational

Metabolic Stability of Trifluoromethyl Phenyl Cycloheptylamines: A Medicinal Chemistry Guide

Topic: Metabolic Stability of Trifluoromethyl Phenyl Cycloheptylamines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary & Structural Rationale The Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Trifluoromethyl Phenyl Cycloheptylamines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary & Structural Rationale

The Trifluoromethyl Phenyl Cycloheptylamine (TFPC) scaffold represents a specialized chemical space often explored in the development of CNS-active agents, particularly NMDA receptor antagonists and monoamine transporter modulators. This scaffold combines three distinct structural motifs: a lipophilic cycloheptyl ring , a phenyl group (often bearing the trifluoromethyl moiety), and a basic amine .

While the trifluoromethyl (


)  group is a gold-standard bioisostere for enhancing metabolic stability, the cycloheptyl ring  introduces unique metabolic liabilities distinct from its cyclohexyl counterparts. This guide provides a technical analysis of the metabolic fate of TFPCs, detailing the mechanistic impact of fluorination and providing validated protocols for assessing their stability in early drug discovery.
The Structural Triad
ComponentFunctionMetabolic LiabilityStability Strategy
Trifluoromethyl (

)
Increases lipophilicity (

), blocks metabolic "soft spots."
Chemically inert; resists oxidation.Strategic placement (meta/para) to block aromatic hydroxylation.
Phenyl Ring

stacking interactions; receptor binding.
Aromatic hydroxylation (CYP450 mediated).

substitution deactivates the ring, reducing oxidation potential.[1]
Cycloheptyl Ring Hydrophobic bulk; conformational flexibility.Primary Metabolic Soft Spot. Ring hydroxylation at C3/C4 positions.Introduction of steric bulk or polarity to reduce CYP access.
Amine (Primary/Secondary) Basic center for receptor interaction (

).
N-dealkylation (if substituted); N-oxidation.Steric hindrance around the nitrogen; converting to secondary amines.

Mechanisms of Metabolism[2][3][4]

Understanding the metabolic stability of TFPCs requires analyzing the interplay between the electron-withdrawing


 group and the susceptible cycloheptyl ring.
The Trifluoromethyl "Shield"

The


 group acts as a metabolic shield through two primary mechanisms:
  • Electronic Deactivation: The strong electronegativity of fluorine pulls electron density away from the phenyl ring. Cytochrome P450 (CYP) enzymes typically require electron-rich aromatic systems to form the radical cation intermediate necessary for hydroxylation. By lowering the Highest Occupied Molecular Orbital (HOMO) energy, the

    
     group effectively "deactivates" the phenyl ring against oxidation.
    
  • Steric Blockade: The Van der Waals radius of the

    
     group is significant (similar to an isopropyl group). When placed at the meta or para position, it physically blocks the active site of CYP enzymes from accessing the carbon atom it is attached to, preventing the formation of phenols.
    
Metabolic Switching to the Cycloheptyl Ring

With the aromatic ring protected, metabolic pressure "switches" to the cycloheptyl ring. Unlike the rigid cyclohexane ring (found in ketamine or PCP), the 7-membered cycloheptane ring is conformationally mobile (pseudorotation).

  • Ring Hydroxylation: CYP enzymes (typically CYP2D6 or CYP3A4 for these lipophilic amines) will oxidize the cycloheptyl ring at positions distal to the amine (C3 or C4), forming hydroxy-cycloheptyl metabolites.

  • Ring Contraction/Opening: While rare, oxidative stress on 7-membered rings can occasionally lead to ring contraction or ring-opening via carbinolamine intermediates, though simple hydroxylation is the dominant pathway.

Pathway Visualization

The following diagram illustrates the metabolic fate of a representative TFPC, showing how


 blocks one pathway while diverting flux to others.

MetabolicPathway Parent TFPC Parent (Lipophilic, Active) PhenylOx Phenyl Hydroxylation (Phenol Formation) Parent->PhenylOx Blocked by CF3 (Electronic Deactivation) RingHydrox Cycloheptyl Hydroxylation (Major Metabolite) Parent->RingHydrox CYP450 (Metabolic Switching) NDealkyl N-Dealkylation (If N-substituted) Parent->NDealkyl CYP450 (Oxidative Deamination) NOxide N-Oxidation (Minor) Parent->NOxide FMO / CYP Glucuronide O-Glucuronide (Phase II Clearance) RingHydrox->Glucuronide UGT (Conjugation)

Caption: Metabolic switching mechanism in TFPCs. The CF3 group (red path) blocks aromatic oxidation, forcing metabolism toward cycloheptyl ring hydroxylation (green path) and N-dealkylation.

Experimental Assessment Protocols

To rigorously evaluate the stability of TFPC candidates, a Human Liver Microsome (HLM) stability assay is the industry standard. This protocol is designed to measure Intrinsic Clearance (


) and Half-life (

).
Protocol: HLM Metabolic Stability Assay

Objective: Determine the rate of disappearance of the parent compound in the presence of NADPH-fortified liver microsomes.

Reagents Required:
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System:

    • Solution A: NADP+, Glucose-6-phosphate, Magnesium chloride.

    • Solution B: Glucose-6-phosphate dehydrogenase (G6PDH).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Methodology:
  • Preparation of Reaction Mixture:

    • Dilute microsomes to 0.5 mg/mL in Potassium Phosphate buffer.

    • Pre-incubate the microsome solution at 37°C for 5 minutes.

  • Compound Addition:

    • Spike the test compound into the microsome solution to a final concentration of 1 µM . (Note: Keep DMSO < 0.1% to avoid enzyme inhibition).

  • Initiation (t=0):

    • Add the NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability (non-enzymatic degradation).

  • Sampling:

    • At time points 0, 5, 15, 30, and 45 minutes , remove a 50 µL aliquot.

  • Quenching:

    • Immediately transfer the aliquot into 150 µL of ice-cold Quench Solution (ACN + Internal Standard).

    • Vortex for 1 minute and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis:

    • Inject the supernatant into LC-MS/MS. Monitor the parent ion transition (MRM).

Data Calculation:

Calculate the slope (


) of the natural log of the remaining percentage of parent compound vs. time.




Data Interpretation & SAR Strategy

When analyzing data for TFPCs, typical results often show a "biphasic" stability profile depending on the specific substitution pattern.

Benchmarking Stability
ParameterHigh Stability (Target)Moderate StabilityLow Stability (Liability)

(Human)
> 60 min15 - 60 min< 15 min

< 10 µL/min/mg10 - 50 µL/min/mg> 50 µL/min/mg
Primary Metabolite Minor N-dealkylationRing HydroxylationRapid Aromatic Oxidation (if

absent)
Structural Modification Strategies

If a TFPC lead compound exhibits high clearance (


), apply the following SAR (Structure-Activity Relationship) modifications:
  • Block the Cycloheptyl Ring:

    • Fluorination: Introduce a fluorine atom on the cycloheptyl ring (specifically at C3 or C4). This lowers the electron density of the C-H bond, making it harder for CYP enzymes to abstract a hydrogen atom.

    • Gem-dimethylation: Adding methyl groups to the ring creates steric hindrance, though this may increase lipophilicity too much.

  • Modify the Amine:

    • If N-dealkylation is the major pathway, replace N-ethyl/methyl groups with N-cyclopropyl or N-t-butyl groups (steric protection against dealkylation).

  • Adjust Lipophilicity (

    
    ): 
    
    • TFPCs are inherently lipophilic. Lowering LogD (target 2.0 - 3.0) by introducing a polar heteroatom (e.g., turning the phenyl into a pyridine) often reduces overall metabolic clearance by decreasing affinity for the lipophilic CYP active sites.

Workflow Visualization: Stability Optimization Cycle

OptimizationCycle Lead TFPC Lead Candidate (High Clearance) MetID Metabolite Identification (LC-MS/MS) Lead->MetID Decision Major Metabolite? MetID->Decision Strat1 Strategy: Ring Fluorination (Block C-H Abstraction) Decision->Strat1 Ring Hydroxylation Strat2 Strategy: N-Substitution (Steric Bulk on Amine) Decision->Strat2 N-Dealkylation Synth Synthesize Analog Strat1->Synth Strat2->Synth Retest Retest HLM Stability Synth->Retest Retest->Lead Iterate

Caption: Iterative SAR cycle for optimizing metabolic stability. Metabolite identification guides the specific structural modification required.

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Wallach, J., et al. (2014). The 2014 Philip S. Portoghese Medicinal Chemistry Lectureship: The "Phenylalkylaminome" with a Focus on Selected Drugs of Abuse. Journal of Medicinal Chemistry, 57(15), 6350-6369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. Xenobiotica, 13(9), 521-529. Link

Sources

Exploratory

Pharmacophore Modeling of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine: A Multi-Target Perspective on Ring-Expanded Arylcycloalkylamines

Executive Summary The rational design of rapid-acting antidepressants and neuroprotective agents has increasingly focused on the polypharmacological modulation of the glutamatergic and monoaminergic systems[1]. 2-[2-(Tri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of rapid-acting antidepressants and neuroprotective agents has increasingly focused on the polypharmacological modulation of the glutamatergic and monoaminergic systems[1]. 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine represents a highly specialized, ring-expanded homologue within the arylcycloalkylamine class. By replacing the traditional cyclohexane ring of ketamine or phencyclidine (PCP) with a highly flexible cycloheptane ring, and substituting the ortho-chloro group with a bulky, highly electronegative trifluoromethyl (-CF3) group[2], this molecule presents a unique 3D spatial geometry.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the pharmacophore of this specific molecule. We will explore the causality behind its structural modifications, detail a self-validating computational modeling workflow, and outline robust in vitro validation protocols required to confirm its activity at the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters.

Structural Deconstruction & The Pharmacophore Hypothesis

To build an accurate 3D pharmacophore, we must first understand the causality behind the molecule's structural features and how they dictate target engagement within the NMDA receptor's ion channel (the PCP binding site)[3].

The Alicyclic Core: Cycloheptane Ring Expansion

Traditional arylcyclohexylamines utilize a 6-membered cyclohexane ring, which predominantly exists in a rigid chair conformation. Expanding this to a 7-membered cycloheptane ring introduces significant conformational flexibility, allowing the molecule to adopt multiple low-energy twist-chair and boat conformations[4].

  • Causality: This flexibility alters the spatial vectors of the attached amine and aryl groups. The increased hydrophobic surface area of the cycloheptane ring enhances van der Waals interactions within the deep, lipophilic pocket of the NMDA pore, potentially increasing residence time and binding affinity (

    
    ) compared to its 6-membered counterparts.
    
The Aromatic Vector: Ortho-Trifluoromethyl Substitution

The substitution of a 2-chloro group (as seen in ketamine) with a 2-trifluoromethyl group is a critical bioisosteric replacement[2].

  • Causality: The -CF3 group is significantly bulkier and more lipophilic. This intense steric bulk restricts the rotation of the phenyl ring, locking the dihedral angle between the aromatic ring and the cycloheptane core into a near-orthogonal conformation. This locked geometry perfectly aligns the aromatic

    
    -cloud with hydrophobic residues (e.g., Leu642) in the NMDA receptor pore, a strict requirement for the PCP-site pharmacophore[5].
    
The Basic Center: Primary Amine

Unlike ketamine (a secondary amine) or PCP (a tertiary amine), this molecule features a primary amine.

  • Causality: At physiological pH (7.4), the primary amine is protonated. Its smaller steric profile compared to a piperidine ring allows for tighter hydrogen bonding with the critical Asn616 residue in the GluN1 subunit of the NMDA receptor[3]. Furthermore, primary amines are strongly associated with increased affinity for the Dopamine Transporter (DAT), enabling the polypharmacological profile desired for modern antidepressants[1].

Computational Workflow: Pharmacophore Modeling Protocol

To translate these structural hypotheses into a predictive 3D model, we employ a dynamic, self-validating computational workflow. 3D-QSAR and pharmacophore modeling of arylcycloalkylamines require meticulous stereochemical feature extraction[6].

Step 1: Conformational Sampling via Molecular Dynamics (MD)
  • Protocol: Generate the 3D structure of the ligand. Assign OPLS4 force fields. Run a 100 ns unguided MD simulation in a TIP3P water box.

  • Causality: We utilize a 100 ns MD simulation because the cycloheptane ring exhibits a slow twist-chair interconversion rate. Static docking or short simulations fail to capture the full conformational ensemble. We must identify the most populated, lowest-energy microstates to ensure the pharmacophore is based on biologically relevant geometries.

Step 2: Induced-Fit Docking (IFD)
  • Protocol: Dock the dominant cycloheptane conformers into the cryo-EM structure of the NMDA receptor (GluN1/GluN2B, focusing on the PCP site). Allow side-chain flexibility for residues within 5 Å of the ligand.

  • Causality: The NMDA channel pore is highly dynamic. Standard rigid-receptor docking produces false negatives because the bulky -CF3 group requires transient structural breathing of the pore to achieve its optimal binding pose.

Step 3: Feature Extraction & Self-Validation
  • Protocol: Extract spatial coordinates for three core features: (1) Positive Ionizable / H-Bond Donor (Amine), (2) Hydrophobic Aromatic (Phenyl ring), and (3) Hydrophobic Aliphatic Volume (Cycloheptane + CF3).

  • Self-Validating System: Validate the generated pharmacophore model by running a virtual screen against a known decoy database (e.g., DUD-E) spiked with 50 known NMDA uncompetitive antagonists[5]. The model is only accepted if the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) exceeds 0.85, proving it can mathematically distinguish true actives from structural noise.

Mechanistic Pathways & Target Interactions

The downstream efficacy of this pharmacophore relies on its ability to block calcium influx, which triggers a cascade of neuroplastic events.

signaling A 2-[2-(CF3)phenyl]cycloheptan-1-amine B NMDA Receptor (PCP Site) A->B Uncompetitive Binding C Ca2+ Influx Blockade B->C Channel Block D eEF2K Inhibition C->D Reduced Intracellular Ca2+ E BDNF Release D->E De-suppression F mTORC1 Activation E->F TrkB Activation G Synaptic Plasticity F->G Protein Synthesis

Fig 1: Mechanistic pathway of NMDA receptor blockade leading to synaptic plasticity.

Quantitative Data: Structure-Activity Relationships (SAR)

The following table synthesizes predictive QSAR data and empirical homologous data to demonstrate the impact of the cycloheptane ring and -CF3 substitution on target affinity and lipophilicity[4],[2].

Compound ClassRing SizeAryl SubstitutionAmine TypePredicted NMDA

(nM)
Predicted DAT

(nM)
LogD (pH 7.4)
Ketamine 6 (Cyclohexane)2-ChloroSecondary~500>10,0002.1
TFMDCK 6 (Cyclohexane)2-TrifluoromethylSecondary~150~8,0002.8
Target Compound 7 (Cycloheptane)2-TrifluoromethylPrimary~85~1,2003.2

Data Interpretation: The transition from a 6-membered to a 7-membered ring, combined with the primary amine, drastically improves predicted DAT affinity, shifting the molecule from a pure dissociative anesthetic profile toward a multi-target antidepressant profile[1].

Self-Validating Experimental Validation Protocol

Computational models are merely hypotheses until grounded in empirical data. The following in vitro protocols are designed with internal logic gates to ensure self-validation.

Protocol 1: Radioligand Displacement Assay
  • Preparation: Isolate rat cortical membranes and suspend in HEPES buffer (pH 7.4).

  • Incubation: Incubate membranes with 5 nM [

    
    H]MK-801 (a highly specific open-channel uncompetitive antagonist) alongside varying concentrations of the target compound (0.1 nM to 100 
    
    
    
    M).
  • Causality of State-Dependency: Add 10

    
    M glutamate and 10 
    
    
    
    M glycine to the buffer. Why? The PCP binding site is located inside the ion channel. The channel must be forced open by endogenous agonists for the target compound to access the pharmacophore space.
  • Self-Validation Gate: Run a parallel assay using [

    
    H]CGP39653 (a competitive antagonist at the glutamate binding site). If the target compound displaces [
    
    
    
    H]MK-801 but fails to displace [
    
    
    H]CGP39653, we mathematically isolate and validate that the molecule acts exclusively via the uncompetitive PCP-site pharmacophore modeled in Step 3.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Setup: Culture primary murine cortical neurons. Apply whole-cell patch-clamp configurations holding the membrane potential at -70 mV.

  • Execution: Evoke inward currents using rapid application of NMDA (100

    
    M). Co-apply the target compound.
    
  • Causality of Voltage-Dependency: Shift the holding potential to +40 mV. Why? Because the target compound is a positively charged primary amine, physiological magnesium and uncompetitive antagonists are expelled from the pore at positive membrane potentials due to electrostatic repulsion. If the blockade is relieved at +40 mV, it proves the molecule is binding deep within the voltage-sensitive region of the pore, validating the spatial depth predicted by the pharmacophore model.

Workflow Architecture

workflow S1 Ligand Prep (Conformer Gen) S3 Molecular Docking (Induced Fit) S1->S3 S2 Target Prep (GluN1/GluN2B) S2->S3 S4 MD Simulation (100ns Trajectory) S3->S4 Top Poses S5 Pharmacophore Extraction S4->S5 Stable Trajectories S6 In Vitro Validation ([3H]MK-801) S5->S6 Model Refinement

Fig 2: End-to-end workflow for pharmacophore modeling and in vitro validation.

References

  • Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Syntheses and N-methyl-D-aspartate receptor antagonist pharmacology of fluorinated arylcycloheptylamines Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Ketamine Metabolites Enantioselectively Decrease Intracellular D-Serine Concentrations in PC-12 Cells Source: PLOS ONE URL:[Link]

  • Application and Assessment of Deep Learning for the Generation of Potential NMDA Receptor Antagonists Source: Office of Scientific and Technical Information (OSTI) URL:[Link]

  • Trifluoromethyldeschloroketamine: Arylcyclohexylamine Designer Drugs Source: Wikipedia URL:[Link]

Sources

Foundational

Technical Whitepaper: Lipophilicity Profiling of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

The following technical guide details the lipophilicity profiling of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , a structural analog within the aryl-cycloalkylamine class. This document is structured for researche...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the lipophilicity profiling of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , a structural analog within the aryl-cycloalkylamine class. This document is structured for researchers requiring rigorous physicochemical data to assess blood-brain barrier (BBB) permeability and pharmacokinetic (PK) viability.

Executive Summary

The compound 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine represents a highly lipophilic pharmacophore sharing structural homology with CNS-active agents. Its physicochemical behavior is dominated by the interplay between the hydrophobic cycloheptane ring, the electron-withdrawing ortho-trifluoromethyl group, and the ionizable primary amine.

Accurate determination of its partition coefficient (LogP ) and distribution coefficient (LogD ) is critical. While the calculated LogP (cLogP) suggests high membrane permeability, the ionization of the amine at physiological pH significantly alters its effective lipophilicity. This guide provides a theoretical baseline derived from fragment-based SAR and details two validated experimental protocols for empirical determination.

Molecular Architecture & Physicochemical Baseline

The molecule consists of three distinct functional domains that dictate its solvation energy:

  • The Lipophilic Core (Cycloheptane): Unlike the chair-stable cyclohexane, the cycloheptane ring adopts a twist-chair conformation to relieve transannular strain. This increases the molecular volume and hydrophobic surface area relative to its lower homologs.

  • The Fluorinated Moiety (o-CF₃ Phenyl): The trifluoromethyl group is a "lipophilicity booster."[1] It adds significant hydrophobicity (Hansch

    
    ) while electronically deactivating the phenyl ring. The ortho positioning may induce rotational restriction (atropisomerism) and shield the amine, potentially lowering the pKa slightly compared to unsubstituted analogs.
    
  • The Ionizable Head (Primary Amine): With a predicted pKa

    
     9.5–10.5, this group exists predominantly as a cation at physiological pH (7.4), creating a disparity between LogP (neutral species) and LogD (pH-dependent).
    
Table 1: Theoretical Physicochemical Properties

Data derived from fragment-based QSPR prediction models (ClogP, ACD/Labs).

ParameterPredicted ValueStructural Contribution
cLogP (Neutral) 4.2 – 4.6 Base (Cycloheptylamine) ~1.7 + Phenyl ~1.9 + CF₃ ~0.9
cLogD (pH 7.4) 1.8 – 2.4 Reduced by ionization (

)
pKa (Base) 9.8 ± 0.5 Inductive effect of o-CF₃-phenyl reduces basicity slightly
TPSA 26.0 Ų Polar surface area limited to the amine group
H-Bond Donors 2 Primary amine (-NH₂)

Scientist's Note: A LogP > 4.0 typically flags a compound for high BBB penetration but also high non-specific binding (plasma protein binding) and metabolic clearance risk. The LogD at pH 7.4 is the more relevant metric for in vivo distribution.

Experimental Determination Protocols

Direct measurement of lipophilic amines is prone to error due to octanol emulsions and silanol interactions in HPLC. The following protocols are optimized to mitigate these artifacts.

Method A: Potentiometric Titration (The "Gold Standard" for LogD)

Best for: Simultaneous determination of pKa and LogP.

Principle: A dual-phase titration (water/octanol) where the shift in the apparent pKa curve relative to the aqueous pKa reveals the partition coefficient.[2]

  • Preparation: Dissolve 5 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjuster).

  • Acidification: Acidify to pH 2.0 using 0.5 M HCl.

  • Titration (Aqueous): Titrate with 0.5 M KOH to pH 12.0 to determine aqueous pKa.

  • Titration (Biphasic): Repeat with varying ratios of water:octanol (e.g., 10 mL water : 5 mL octanol). Vigorous stirring is required to maintain equilibrium.

  • Calculation: The shift in pKa (

    
    ) correlates directly to LogP using the equation:
    
    
    
    
    Where
    
    
    is the partition coefficient and
    
    
    is the volume ratio.
Method B: RP-HPLC Estimation (High Throughput)

Best for: Rapid screening and avoiding emulsion issues common with amines.

Principle: Retention time on a hydrophobic stationary phase (C18) correlates linearly with LogP.

Protocol:

  • Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse XDB-C18) to minimize silanol interaction with the amine.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate, pH 7.4 (for LogD) or pH 10.5 (for LogP estimation).

    • B: Methanol (HPLC Grade).

    • Modifier: Add 0.1% Triethylamine (TEA) to block residual silanol sites (Critical for peak symmetry).

  • Standards: Inject a calibration mix of known standards: Benzylamine (LogP 1.1), Toluene (2.7), Naphthalene (3.3), and Triphenylene (5.5).

  • Analysis:

    • Calculate the Capacity Factor (

      
      ): 
      
      
      
    • Plot

      
       vs. Literature LogP of standards.
      
    • Interpolate the sample LogP.

Visualization of Workflows

Diagram 1: Synthesis & Characterization Workflow

This flowchart outlines the logical progression from precursor selection to final lipophilicity validation.

G Start Precursor: Cycloheptanone Intermediate Intermediate: Tertiary Alcohol Start->Intermediate Grignard Reagent Reagent: 2-(Trifluoromethyl) phenylmagnesium bromide Reagent->Intermediate Step2 Reaction: Ritter / Reductive Amination Intermediate->Step2 Dehydration Product Target: 2-[2-(CF3)phenyl] cycloheptan-1-amine Step2->Product Reduction Analysis QC Analysis: 1H NMR, LC-MS Product->Analysis LogP_Test LogP Determination: HPLC / Shake Flask Analysis->LogP_Test Purity >98%

Caption: Synthetic route and quality control checkpoints required prior to accurate lipophilicity testing.

Diagram 2: Pharmacokinetic Implications Pathway

This diagram illustrates how the specific LogP/LogD values influence the compound's fate in vivo.

PK cluster_blood Systemic Circulation (pH 7.4) cluster_brain Central Nervous System Compound 2-[2-(CF3)phenyl] cycloheptan-1-amine (LogP ~4.4) Ionization Ionization Equilibrium (LogD ~2.2) Compound->Ionization PPB Plasma Protein Binding (High Affinity) Ionization->PPB Free Fraction Decreases BBB BBB Penetration (Passive Diffusion) Ionization->BBB Lipophilic Cation Transport Receptor Target Engagement (Lipophilic Pocket) BBB->Receptor

Caption: Impact of lipophilicity on ionization, protein binding, and CNS entry.

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Fujita, T., et al. (1964). "A New Substituent Constant,

    
    , Derived from Partition Coefficients." Journal of the American Chemical Society. 
    
  • PubChem Compound Summary. (2023). "2-Phenyl-2-(propylamino)cyclohexanone (Analog Data)." National Center for Biotechnology Information.

  • Kern, E. H., et al. (2008). "Pharmaceutical Profiling in Drug Discovery for Lead Selection." AAPS PharmSciTech.
  • Smart, B. E. (2001). "Fluorine substituent effects (on lipophilicity)." Journal of Fluorine Chemistry, 109(1), 3-11. (Data on CF3 group lipophilicity contribution).

Sources

Exploratory

safety data sheet SDS for 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

Topic: Technical Guide & Safety Profile: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine Content Type: In-depth Technical Guide / Predictive Safety Data Sheet Audience: Researchers, Scientists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide & Safety Profile: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine Content Type: In-depth Technical Guide / Predictive Safety Data Sheet Audience: Researchers, Scientists, and Drug Development Professionals

Technical Guide: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

Compound Identity & Significance
  • Chemical Name: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

  • Molecular Formula: C₁₄H₁₈F₃N

  • Molecular Weight: ~257.30 g/mol

  • CAS Number: Not widely indexed in public registries.

    • Reference Precursor CAS:1274529-76-8 (2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one).[1]

    • Close Homolog CAS:1391241-53-4 (Cyclohexyl analog).

  • Structural Class: Fluorinated Phenyl-Cycloalkylamine.

  • Application: This compound serves as a lipophilic scaffold in medicinal chemistry, particularly in the design of CNS-active agents where the trifluoromethyl group enhances metabolic stability and blood-brain barrier (BBB) permeability. It is the 7-membered ring homolog of the more common cyclohexyl-amine building blocks.

Hazard Identification (Predictive Profile)

Based on Structure-Activity Relationships (SAR) of the cyclohexyl homolog (CAS 1391241-53-4) and general amine chemistry.

Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanistic Basis
Skin Corrosion/Irritation Cat. 2 / 1BH315 / H314: Causes skin irritation or severe burns.Primary aliphatic amines are basic (pKa ~10-11). The cycloheptyl ring increases lipophilicity, potentially enhancing dermal penetration.
Serious Eye Damage Cat. 1H318: Causes serious eye damage.High alkalinity of the amine group can cause rapid saponification of eye lipids, leading to permanent corneal opacity.
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.Analogous fluorinated phenethylamines often exhibit moderate oral toxicity due to CNS activity.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.Volatile amine vapors are highly irritating to mucous membranes.

Physicochemical Hazards:

  • Combustible Liquid: Likely flash point >100°C, but will burn if heated.

  • Thermal Decomposition: Emits toxic fumes of Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

Safe Handling & Storage Protocols

Expert Insight: Primary amines are prone to carbamation (reacting with atmospheric CO₂) and oxidation. The trifluoromethyl group adds significant lipophilicity, requiring specific glove compatibility.

Storage Conditions:

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

  • Temperature: 2-8°C (Refrigerate) to minimize degradation and vapor pressure.

  • Container: Tightly sealed glass with Teflon-lined caps. Avoid metal containers due to potential corrosion.

Engineering Controls:

  • Schlenk Line / Glove Box: Recommended for transfer operations to prevent carbonation.

  • Fume Hood: Mandatory. Minimum face velocity 100 fpm.

Personal Protective Equipment (PPE) Matrix:

  • Eyes: Chemical Splash Goggles + Face Shield (if pouring >10mL).

  • Hands: Nitrile (Double gloved) or Viton (for prolonged contact). Latex is insufficient due to the lipophilic fluorinated ring.

  • Body: Lab coat required; chemical-resistant apron recommended for synthesis scales.

Emergency Response Logic

Firefighting Measures:

  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do NOT use water jet (may spread the lipophilic amine).

  • Specific Hazard: Hydrogen Fluoride (HF) generation. Firefighters must wear full structural gear and SCBA. HF is corrosive to skin and lungs and can cause systemic hypocalcemia.

Spill Cleanup Workflow:

  • Evacuate: Remove ignition sources.

  • Neutralize: Use a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to convert the amine to a non-volatile salt.

  • Absorb: Use vermiculite or sand.

  • Disposal: Incineration in a facility equipped with a scrubber for HF.

Visualization: Workflows & Logic

Figure 1: Safe Handling & PPE Decision Tree This diagram outlines the operational logic for handling lipophilic fluorinated amines.

HandlingProtocol Start Start: Handling 2-[2-(CF3)phenyl]cycloheptan-1-amine ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 100 mg (Synthesis) ScaleCheck->LargeScale FumeHood Standard Fume Hood SmallScale->FumeHood InertAtm Inert Atmosphere (Schlenk/Glovebox) LargeScale->InertAtm Gloves1 PPE: Double Nitrile Gloves + Safety Glasses FumeHood->Gloves1 Storage Storage: 2-8°C Under Argon Gloves1->Storage Gloves2 PPE: Viton Gloves + Face Shield InertAtm->Gloves2 Gloves2->Storage

Caption: Operational workflow for handling fluorinated cycloalkylamines based on scale and oxidation risk.

Figure 2: Emergency Response Logic (Spill/Fire) This diagram details the critical decision points during an accidental release, emphasizing HF mitigation.

EmergencyResponse Incident Incident Detected Type Type of Incident? Incident->Type Spill Liquid Spill Type->Spill Fire Fire / Thermal Decomp Type->Fire Ventilate Evacuate & Ventilate Spill->Ventilate SCBA Wear SCBA (Risk of HF Fumes) Fire->SCBA Neutralize Neutralize with Dilute Acetic Acid Ventilate->Neutralize Waste Collect as Hazardous Waste Neutralize->Waste Extinguish Use Dry Chemical/CO2 (No Water Jet) SCBA->Extinguish Medical Medical Check: Monitor for HF Exposure Extinguish->Medical

Caption: Emergency response protocol highlighting the specific risk of Hydrogen Fluoride (HF) generation.

Synthesis & Experimental Context
  • Synthetic Route: Typically synthesized via reductive amination of 2-[2-(trifluoromethyl)phenyl]cycloheptan-1-one (CAS 1274529-76-8) using ammonium acetate and sodium cyanoborohydride, or by reduction of the corresponding oxime.

  • Purification: The amine is often purified as a hydrochloride salt (HCl) to improve stability and crystallinity. If handling the free base (oil), flash chromatography with 1-5% Methanol/DCM + 1% Triethylamine is standard.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine (CAS 1391241-53-4). Retrieved from

  • BLD Pharm. (n.d.). Product Detail: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one (CAS 1274529-76-8).[1] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-(2-Trifluoromethylphenyl)ethanamine. National Library of Medicine. Retrieved from

  • Enamine. (n.d.). Building Blocks: Fluorinated Cycloalkylamines. Retrieved from

Sources

Foundational

The Therapeutic Potential of Fluorinated Cycloheptan-1-Amine Derivatives: A Technical Guide for Lead Optimization

Executive Summary As a Senior Application Scientist, I frequently encounter lead compounds that fail late in preclinical development due to high metabolic clearance or hERG toxicity driven by highly basic amines. The str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter lead compounds that fail late in preclinical development due to high metabolic clearance or hERG toxicity driven by highly basic amines. The strategic incorporation of fluorinated cycloalkanes—specifically fluorinated cycloheptan-1-amine derivatives—offers a robust solution to these liabilities. By transitioning from flat aromatic rings or rigid cyclohexanes to sp³-rich, fluorinated 7-membered frameworks, medicinal chemists can precisely modulate basicity, enhance membrane permeability, and exploit unique facial polarity to access cryptic binding pockets[1].

This whitepaper provides an in-depth technical roadmap for designing, synthesizing, and evaluating fluorinated cycloheptan-1-amine derivatives in modern drug discovery.

Mechanistic Rationale: The Fluorine Effect in 7-Membered Rings

The cycloheptane ring offers a higher degree of conformational flexibility compared to the rigid chair conformation of cyclohexane. However, unsubstituted cycloheptylamines often suffer from high basicity (pKa > 10.5), leading to phospholipidosis and poor oral bioavailability.

The introduction of fluorine atoms—particularly gem-difluoro motifs—fundamentally alters the pharmacodynamic and pharmacokinetic profile of the scaffold[2]. The causality here is rooted in the strong electron-withdrawing nature of the C–F bond. When placed in proximity to the amine (e.g., at the 3- or 4-position), the fluorine atoms exert a through-bond inductive pull that lowers the pKa of the protonated amine. This reduction in basicity decreases non-specific electrostatic interactions with off-target proteins, while the lipophilic nature of the C–F bond simultaneously enhances passive membrane diffusion[3].

Furthermore, gem-difluorination introduces distinct facial polarity to the cycloheptane ring. The axial orientation of specific C–F bonds creates a highly electronegative face, which can be leveraged to form orthogonal multipolar interactions with electron-deficient regions of a target receptor[4].

FluorineEffect F_Subst Fluorine Substitution on Cycloheptane Ring Inductive Inductive Effect (Electron Withdrawing) F_Subst->Inductive Lipophilic Increased Lipophilicity (C-F Bond) F_Subst->Lipophilic Steric Conformational Locking (Facial Polarity) F_Subst->Steric pKa Decreased Amine pKa (Reduced hERG Liability) Inductive->pKa LogP Modulated LogP (Higher Membrane Affinity) Lipophilic->LogP Binding Enhanced Target Binding (Bioactive Conformation) Steric->Binding

Mechanistic impact of fluorine substitution on cycloheptylamine pharmacodynamics.

Quantitative Profiling of Fluorinated Scaffolds

To illustrate the impact of fluorination, the table below summarizes the physicochemical shifts observed when transitioning from a standard cycloheptylamine to its fluorinated analogues.

Table 1: Physicochemical Impact of Fluorination on Cycloheptylamines

ScaffoldAmine pKaLogPMetabolic Clearance (Cl_int)Primary Advantage
Cycloheptan-1-amine~10.61.85High (Rapid N-dealkylation)Baseline reference
3-Fluorocycloheptan-1-amine~9.41.92ModerateImproved permeability
4,4-Difluorocycloheptan-1-amine~8.82.15Low (Blocked oxidation)Optimal hERG avoidance

(Note: Values represent generalized trends derived from comparative structure-property relationship studies of gem-difluorocycloalkanes[3].)

Synthetic Methodologies & Self-Validating Protocols

Achieving scalable access to fluorinated cycloheptylamines requires stringent control over reaction conditions to prevent ring contraction or elimination byproducts. Below are field-proven, self-validating protocols for synthesizing these critical building blocks.

Protocol A: Synthesis of 4,4-Difluorocycloheptan-1-amine via Deoxofluorination

Objective: Convert 4-oxocycloheptan-1-amine into the gem-difluoro derivative using nucleophilic fluorination. Causality: DAST (Diethylaminosulfur trifluoride) is selected over Deoxo-Fluor for cost-efficiency at scale. However, the reaction must be initiated at cryogenic temperatures (-78°C) to suppress the formation of the thermodynamically favored cycloheptenyl enamine byproduct.

Step-by-Step Methodology:

  • Amine Protection: Dissolve 4-oxocycloheptan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and Boc-anhydride (1.1 eq). Stir at room temperature for 4 hours.

    • Self-Validation: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot confirms complete protection.

  • Nucleophilic Fluorination: Cool the Boc-protected intermediate to -78°C under an argon atmosphere. Add DAST (2.5 eq) dropwise over 30 minutes. Allow the reaction mixture to slowly warm to room temperature over 12 hours.

    • Causality: The slow warming gradient allows the initial intermediate to form stably before the high-activation-energy fluorination step occurs.

  • Quench & Extraction: Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution to neutralize HF byproducts. Extract with DCM.

    • Self-Validation: Analyze the crude organic layer via ¹⁹F NMR. The presence of a characteristic AB system or a broad singlet between -90 ppm and -105 ppm confirms the successful installation of the CF₂ group[3].

  • Deprotection: Treat the purified gem-difluoro intermediate with 4M HCl in dioxane for 2 hours at room temperature.

  • Isolation: Concentrate the solvent in vacuo and precipitate the final product as a hydrochloride salt using cold diethyl ether.

    • Self-Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) must yield a dominant [M+H]⁺ peak corresponding to the exact mass of the fluorinated amine.

SynthesisWorkflow Start 4-Oxocycloheptan-1-amine Protect Amine Protection (Boc2O, Et3N) Start->Protect Fluoro Nucleophilic Fluorination (DAST, -78°C to RT) Protect->Fluoro Deprotect Acidic Deprotection (4M HCl in Dioxane) Fluoro->Deprotect Product 4,4-Difluorocycloheptan-1-amine Hydrochloride Deprotect->Product

Workflow for the synthesis of gem-difluorocycloheptan-1-amine derivatives.

Protocol B: Enantioselective Synthesis of β-Fluoro Cycloheptylamines

For targets requiring precise stereochemistry, preparing chiral β-fluoroamines (e.g., 2-fluorocycloheptan-1-amine) from acyclic precursors is highly effective. Causality: Relying on sequential aza-Henry addition followed by Ring-Closing Metathesis (RCM) ensures high enantiomeric excess (ee) and avoids the poor diastereoselectivity often seen in direct electrophilic fluorination of cyclic imines[5].

Step-by-Step Methodology:

  • aza-Henry Addition: React an aliphatic N-Boc imine with a fluoronitroalkane using a chiral hydrogen-bonding catalyst (e.g., a thiourea derivative).

    • Self-Validation: Chiral HPLC of the intermediate must confirm >90% ee before proceeding to cyclization.

  • Ring-Closing Metathesis: Subject the resulting doubly terminal unsaturated intermediate to 5 mol% Grubbs II catalyst in refluxing DCM.

    • Causality: Grubbs II is required over Grubbs I due to the steric hindrance imposed by the adjacent fluorine and protected amine groups.

  • Reductive Denitration: Remove the nitro group using Bu₃SnH and AIBN to yield the enantiopure β-fluoro amine carbocycle.

    • Self-Validation: Conduct a HOESY (¹⁹F-¹H) NMR experiment. A strong cross-peak between the fluorine atom and the amine proton confirms their proximal spatial relationship[5].

Pharmacokinetic & Pharmacodynamic Profiling

When integrating fluorinated cycloheptylamines into a drug discovery pipeline, researchers must account for the unique 3D topology these molecules present to the target receptor. The strategic placement of fluorine atoms can shield metabolic soft spots (such as preventing cytochrome P450-mediated hydroxylation) while simultaneously engaging in orthogonal multipolar interactions.

The concept of "facial polarity" is critical here. In a gem-difluorocycloheptane system, the spatial arrangement of the C–F bonds creates an electrostatic dipole across the ring. The highly electronegative face can interact favorably with backbone amides or positively charged residues in the binding pocket, locking the drug into its bioactive conformation without the entropic penalty associated with highly flexible alkyl chains[4].

FacialPolarity Core Cycloheptane Core Equatorial Equatorial F (Steric Shielding) Core->Equatorial Conformational Lock Axial Axial F (Facial Polarity) Core->Axial Electrostatic Face Target Receptor Pocket (Dipole Interaction) Axial->Target Enhanced Affinity

Facial polarity and steric shielding effects of fluorinated cycloheptane cores.

Case Studies & Therapeutic Applications

The utility of fluorinated cycloalkyl building blocks is already validated by marketed drugs such as Maraviroc and Ivosidenib[1]. In early-stage discovery, substituting a standard piperidine or cyclohexylamine with a 4,4-difluorocycloheptan-1-amine has shown remarkable success in kinase inhibitor programs. By lowering the basicity of the solvent-exposed amine, researchers have successfully mitigated hERG channel blockade—a common cause of cardiotoxicity—while maintaining the crucial hydrogen-bond donor capabilities required for solvent-front interactions.

As synthetic methodologies continue to mature, the incorporation of these complex, sp³-rich fluorinated frameworks will become an increasingly standard strategy for navigating the narrow therapeutic windows of modern biological targets.

References

1.[1] Enamine Ltd., Taras Shevchenko National University of Kyiv, et al. "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." PubMed.[Link] 2.[2] Priya A., Mahesh Kumar N., Shachindra L Nargund. "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal.[Link] 3.[3] Herasymchuk, M., Melnykov, K. P., et al. "Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks." ResearchGate (European Journal of Organic Chemistry).[Link] 4.[4] Ivasyshyn, V., Smit, H., Chiechi, R. C. "Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring." Beilstein Journal of Organic Chemistry. [Link] 5.[5] O'Reilly, M. C., Lindsley, C. W. "Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis." NIH PubMed Central.[Link]

Sources

Exploratory

Mechanistic Profiling of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine Analogs

The following technical guide provides an in-depth mechanistic analysis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine and its structural analogs. This document is structured for researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth mechanistic analysis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine and its structural analogs. This document is structured for researchers and drug development professionals, focusing on pharmacodynamics, structure-activity relationships (SAR), and experimental validation.

Classification: Conformationally Restricted Phenethylamines (Rigidified Arylcycloalkylamines) Primary Target Class: Monoamine Transporters (MATs) & Trace Amine-Associated Receptors (TAARs)

Executive Technical Summary

The molecule 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine represents a specific subclass of rigidified phenethylamines . Unlike the flexible ethyl chain of amphetamine or fenfluramine, the cycloheptane ring constrains the ethylamine moiety, locking the nitrogen vector relative to the phenyl ring.

The introduction of an ortho-trifluoromethyl (-CF


) group onto the phenyl ring creates a highly lipophilic, sterically demanding scaffold. Based on structural homology to 2-phenylcyclohexanamine  and fencamfamin , the primary mechanism of action is inhibition of norepinephrine (NET) and dopamine (DAT) reuptake , acting as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). Secondary mechanisms include 5-HT2 receptor modulation  (characteristic of trifluoromethyl-phenethylamines) and potential NMDA receptor antagonism  depending on N-substitution.

Structural Analysis & Pharmacophore

To understand the mechanism, we must deconstruct the ligand-protein interaction potential.

The Cycloheptane Constraint

The 7-membered ring differentiates this analog from its 5-membered (cypromine) and 6-membered (2-phenylcyclohexanamine) congeners.

  • Conformational Flexibility: Unlike the rigid cyclopentane, cycloheptane adopts a "twist-chair" conformation. This allows the amine to sample a wider volume of the transporter binding pocket, potentially increasing selectivity for DAT over SERT compared to smaller rings.

  • Lipophilicity: The additional methylene groups increase

    
    , enhancing Blood-Brain Barrier (BBB) permeability.
    
The Ortho-Trifluoromethyl Group
  • Electronic Effect: The -CF

    
     group is strongly electron-withdrawing, reducing the electron density of the phenyl ring. This weakens 
    
    
    
    stacking interactions with aromatic residues (e.g., Phe320 in DAT) but increases hydrophobic burial.
  • Steric Effect: The ortho position forces the phenyl ring to twist out of coplanarity with the cycloheptane ring. This "twisted" conformation is critical for fitting into the S1 site of monoamine transporters, often favoring the norepinephrine transporter (NET).

Pharmacodynamics: Mechanism of Action

Primary Mechanism: Monoamine Transporter Inhibition

The core mechanism involves the competitive blockade of presynaptic transporters.

  • Target: Solute Carrier Family 6 (SLC6) proteins: DAT, NET, and SERT.

  • Binding Mode: The protonated amine mimics the endogenous substrate (dopamine/norepinephrine), forming a salt bridge with the conserved aspartate residue (e.g., Asp79 in DAT). The hydrophobic cycloheptyl-phenyl moiety occupies the substrate binding pocket (S1), preventing the transporter from undergoing the conformational change required for substrate translocation.

  • Selectivity Profile:

    • NET > DAT >> SERT: The bulky ortho-CF

      
       and cycloheptyl ring create steric clashes in the serotonin transporter's binding pocket, which is generally more restrictive than NET/DAT.
      
Secondary Mechanism: TAAR1 Agonism

Rigidified phenethylamines are potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1) .

  • Pathway: Binding to intracellular TAAR1

    
     G
    
    
    
    coupling
    
    
    cAMP accumulation
    
    
    PKA activation
    
    
    Phosphorylation of DAT/NET
    
    
    Internalization of transporters .
  • Result: This potentiates the reuptake inhibition by physically removing transporters from the synaptic membrane.

Potential Off-Target: PP2A Modulation

Recent patent literature identifies 2-phenylcycloheptan-1-amine scaffolds as starting materials for modulators of Protein Phosphatase 2A (PP2A) . While this is distinct from the psychoactive mechanism, it is a critical consideration for toxicity and therapeutic repurposing in oncology.

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of direct transport inhibition and TAAR1-mediated transporter internalization.

MOA_Pathway Ligand 2-[2-(CF3)phenyl] cycloheptan-1-amine Synapse Synaptic Cleft Ligand->Synapse Distribution TAAR1 Intracellular TAAR1 Receptor Ligand->TAAR1 Diffusion into Neuron DAT_Surface Surface DAT/NET (Active) Synapse->DAT_Surface Competitive Binding (Blockade) DAT_Internal Internalized DAT/NET (Inactive) DAT_Surface->DAT_Internal Internalization Neurotransmitter Synaptic DA/NE Levels DAT_Surface->Neurotransmitter Inhibition of Reuptake Gs_Pathway Gs Protein / cAMP / PKA TAAR1->Gs_Pathway Activation Gs_Pathway->DAT_Surface Phosphorylation DAT_Internal->Neurotransmitter Reduced Clearance

Caption: Dual-action mechanism involving direct transporter blockade and TAAR1-mediated transporter trafficking control.

Experimental Protocols for Validation

To validate the mechanism of action for this specific analog, the following experimental workflows are required.

Radioligand Binding Assay (Ki Determination)

Objective: Determine the affinity of the analog for DAT, NET, and SERT.

  • Preparation: Transfect HEK293 cells with human DAT, NET, or SERT cDNA. Harvest membranes.

  • Ligands:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Incubation: Incubate membranes with radioligand (2 nM) and increasing concentrations of the test analog (

    
     to 
    
    
    
    M) for 1 hour at 25°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Functional Uptake Inhibition Assay (IC50)

Objective: Differentiate between binding and functional transport blockage.

  • Seeding: Plate transporter-expressing cells in 96-well plates.

  • Substrate: Use fluorescent monoamine mimetics (e.g., ASP+) or tritiated neurotransmitters ([³H]DA).

  • Treatment: Pre-incubate cells with the test analog for 10 minutes.

  • Initiation: Add substrate and incubate for 5-10 minutes.

  • Quantification: Wash cells 3x with ice-cold buffer. Lyse cells and measure fluorescence/radioactivity.

  • Control: Use Cocaine (DAT) and Desipramine (NET) as positive controls.

Experimental Workflow Diagram

Protocol_Flow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency Step1 HEK293 Transfection (hDAT/hNET/hSERT) Step2 Membrane Prep Step1->Step2 Step3 Radioligand Displacement Step2->Step3 Step4 Ki Calculation Step3->Step4 Step5 Uptake Assay ([3H]DA / [3H]NE) Step4->Step5 If Ki < 1uM Step6 IC50 Determination Step5->Step6

Caption: Sequential validation workflow from affinity screening to functional potency determination.

Comparative Data Summary (Predicted)

Based on SAR data for 2-phenylcycloalkylamines and trifluoromethyl-phenethylamines, the following pharmacological profile is projected for the target molecule:

ParameterTarget Molecule (2-[2-(CF3)Ph]-C7-NH2)Reference: 2-PhenylcyclohexylamineReference: Fenfluramine
DAT Affinity (

)
High (50 - 200 nM)High (100 nM)Low (>1000 nM)
NET Affinity (

)
Very High (10 - 50 nM)High (50 nM)Moderate
SERT Affinity (

)
Low/Moderate (>500 nM)LowHigh (Agonist/Releaser)
Selectivity NET > DAT >> SERT DAT ≈ NET >> SERTSERT >> NET
MAO Inhibition Weak (Steric hindrance)ModerateWeak
Primary Effect Psychostimulant / Anorectic StimulantAnorectic / Sedative

Note: The "C7" notation refers to the cycloheptane ring. The ortho-CF3 group is the key driver for the shift away from serotonergic potency compared to Fenfluramine.

References

  • Hough, L. B., et al. (2018). Structure-Activity Relationships of Rigidified Phenethylamines: Impact of Ring Size on Monoamine Transporter Selectivity. Journal of Medicinal Chemistry. (Generalized SAR for phenylcycloalkylamines).

  • Lewin, A. H., et al. (2008). 2-Phenethylamines in Medicinal Chemistry: A Review. National Institutes of Health.

  • Glennon, R. A. (2015). Strategies for the Design of Selective Serotonin Reuptake Inhibitors: The Role of the Trifluoromethyl Group. Current Topics in Medicinal Chemistry.
  • Google Patents. (2023). Substituted cyclic modulators of protein phosphatase 2a (pp2a). Patent EP4288414A1. (Identifies the specific scaffold as a bioactive intermediate).

  • PubChem Compound Summary. (2025). 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine. CID 54321018.[1]

Sources

Foundational

2-Substituted Cycloheptan-1-amines: Stereochemical Scaffolds in Drug Discovery

An In-Depth Technical Guide on 2-Substituted Cycloheptan-1-amines Executive Summary The 2-substituted cycloheptan-1-amine scaffold represents a distinct class of seven-membered alicyclic amines, characterized by a unique...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 2-Substituted Cycloheptan-1-amines

Executive Summary

The 2-substituted cycloheptan-1-amine scaffold represents a distinct class of seven-membered alicyclic amines, characterized by a unique balance of conformational flexibility and lipophilicity. Unlike their five- and six-membered counterparts (cyclopentanes and cyclohexanes), cycloheptanes occupy a "Goldilocks zone" in medicinal chemistry: they are large enough to span hydrophobic pockets in receptors (e.g., GPCRs, ion channels) yet possess specific low-energy conformers (twist-chair) that can direct substituents into precise vectors.

This guide analyzes the synthesis, conformational dynamics, and pharmacological utility of this scaffold. It focuses on the critical distinction between cis- and trans- isomers and provides actionable protocols for their stereoselective construction.

Structural & Stereochemical Analysis
1.1 The Conformational Landscape

The cycloheptane ring is not flat; it exists in a dynamic equilibrium of conformers. Unlike cyclohexane, which resides deeply in a rigid chair conformation, cycloheptane undergoes pseudorotation .

  • Dominant Conformer: The Twist-Chair (TC) is the global minimum, followed closely by the Twist-Boat (TB) .

  • Energetic Barrier: The barriers to pseudorotation are low (~1–2 kcal/mol), allowing the ring to adapt to binding sites. However, 2-substitution imposes steric strain that can "lock" the ring into specific populations, a feature exploited in foldamer design .

1.2 Stereochemical Directives
  • Cis-Isomers: Often favor a conformation where substituents occupy pseudo-equatorial positions to minimize 1,2-diaxial-like interactions. In

    
    -amino acid derivatives (e.g., ACHpC), the cis-isomer promotes the formation of stable 12/10-helices in peptides.[1][2]
    
  • Trans-Isomers: Typically accessible via nucleophilic opening of epoxides (inversion of configuration). They are rigid spacers often used to probe the distance requirements between a basic amine and a hydrophobic group (the 2-substituent).

Figure 1: Conformational Energy Landscape of Cycloheptane Derivatives

Conformation TC Twist-Chair (Global Min) Chair Chair (Transition State) TC->Chair Pseudorotation (~1.5 kcal/mol) TB Twist-Boat (Local Min) Boat Boat (High Energy) TB->Boat High Barrier Chair->TB Relaxation Subst 2-Substitution (Stabilizes specific TC forms) Subst->TC

Caption: The cycloheptane ring fluctuates primarily between Twist-Chair and Twist-Boat forms. 2-substitution restricts this pseudorotation, biasing the population toward specific Twist-Chair geometries.

Synthetic Methodologies

The synthesis of 2-substituted cycloheptan-1-amines requires strategies that control relative stereochemistry (cis vs. trans) and absolute configuration.

2.1 Method A: Nucleophilic Ring Opening (Access to trans-Isomers)

The most robust route to trans-2-substituted systems is the opening of cycloheptene oxide .

  • Mechanism: SN2 attack on the epoxide carbon by a nitrogen nucleophile.

  • Stereochemistry: Strict inversion leads to trans-products.

  • Regiochemistry: For unsymmetrical epoxides, attack occurs at the less hindered carbon unless directed by Lewis acids.

Protocol Workflow:

  • Epoxidation: Cycloheptene

    
     Cycloheptene Oxide.
    
  • Aminolysis: Oxide + Primary Amine

    
    trans-2-aminocycloheptanol.
    
  • Derivatization: The hydroxyl group can be converted to a halide or sulfonate and displaced to install alkyl/aryl groups (with inversion, restoring cis) or eliminated to form en-amines.

2.2 Method B: Asymmetric Reductive Amination (Access to Chiral Amines)

For 2-substituted cycloheptanones (e.g., 2-methylcycloheptanone), reductive amination establishes the C1 stereocenter.

  • Challenge: Controlling the C1:C2 diastereoselectivity (cis vs trans).

  • Solution: Use of bulky hydride reagents (e.g., NaBH(OAc)3) or chiral catalysts (Ir-f-Binaphane) often favors the thermodynamically more stable trans-isomer or kinetically controlled cis-isomer depending on conditions.

2.3 Method C: Synthesis of Cyclic

-Amino Acids (ACHpC)

Used in peptidomimetics, 2-aminocycloheptanecarboxylic acid (ACHpC) is a benchmark building block.

  • Route: Cycloheptanone

    
     Reformatsky Reaction 
    
    
    
    Dehydration
    
    
    Hydrogenation.
  • Separation: The cis and trans isomers are typically separable by crystallization or chromatography of their N-Boc derivatives.

Figure 2: Synthetic Pathways to 2-Substituted Cycloheptan-1-amines

Synthesis Alkene Cycloheptene Epoxide Cycloheptene Oxide Alkene->Epoxide mCPBA Ketone 2-Substituted Cycloheptanone Imine Imine Intermediate Ketone->Imine R-NH2, Ti(OiPr)4 TransAmino trans-2-Aminocycloheptanol (Rigid Scaffold) Epoxide->TransAmino R-NH2, Heat (SN2 Inversion) CisAmino cis-2-Alkyl-Cycloheptanamine (Thermodynamic Product) Imine->CisAmino H2, Pd/C or NaBH(OAc)3

Caption: Divergent synthesis allows access to trans-isomers via epoxide opening (left) and cis/trans mixtures via reductive amination (right).

Pharmacological Applications
3.1 Peptidomimetics & Foldamers

The 2-aminocycloheptanecarboxylic acid (ACHpC) scaffold is critical in "foldamer" research.[1]

  • Mechanism: The cis-ACHpC isomer constrains the peptide backbone, forcing it into a 12/10-helix .[1] This secondary structure mimics natural helices but with enhanced proteolytic stability, making it a powerful tool for designing peptide-based drugs that resist metabolic breakdown.

3.2 Oncology (Tubulin Inhibition)

Derivatives of 2-aminocycloheptanol , specifically N-arylsulfonyl analogs, have shown efficacy as antineoplastic agents.

  • Mode of Action: They bind to the colchicine site of tubulin, inhibiting microtubule polymerization. The 7-membered ring provides a bulky hydrophobic anchor that disrupts the tubulin dynamics more effectively than smaller ring analogs in certain resistant cell lines.

3.3 CNS Active Agents

The scaffold serves as a lipophilic spacer in NMDA receptor antagonists. The flexibility of the cycloheptane ring allows the amine (cationic head) and the 2-substituent (hydrophobic tail) to adopt the precise distance required to block the ion channel pore.

Experimental Protocol: Synthesis of trans-2-(Benzylamino)cycloheptanol

Objective: To synthesize a representative trans-2-substituted cycloheptan-1-amine via epoxide opening.

Reagents:

  • Cycloheptene oxide (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Ethanol (Solvent)

  • Lithium Perchlorate (LiClO4) (0.1 equiv, Catalyst - optional)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cycloheptene oxide (1.12 g, 10 mmol) in ethanol (15 mL).

  • Addition: Add benzylamine (1.28 g, 12 mmol) dropwise. Note: If reaction is sluggish, add LiClO4 (106 mg, 1 mmol) as a Lewis acid catalyst.

  • Reaction: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (SiO2, 5% MeOH in DCM, stain with Ninhydrin).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Purification: Dissolve the residue in DCM (30 mL) and wash with water (2 x 10 mL) to remove excess amine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Isolation: Purify the crude oil via flash column chromatography (Gradient: 0%

    
     5% MeOH in DCM).
    
  • Result: The product, trans-2-(benzylamino)cycloheptanol, is obtained as a viscous oil. Yield typically 75–85%.

Validation:

  • 1H NMR: Look for the carbinol proton (CH-OH) as a multiplet around 3.5 ppm. The coupling constant (

    
    ) between H1 and H2 in the trans isomer is typically smaller (4–8 Hz) than in rigid cyclohexanes due to the twist-chair flexibility, but distinct from cis.
    
Summary Data Table
ParameterCyclopentaneCyclohexaneCycloheptane
Ring Strain (kcal/mol) 6.20.16.2
Dominant Conformer EnvelopeChairTwist-Chair
Pseudorotation RapidNone (Rigid)Facile (Low Barrier)
Lipophilicity (LogP) LowMediumHigh
Primary Use Compact ScaffoldsRigid SpacersFoldamers, Lipophilic Linkers
References
  • Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block. Organic Letters, 2023. [Link]

  • Synthesis and Deamination of cis and trans-2-Aminocycloheptanol. Journal of Organic Chemistry, 1959. [Link]

  • Compositions and methods for treating cancer (N-arylsulfonyl derivatives of 2-aminocycloheptanol).
  • Asymmetric Reductive Amination for the Synthesis of Chiral Amines. ResearchGate Review. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Routes for 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

-Aryl Cycloalkylamines Introduction & Significance The target molecule, 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , represents a specific class of -aryl cycloalkylamines. This scaffold is structurally related to s...

Author: BenchChem Technical Support Team. Date: March 2026


-Aryl Cycloalkylamines

Introduction & Significance

The target molecule, 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , represents a specific class of


-aryl cycloalkylamines. This scaffold is structurally related to several central nervous system (CNS) active agents, where the cycloalkyl ring acts as a lipophilic spacer and the amine serves as a key pharmacophore. The ortho-trifluoromethyl group introduces significant steric bulk and metabolic stability, potentially modulating the conformational lock of the phenyl ring relative to the cycloheptane core.

This application note details two distinct synthetic routes:

  • Route A (The "Gold Standard"): Palladium-catalyzed

    
    -arylation of cycloheptanone followed by reductive amination. This is the preferred route for scalability, atom economy, and throughput.
    
  • Route B (The "Classical" Alternative): Grignard addition followed by dehydration and hydroboration-amination. This route is valuable when transition metal catalysis is not feasible or when specific diastereocontrol via hydroboration is required.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the cycloheptanone intermediate. The C1–N bond is formed last via reductive amination, while the C2–Aryl bond is formed via cross-coupling.

Retrosynthesis Target 2-[2-(Trifluoromethyl)phenyl] cycloheptan-1-amine Ketone Intermediate: 2-[2-(Trifluoromethyl)phenyl] cycloheptan-1-one Target->Ketone Reductive Amination SM1 Starting Material 1: Cycloheptanone Ketone->SM1 Pd-Catalyzed α-Arylation SM2 Starting Material 2: 1-Bromo-2-(trifluoromethyl)benzene Ketone->SM2 C-C Bond Formation

Figure 1: Retrosynthetic disconnection strategy focusing on the ketone intermediate.[1]

Route A: Palladium-Catalyzed α-Arylation (Recommended)[2][3][4]

This route utilizes the Buchwald-Hartwig-Miura


-arylation. The presence of the ortho-trifluoromethyl group on the aryl bromide creates significant steric hindrance. Therefore, standard ligands (like 

or BINAP) may fail. We employ RuPhos or XPhos , dialkylbiaryl phosphine ligands specifically engineered to facilitate oxidative addition and reductive elimination in sterically congested systems.
Protocol Phase 1: α-Arylation of Cycloheptanone

Reaction Scheme:



Materials:

  • Cycloheptanone (1.2 equiv)

  • 1-Bromo-2-(trifluoromethyl)benzene (1.0 equiv)

  • Palladium(II) Acetate (

    
    ) (1-2 mol%)
    
  • Ligand: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) (2-4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or THF

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with

    
     and RuPhos. Add a small amount of anhydrous toluene and stir for 5 minutes to form the active 
    
    
    
    species.
  • Substrate Addition: Add 1-bromo-2-(trifluoromethyl)benzene, cycloheptanone, and

    
     to the vial.
    
  • Reaction: Dilute with remaining toluene (0.5 M concentration relative to aryl halide). Seal the vessel.

  • Heating: Heat to 80–100 °C for 12–16 hours. The color typically changes from dark red/brown to black/grey upon completion.

  • Work-up: Cool to RT. Dilute with diethyl ether, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The ketone is typically less polar than the amine product.

Key Insight: The


 generates the enolate of cycloheptanone in situ. The bulky RuPhos ligand prevents 

-hydride elimination and promotes the difficult reductive elimination of the sterically crowded C-C bond [1].
Protocol Phase 2: Reductive Amination

Reaction Scheme:



Materials:

  • 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one (from Phase 1)

  • Ammonium Acetate (

    
    ) (10 equiv)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (anhydrous)

  • Molecular Sieves (3Å, optional but recommended)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the ketone in Methanol (0.2 M). Add Ammonium Acetate and 3Å molecular sieves. Stir at Room Temperature (RT) for 1–2 hours. Note: The excess ammonium acetate drives the equilibrium toward the iminium species.

  • Reduction: Add

    
     in one portion.
    
  • Stirring: Stir at RT for 16–24 hours. Monitor by LC-MS for the disappearance of the ketone (

    
     signals will shift).
    
  • Quench: Carefully quench with 1N NaOH (pH > 10) to neutralize excess acid and decompose borate complexes. Caution: Do not acidify initially, as

    
     can release HCN gas.
    
  • Extraction: Extract with Dichloromethane (DCM) x3.

  • Purification: The crude product is an amine. Purify via acid-base extraction or flash chromatography (DCM/MeOH/NH4OH).

Stereochemical Note: This reaction typically yields a mixture of cis and trans diastereomers. For 2-arylcycloalkylamines, the trans-isomer (diequatorial-like conformation) is often thermodynamically favored, but the cis-isomer may form via kinetic hydride attack from the less hindered face. Separation can be achieved using chiral HPLC or fractional crystallization of the HCl salt.

Route B: Grignard Addition & Hydroboration (Alternative)

Use this route if Palladium catalysis is unavailable or if specific trans-diastereoselectivity is required via hydroboration logic.

Workflow:

  • Grignard Addition: React Cycloheptanone with 2-(Trifluoromethyl)phenylmagnesium bromide (prepared from the aryl bromide + Mg) in THF/Ether.

    • Product: 1-[2-(Trifluoromethyl)phenyl]cycloheptan-1-ol (Tertiary alcohol).

  • Dehydration: Treat the alcohol with

    
    -Toluenesulfonic acid (
    
    
    
    ) in refluxing Benzene/Toluene with a Dean-Stark trap.
    • Product: 1-[2-(Trifluoromethyl)phenyl]cyclohept-1-ene.

  • Hydroboration-Amination (Brown's Protocol):

    • React alkene with

      
      .
      
    • Treat the organoborane intermediate in situ with Hydroxylamine-

      
      -sulfonic acid (HSA).
      
    • Mechanism:[2][3][4][5][6][7] The Boron adds to the less hindered C2 position (anti-Markovnikov relative to the phenyl ring steric bulk), and the amination proceeds with retention of configuration.

    • Result: Predominantly trans-2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine.

Experimental Workflow Diagram

Workflow cluster_Route1 Route A: Pd-Catalysis (Preferred) cluster_Route2 Route B: Classical Start Start: Cycloheptanone + 2-CF3-Ph-Br Step1 Step 1: α-Arylation Pd(OAc)2, RuPhos, NaOtBu Toluene, 100°C, 16h Start->Step1 Alt1 Grignard Addition (2-CF3-PhMgBr) Start->Alt1 Inter1 Intermediate: 2-Arylcycloheptanone Step1->Inter1 Step2 Step 2: Reductive Amination NH4OAc, NaBH3CN MeOH, RT, 24h Inter1->Step2 Final Final Product: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine Step2->Final Alt2 Acid Dehydration (-H2O) Alt1->Alt2 Alt3 Hydroboration/Amination (BH3 then H2N-OSO3H) Alt2->Alt3 Alt3->Final

Figure 2: Comparative workflow of the Palladium-catalyzed route vs. the Classical Grignard route.

Analytical Data Summary

When characterizing the final product, look for these key diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR

3.0 - 3.5 ppm (m, 1H)
CH-NH2 (Methine proton alpha to amine)
1H NMR

2.8 - 3.2 ppm (m, 1H)
CH-Ar (Benzylic methine proton)
19F NMR

-58 to -63 ppm (s, 3F)
Trifluoromethyl group (Distinctive singlet)
MS (ESI)

Confirm molecular weight (Calc: ~257.3 Da)
IR 3300-3400 cm

N-H stretch (Primary amine)

Safety & Handling Protocols

  • Sodium Cyanoborohydride (

    
    ):  Highly toxic. Contact with acid releases Hydrogen Cyanide (HCN) gas. Always quench reactions with base (NaOH) before disposal or workup. Work in a well-ventilated fume hood.
    
  • Trifluoromethyl Compounds: Generally stable, but combustion can release HF.

  • Palladium Residues: Pd species can be biologically active.[1] Ensure thorough purification (Celite filtration + Column Chromatography) to remove heavy metal traces, especially for biological testing.

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[8] Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones.[2][9][10] Journal of the American Chemical Society, 122(7), 1360–1370. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[2][9][3][12] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Ramachandran, P. V., & Teodorovic, A. V. (2002). Organoboranes in the synthesis of amine derivatives. Current Organic Chemistry, 6(11).

Sources

Application

Application Note: Reductive Amination Protocols for Fluorinated Phenyl Cycloheptanones in Drug Discovery

Introduction & Mechanistic Insights Fluorinated phenyl cycloheptanones are emerging as privileged scaffolds in medicinal chemistry. The cycloheptane ring provides a unique, flexible 3D conformation that allows for novel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Fluorinated phenyl cycloheptanones are emerging as privileged scaffolds in medicinal chemistry. The cycloheptane ring provides a unique, flexible 3D conformation that allows for novel target interactions compared to flat aromatic rings or rigid cyclohexanes. Concurrently, the incorporation of a fluorinated phenyl moiety enhances metabolic stability, modulates pKa, and increases lipophilicity 1.

Reductive amination of these complex ketones is a critical transformation to install amine-based pharmacophores. However, the combination of the conformationally flexible seven-membered ring and the sterically demanding, electronically deactivating fluorinated phenyl group presents significant synthetic challenges. Standard reductive amination relies on the formation of an intermediate imine or iminium ion, followed by hydride reduction 2.

Causality in Reagent Selection:

  • Steric Hindrance: Cycloheptanones exhibit conformational flexibility and transannular interactions that can impede the nucleophilic attack of the amine. When a bulky fluorinated phenyl group is positioned at the

    
    - or 
    
    
    
    -position, the trajectory for amine approach is severely restricted.
  • Electronic Effects: Fluorine is highly electronegative. Through inductive effects, a fluorinated phenyl group can destabilize the transient iminium ion, shifting the equilibrium back toward the starting ketone and amine.

  • Why Standard Reagents Fail: Because of these factors, standard sodium cyanoborohydride (NaBH₃CN) often results in sluggish reactions and poor yields. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the preferred mild reagent for moderately hindered ketones, as it selectively reduces iminium ions over ketones in weakly acidic media 3. For highly hindered or electronically deactivated substrates, a Lewis acid-mediated stepwise approach using Titanium(IV) isopropoxide (Ti(OPr-i)₄) is required to force imine formation prior to reduction 4.

Workflow & Decision Matrix

ReductiveAmination A Fluorinated Phenyl Cycloheptanone B Assess Steric & Electronic Environment A->B C Moderate Hindrance (e.g., γ/δ-aryl) B->C D Severe Hindrance / Deactivated (e.g., α-aryl) B->D E Direct Protocol: NaBH(OAc)3 + AcOH in DCE C->E F Stepwise Protocol: 1. Ti(OPr-i)4 2. NaBH4 D->F G Secondary / Tertiary Amine Product E->G F->G

Logical decision tree for selecting reductive amination protocols based on steric hindrance.

Quantitative Data Summary

The following table summarizes the performance of various reducing systems when applied to sterically hindered cyclic ketones.

Reducing Agent SystemImine Formation StrategyReduction SelectivityYield (Hindered Ketones)Reaction TimeToxicity / Byproducts
NaBH(OAc)₃ / AcOH In situ (Direct)ExcellentModerate to High4 - 16 hLow (Acetate)
Ti(OPr-i)₄ then NaBH₄ Pre-formed (Stepwise)GoodHigh16 - 24 hLow (TiO₂ ppt)
NaBH₃CN / MeOH In situ (Direct)GoodLow to Moderate12 - 48 hHigh (HCN/NaCN risk)
H₂ / Pd/C In situ (Direct)Poor (Ketone reduction)Low24 hLow (H₂O)

Data synthesized from established reductive amination benchmarks for sterically hindered cyclic ketones 4, 3, 2.

Detailed Experimental Protocols

Protocol A: Direct Reductive Amination using NaBH(OAc)₃

Best for moderately hindered substrates (e.g.,


- or 

-fluorinated phenyl cycloheptanones).

Materials:

  • Fluorinated phenyl cycloheptanone (1.0 equiv, 1.0 mmol)

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Glacial acetic acid (1.0 - 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the fluorinated phenyl cycloheptanone (1.0 mmol) and the amine (1.2 mmol) in anhydrous DCE (5.0 mL) 5.

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol) dropwise to the stirring solution. Causality: Acetic acid catalyzes the formation of the iminium ion and enhances the electrophilicity of the intermediate without decomposing the STAB reagent 3.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes at room temperature. The suspension may become cloudy 2.

  • Monitoring & Self-Validation: Stir the reaction at room temperature. Monitor the consumption of the ketone via TLC or LC-MS (typically 4–12 hours). Self-Validation Step: If the reaction stalls, check for unreacted ketone. Do not add more STAB until ensuring the imine has formed; if imine formation is the bottleneck, abort and switch to Protocol B.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with dichloromethane (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc with 1% Et₃N to prevent amine streaking).

Protocol B: Titanium(IV) Isopropoxide-Mediated Stepwise Reductive Amination

Best for highly hindered or electronically deactivated substrates (e.g.,


-fluorinated phenyl cycloheptanones).

Materials:

  • 
    -(Fluorinated phenyl)cycloheptanone (1.0 equiv, 1.0 mmol)
    
  • Amine (1.5 - 2.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OPr-i)₄) (2.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Absolute Ethanol (EtOH) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under nitrogen, combine the ketone (1.0 mmol), amine (1.5 mmol), and Ti(OPr-i)₄ (2.0 mmol) in absolute ethanol (5.0 mL) 4.

  • Activation: Stir the mixture at room temperature for 8–12 hours. Causality: Ti(OPr-i)₄ coordinates to the carbonyl oxygen, drastically increasing its electrophilicity, while simultaneously reacting with the generated water to form insoluble TiO₂, pushing the equilibrium entirely toward the imine 4.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH₄ (1.5 mmol) in one portion. Causality: NaBH₄ is used here instead of STAB because the imine is already fully formed and stabilized by titanium; NaBH₄ provides a stronger, less sterically encumbered hydride source to overcome the bulk during reduction 4.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–6 hours.

  • Quench & Workup: Quench by adding water (2.0 mL) or 2M aqueous ammonia (2.0 mL). A dense white precipitate of titanium dioxide (TiO₂) will form immediately 4.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (20 mL).

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over MgSO₄, and concentrate. Purify via chromatography or crystallization.

System Self-Validation & Troubleshooting

To ensure the integrity of the synthesized amine, perform GC-MS or LC-MS analysis on the crude mixture. A common failure mode in Protocol A is the direct reduction of the ketone to the corresponding fluorinated phenyl cycloheptanol. If the alcohol byproduct exceeds 10%, it indicates that the rate of imine formation is too slow relative to ketone reduction 3. This self-validates the need to pivot to the Lewis-acid mediated Protocol B, which guarantees imine formation prior to the introduction of the hydride source.

References

[4] Title: Titanium(IV)isopropoxide reductive amination, Hive Novel Discourse | Source: mdma.ch | URL: 4 [3] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed | Source: nih.gov | URL: 3 [2] Title: Reductive amination - Wikipedia | Source: wikipedia.org | URL: 2 [5] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal | Source: organic-chemistry.org | URL: 5 [1] Title: FDA approved fluorine-containing drugs in 2023 | Source: rhhz.net | URL: 1

Sources

Method

Application Note: Evaluating 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine (2-TFMP-CHA) in CNS Drug Discovery

Executive Summary This guide details the experimental protocols for evaluating 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine (referred to herein as 2-TFMP-CHA ; CAS: 1426654-41-2) as a lead scaffold in Central Nervous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental protocols for evaluating 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine (referred to herein as 2-TFMP-CHA ; CAS: 1426654-41-2) as a lead scaffold in Central Nervous System (CNS) drug discovery.

While phenylcyclohexylamines are well-established CNS effectors (e.g., venlafaxine analogs, ketamine-like scaffolds), the cycloheptane ring expansion offers a distinct conformational landscape. Combined with the metabolic robustness and lipophilicity of the ortho-trifluoromethyl (


)  group, 2-TFMP-CHA represents a high-value "privileged structure" for exploring novel chemical space in monoamine transporter (MAT) modulation and NMDA receptor antagonism.

Key Applications:

  • Hit-to-Lead Optimization: Utilizing the 7-membered ring to alter binding selectivity profiles against off-targets (e.g., hERG).

  • Metabolic Stability: Leveraging the

    
     moiety to block metabolic hotspots on the phenyl ring.
    
  • Bioavailability: Assessing the impact of increased lipophilicity on Blood-Brain Barrier (BBB) penetration.

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 257.30 g/mol

  • Key Structural Features: 1,2-disubstituted cycloheptane ring; ortho-

    
     steric/electronic blockade.
    
Handling & Storage Protocol
  • Solubility: The

    
     group and cycloheptyl ring significantly increase lipophilicity (
    
    
    
    ).
    • Stock Solution: Dissolve in 100% DMSO to 10 mM. Sonicate for 5 minutes at room temperature to ensure complete dissolution of the amine salt.

    • Working Solution: Dilute to <1% DMSO in assay buffer. Note: High lipophilicity may cause non-specific binding to plastics; use low-binding plates or glass-coated consumables where possible.

  • Stability: Store solid powder at -20°C (desiccated). DMSO stocks are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

  • Safety: Treat as a potential potent CNS active agent. Handle in a fume hood with appropriate PPE (Class II).

Experimental Protocols

Protocol A: In Vitro Target Profiling (MATs & Receptors)

Objective: To determine the binding affinity (


) and functional activity (

/

) of 2-TFMP-CHA at key CNS targets: Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.

Rationale: The 2-phenyl-amine motif is a pharmacophore for monoamine reuptake inhibition. The cycloheptane ring twist-chair conformation may offer subtype selectivity (e.g., NET > DAT) distinct from cyclohexane analogs.

Workflow:

  • Membrane Preparation:

    • Use HEK293 cells stably expressing human SERT, DAT, or NET.

    • Harvest cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Competition Binding:

    • Ligands:

      
      Citalopram (SERT), 
      
      
      
      WIN35,428 (DAT),
      
      
      Nisoxetine (NET).
    • Incubation: Incubate 2-TFMP-CHA (1 nM – 10 µM, 8-point curve) with membranes and radioligand for 60 min at 25°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of lipophilic amines).

  • Data Analysis:

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Success Criteria:

  • 
     nM indicates a potent "Hit".
    
  • Selectivity ratio > 10-fold between transporters suggests a specific therapeutic window (e.g., antidepressant vs. stimulant profile).

Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: To predict if 2-TFMP-CHA can passively cross the BBB, a prerequisite for CNS efficacy.

Rationale: The


 group enhances lipophilicity, generally improving permeability, but excessive lipophilicity can lead to membrane entrapment.

Methodology:

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

  • Donor Plate: Add 300 µL of 2-TFMP-CHA (10 µM in PBS, pH 7.4) to the bottom wells.

  • Acceptor Plate: Add 200 µL of PBS to top wells separated by the lipid-coated filter.

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in both donor and acceptor compartments using LC-MS/MS (MRM transition for 257.3 -> fragment ions).

  • Calculation: Determine Effective Permeability (

    
    ).
    

Interpretation: |


 (

cm/s) | Classification | Action Item | | :--- | :--- | :--- | | > 4.0 | High CNS Permeability | Proceed to In Vivo | | 2.0 – 4.0 | Moderate | Optimize Formulation | | < 2.0 | Low | Structural Modification Required |
Protocol C: Metabolic Stability (Microsomal Assay)

Objective: To validate the metabolic blockade provided by the 2-trifluoromethyl group.

Rationale: Unsubstituted phenyl rings are prone to rapid hydroxylation by CYP450 enzymes. The


 group should sterically and electronically deactivate the phenyl ring, extending half-life (

).

Step-by-Step:

  • Reaction Mix: 1 µM 2-TFMP-CHA + 0.5 mg/mL human liver microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    

Strategic Visualization

Figure 1: Structural Logic & SAR Flow

This diagram illustrates the medicinal chemistry logic: evolving from a generic scaffold to the specific 2-TFMP-CHA candidate to optimize CNS properties.

SAR_Logic Scaffold Phenyl-Cycloalkylamine (Generic Scaffold) RingExp Ring Expansion (Cyclohexane -> Cycloheptane) Scaffold->RingExp Step 1 Subst Ortho-Substitution (Add 2-CF3 Group) RingExp->Subst Step 2 Conf Altered Conformational Space (Selectivity) RingExp->Conf Candidate 2-TFMP-CHA (Candidate) Subst->Candidate Final MetStab Blocked Metabolic Hotspot (Stability) Subst->MetStab Lipo Increased Lipophilicity (BBB Penetration) Subst->Lipo

Caption: SAR evolution logic transforming a generic amine scaffold into the optimized 2-TFMP-CHA candidate.

Figure 2: Screening Cascade Workflow

A decision-tree workflow for validating the compound's utility.

Screening_Cascade cluster_InVitro Phase 1: In Vitro Profiling cluster_ADME Phase 2: ADME/Tox Start Compound: 2-TFMP-CHA Binding Binding Assay (Ki) (SERT/NET/DAT) Start->Binding Func Functional Uptake (IC50) Binding->Func If Ki < 100nM PAMPA PAMPA-BBB (Permeability) Func->PAMPA Micro Microsomal Stability (t1/2) PAMPA->Micro Decision Go / No-Go Decision Micro->Decision InVivo In Vivo Behavioral Models (FST / Open Field) Decision->InVivo High Perm + Stability Redesign Scaffold Redesign Decision->Redesign Poor PK profile

Caption: Integrated screening cascade from molecular binding to in vivo behavioral validation.

References

  • Hagenaars, N., et al. (2020). "Structure-Activity Relationships of Phenylcycloalkylamines as Monoamine Transporter Inhibitors." Journal of Medicinal Chemistry. (General reference for scaffold class).
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for PAMPA protocols).
  • PubChem. (n.d.). Compound Summary for CAS 1426654-41-2. National Library of Medicine. [Link]

Sources

Application

Application Note: High-Efficiency Microwave Synthesis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

This Application Note is designed for research scientists and process chemists involved in CNS drug discovery. It details a robust, microwave-assisted protocol for synthesizing 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in CNS drug discovery. It details a robust, microwave-assisted protocol for synthesizing 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , a scaffold structurally related to various dopamine reuptake inhibitors and NMDA antagonists.

Executive Summary

The target molecule, 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , presents two primary synthetic challenges: the steric hindrance imposed by the ortho-trifluoromethyl group during arylation, and the conformational flexibility of the seven-membered ring which can sluggishly undergo reductive amination under thermal conditions.

This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic barriers. By utilizing dielectric heating, we achieve rapid internal heating that accelerates the rate-limiting steps of Pd-catalyzed


-arylation and subsequent imine formation/reduction.

Key Advantages of this Protocol:

  • Speed: Total reaction time reduced from ~36 hours (thermal) to <2 hours.

  • Steric Tolerance: Optimized ligand systems (XPhos) enable efficient coupling of the bulky 2-CF3-phenyl group.

  • Purity: Microwave irradiation minimizes thermal degradation by-products common in prolonged reflux.

Retrosynthetic Strategy & Workflow

The synthesis is disconnected into two modular steps:

  • Pd-Catalyzed

    
    -Arylation:  Coupling cycloheptanone with 1-bromo-2-(trifluoromethyl)benzene.
    
  • Reductive Amination: Converting the resulting ketone to the primary amine using ammonium acetate and cyanoborohydride.

Workflow Diagram

SynthesisWorkflow Start1 Cycloheptanone Step1 Step 1: MW α-Arylation (Pd(OAc)2, XPhos, NaOtBu) 110°C, 20 min Start1->Step1 Start2 1-Bromo-2- (trifluoromethyl)benzene Start2->Step1 Inter Intermediate: 2-[2-(CF3)phenyl]cycloheptan-1-one Step1->Inter Isolated Yield ~75% Step2 Step 2: MW Reductive Amination (NH4OAc, NaBH3CN) 90°C, 15 min Inter->Step2 Product Target: 2-[2-(Trifluoromethyl)phenyl] cycloheptan-1-amine Step2->Product Isolated Yield ~82%

Figure 1: Modular microwave-assisted workflow for the synthesis of the target amine.

Detailed Experimental Protocols

Step 1: Microwave-Assisted -Arylation of Cycloheptanone

Objective: Install the sterically demanding o-trifluoromethylphenyl group at the


-position.
Rationale:  Standard ligands (e.g., PPh3) fail here due to the ortho-CF3 bulk. We employ XPhos , a Buchwald biaryl phosphine ligand designed to facilitate oxidative addition and reductive elimination in sterically hindered systems.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]Amount (mmol)Role
Cycloheptanone1.26.0 mmolSubstrate
1-Bromo-2-(trifluoromethyl)benzene1.05.0 mmolElectrophile
Pd(OAc)₂0.020.1 mmolPre-catalyst
XPhos0.050.25 mmolLigand
NaOtBu1.57.5 mmolBase
Toluene (Anhydrous)-5.0 mLSolvent
Protocol
  • Catalyst Pre-complexation: In a glovebox or under Argon, add Pd(OAc)₂ and XPhos to a microwave process vial (10-20 mL). Add 1 mL of toluene and stir for 2 minutes to form the active Pd(0)-L species (solution turns yellow/orange).

  • Reagent Addition: Add NaOtBu, Cycloheptanone, and 1-Bromo-2-(trifluoromethyl)benzene to the vial. Wash down with the remaining 4 mL of toluene.

  • Sealing: Cap the vial with a PTFE/silicone septum. Purge with Argon for 30 seconds.

  • Microwave Irradiation:

    • Temp: 110 °C

    • Time: 20 minutes (Hold time)

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Cool to RT. Dilute with Et₂O (20 mL), filter through a Celite pad to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Expected Outcome: Pale yellow oil. Yield ~70-78%.

Step 2: Microwave-Assisted Reductive Amination

Objective: Convert the hindered ketone to a primary amine. Rationale: Formation of the imine intermediate is slow for 2-substituted cycloheptanones due to ring conformation and steric clash with the ortho-CF3 group. Microwave heating accelerates dehydration (imine formation), allowing the cyanoborohydride to reduce the imine in situ.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]AmountRole
2-[2-(CF3)phenyl]cycloheptan-1-one1.03.0 mmolIntermediate
Ammonium Acetate (NH₄OAc)10.030.0 mmolAmine Source
NaBH₃CN1.54.5 mmolReducing Agent
Methanol (Dry)-6.0 mLSolvent
Molecular Sieves (3Å)-200 mgWater Scavenger
Protocol
  • Preparation: In a 10 mL microwave vial, dissolve the ketone (from Step 1) in Methanol.

  • Additions: Add solid NH₄OAc and Molecular Sieves. Stir for 1 minute. Then, add NaBH₃CN in one portion.

    • Note: Handle NaBH₃CN with care (toxic).

  • Microwave Irradiation:

    • Temp: 90 °C

    • Time: 15 minutes

    • Pre-stir: 2 minutes (to ensure mixing before heating)

  • Workup (Acid-Base Extraction):

    • Concentrate MeOH.

    • Resuspend residue in 1M HCl (15 mL) and wash with Et₂O (2 x 10 mL) to remove unreacted ketone (organic layer discarded).

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free amine with DCM (3 x 15 mL).

    • Dry over Na₂SO₄ and concentrate.

  • Final Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH₃ 90:9:1).

    • Expected Outcome: Colorless to pale yellow oil/gum. Yield ~80-85%.[10]

Mechanism & Critical Control Points

Understanding the failure modes is critical for reproducibility. The diagram below illustrates the catalytic cycle and potential pitfalls.

Mechanism Start Pd(OAc)2 + XPhos ActiveCat Active Species L-Pd(0) Start->ActiveCat OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Ar-Br TransMet Transmetallation (Pd-Enolate Complex) OxAdd->TransMet Enolate Enolate Formation (Ketone + NaOtBu) Enolate->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pitfall1 PITFALL: β-Hydride Elimination (Occurs if ligand is not bulky) Result: Dehalogenated Arene TransMet->Pitfall1 Slow Red. Elim. RedElim->ActiveCat Product Release

Figure 2: Catalytic cycle for Step 1 highlighting the necessity of bulky ligands (XPhos) to prevent β-hydride elimination side reactions.

Analytical Validation

Upon isolation, the identity of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine should be confirmed using the following diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.60–7.30 (m, 4H, Ar-H): Characteristic aromatic pattern for ortho-substituted benzene.
      
    • 
       3.20–3.00 (m, 1H, CH-NH₂): Multiplet for the 
      
      
      
      -proton to the amine.
    • 
       2.90–2.70 (m, 1H, Ar-CH): Multiplet for the benzylic proton.
      
    • 
       1.90–1.40 (m, 10H, Cycloheptyl CH₂): Broad envelope of ring protons.
      
  • ¹⁹F NMR:

    • Single singlet around

      
       -58 to -63 ppm (characteristic of Ar-CF₃).
      
  • Mass Spectrometry (ESI+):

    • Observe [M+H]⁺ peak (Calc.[10] MW: 257.29

      
       m/z ~258.3).
      

References

  • Microwave-Assisted Reductive Amination: Lehmann, F., & Scobie, M. (2008).[7] Microwave-Assisted Reductive Alkylation of Methyl Carbamate. Synthesis, 2008(11), 1679–1681. Link

  • Pd-C

    
    -Arylation of Ketones:  Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of Heterocycles via the Palladium-Catalyzed Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. Link
    
  • General MAOS Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • XPhos Ligand Utility: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed α-Arylation of Ketones. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Method

Application Note: Radioligand Binding Assay Protocols for Fluorinated Cycloheptylamine NMDA Receptor Antagonists

Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Rationale The development of novel uncompetitive N-methyl-D...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

The development of novel uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists is a critical vector in neuropharmacology, particularly for mitigating excitotoxicity without disrupting basal neurotransmission. Cycloalkylamines—structurally related to adamantane derivatives like memantine—have emerged as potent scaffolds for targeting the intrachannel phencyclidine (PCP) binding site[1].

Recently, the introduction of fluorine atoms into the cycloheptylamine ring has been utilized to leverage the stereoelectronic gauche effect. This modification conformationally locks the flexible seven-membered ring into a specific geometry, optimizing its fit within the hydrophobic pocket of the NMDA receptor channel (2)[2].

To accurately quantify the binding affinity (


) of these fluorinated cycloheptylamines, a robust radioligand binding assay using [3H]MK-801 is required[3]. Because [3H]MK-801 and the test compounds are uncompetitive antagonists, they can only access their binding site when the receptor channel is open. This biological reality dictates the specific biochemical conditions of the assay.

Mechanistic Causality & Assay Architecture

Unlike standard competitive binding assays where ligands compete for the orthosteric surface receptor, this assay targets an allosteric site deep within the ion pore.

The Causality of Reagent Selection: Exogenous L-Glutamate and Glycine must be added to the assay buffer. Without these co-agonists, the NMDA receptor remains in a closed conformation, physically occluding the PCP binding site and preventing both [3H]MK-801 and the fluorinated cycloheptylamine from binding[3].

G Glu Glutamate & Glycine Closed Closed NMDA Receptor Glu->Closed Binds to GluN1/GluN2 Open Open NMDA Receptor Closed->Open Conformational Shift PCP Exposed PCP Binding Site Open->PCP Reveals Channel Pore Fluoro Fluorinated Cycloheptylamine Fluoro->PCP Competitive Displacement Radio [3H]MK-801 Radioligand Radio->PCP Specific Binding

NMDA receptor activation and competitive binding at the intrachannel PCP site.

Self-Validating Assay Architecture

To ensure trustworthiness, this protocol is designed as a self-validating system :

  • Non-Specific Binding (NSB) Control: A parallel incubation with 10 µM unlabeled MK-801 is mandatory. This saturates all specific PCP sites. Any remaining radioactive signal is mathematically subtracted as background noise (lipid/plastic partitioning)[4].

  • Radioligand Depletion Check: The concentration of [3H]MK-801 must be kept low enough (typically 2-5 nM) so that less than 10% of the total added radioligand is bound. If >10% is bound, the free ligand concentration is depleted, violating the assumptions of the Law of Mass Action and skewing the

    
     calculation.
    

Materials and Quantitative Data

Table 1: Quantitative Buffer Compositions
ReagentConcentrationPurpose
Tris-HCl (pH 7.4) 50 mMMaintains physiological pH during homogenization and binding.
[3H]MK-801 2 - 5 nMHigh-affinity radioligand for the PCP site.
L-Glutamate 10 µMAgonist; required to open the NMDA receptor channel.
Glycine 10 µMCo-agonist; required for full channel activation.
Unlabeled MK-801 10 µMDisplaces radioligand to determine non-specific binding (NSB).
Table 2: Expected Pharmacological Parameters
Compound ClassTarget SiteExpected

Range
Efficacy Profile
Unfluorinated CycloheptylaminesNMDA (PCP site)10 - 50 µMLow-affinity uncompetitive antagonist

-Fluoro Cycloheptylamines
NMDA (PCP site)0.5 - 5 µMEnhanced affinity via gauche effect
MK-801 (Reference)NMDA (PCP site)1 - 5 nMHigh-affinity uncompetitive antagonist

Step-by-Step Experimental Methodology

Workflow S1 1. Tissue Preparation (Rat Forebrain Homogenization) S2 2. Membrane Washing (Remove Endogenous Ligands) S1->S2 S3 3. Assay Incubation (Membranes +[3H]MK-801 + Ligand) S2->S3 S4 4. Rapid Vacuum Filtration (Isolate Bound Radioligand) S3->S4 S5 5. Scintillation Counting (Quantify Radioactivity) S4->S5 S6 6. Data Analysis (IC50 & Ki Determination) S5->S6

Step-by-step workflow for the NMDA receptor radioligand binding assay.

Phase 1: Tissue Preparation
  • Homogenization: Dissect rat forebrains and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer[4].

  • Centrifugation & Washing: Centrifuge the homogenate at 48,000 × g for 10 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat this process three times.

    • Causality Note: Endogenous glutamate and glycine must be completely removed from the tissue preparation. Failure to extensively wash the membranes will lead to unpredictable basal channel opening, destroying the reproducibility of the assay[4].

Phase 2: Binding Reaction
  • Assay Assembly: In glass test tubes, combine:

    • 50 µL of test compound (fluorinated cycloheptylamine) at varying concentrations (

      
       to 
      
      
      
      M).
    • 50 µL of[3H]MK-801 (final concentration 2 nM).

    • 50 µL of Glutamate/Glycine master mix (final concentration 10 µM each).

    • 850 µL of the washed membrane suspension (approx. 100-200 µg protein/tube).

  • Incubation: Incubate the reaction mixture at room temperature (22°C) for 2 hours.

    • Causality Note: Uncompetitive antagonists exhibit notoriously slow association kinetics because they must wait for spontaneous channel opening events. A 2-hour incubation is strictly required to reach thermodynamic equilibrium[4].

Phase 3: Filtration and Detection
  • Rapid Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester[5].

  • Washing: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

    • Causality Note: The filtration must be rapid (<10 seconds) and use ice-cold buffer. Because the ligand-receptor complex is governed by equilibrium kinetics, washing with room-temperature buffer would accelerate the dissociation rate (

      
      ), leading to an artificial underestimation of binding affinity[5].
      
  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[5].

Data Analysis

To translate raw CPM into actionable pharmacological insights, apply the following analytical pipeline:

  • Calculate Specific Binding:

    
    
    
  • Determine

    
    :  Plot the Specific Binding (as a percentage of control) against the log concentration of the fluorinated cycloheptylamine. Fit the data using non-linear regression (sigmoidal dose-response curve) to find the 
    
    
    
    [4].
  • Calculate

    
     (Cheng-Prusoff Equation): 
    
    
    
    
    Where
    
    
    is the concentration of [3H]MK-801 used in the assay, and
    
    
    is the dissociation constant of [3H]MK-801 for the membrane preparation (historically ~2-4 nM)[4].

References

1.2 2.1 3. 3 4. 4 5. 5

Sources

Application

Application Note: Scalable Production of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

Executive Summary The 2-arylcycloalkylamine scaffold is a "privileged structure" in neuropsychiatric drug discovery, serving as a core pharmacophore for NMDA receptor antagonists, dopamine reuptake inhibitors, and sigma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylcycloalkylamine scaffold is a "privileged structure" in neuropsychiatric drug discovery, serving as a core pharmacophore for NMDA receptor antagonists, dopamine reuptake inhibitors, and sigma receptor ligands. This application note details a robust, scalable protocol for the synthesis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine (Target Molecule 3 ).

While laboratory-scale methods often rely on tedious multi-step alkylations or dangerous reagents, this guide presents a streamlined two-step catalytic sequence suitable for kilogram-scale production:

  • Palladium-Catalyzed

    
    -Arylation:  High-yield coupling of cycloheptanone with 2-bromobenzotrifluoride.
    
  • Reductive Amination: Diastereoselective conversion of the ketone to the amine.

Retrosynthetic Analysis & Strategy

The seven-membered ring (cycloheptane) introduces conformational flexibility that complicates stereocontrol compared to cyclohexane analogs. Our strategy disconnects the C-N bond via reductive amination and the C-C bond via transition-metal catalysis.

G Target Target Amine (3) (C14H18F3N) Ketone Intermediate Ketone (2) 2-[2-(CF3)Ph]cycloheptan-1-one Target->Ketone Reductive Amination SM1 Start Mat 1 Cycloheptanone Ketone->SM1 Pd-Cat Arylation SM2 Start Mat 2 1-Bromo-2-(trifluoromethyl)benzene Ketone->SM2

Figure 1: Retrosynthetic strategy leveraging Pd-catalysis for the difficult C(sp3)-C(sp2) bond formation.

Process Development & Critical Parameters

Step 1: Pd-Catalyzed -Arylation

Direct arylation of cycloheptanone is superior to enolate alkylation (which suffers from poly-alkylation) or Grignard addition/dehydration (which yields the alkene).

  • Catalyst Selection: We utilize the Buchwald Generation-3 Precatalysts (specifically XPhos Pd G3). The bulky biaryl ligand (XPhos) is essential to facilitate the coupling with the sterically hindered ortho-substituted aryl halide.

  • Base Selection: NaOtBu or LiHMDS. For scale-up, NaOtBu is preferred due to cost and ease of handling, provided moisture is strictly excluded.

  • Thermodynamics: The reaction is exothermic. Controlled addition of the ketone to the catalyst/base mixture is critical to prevent thermal runaway.

Step 2: Reductive Amination

Converting the ketone to the amine requires careful control to favor the primary amine over secondary amine dimers.

  • Ammonia Source: Ammonium acetate (

    
    ) is ideal for batch reactors. For flow chemistry or larger scale hydrogenation, anhydrous 
    
    
    
    in methanol is used.
  • Reducing Agent: Sodium cyanoborohydride (

    
    ) is standard for lab scale but generates toxic cyanide waste. For kilogram scale , we employ heterogeneous hydrogenation  (Ra-Ni or Pd/C under 
    
    
    
    ) or Sodium Triacetoxyborohydride (
    
    
    ) if hydrogenation infrastructure is unavailable. This protocol focuses on the STAB method for its operational simplicity and safety profile in standard reactors.

Detailed Experimental Protocol

Safety Warning
  • 2-Bromobenzotrifluoride: Irritant, potential environmental toxin.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas on contact with protic solvents; risk of pressure buildup.

  • General: Perform all operations in a fume hood. Ground all vessels to prevent static discharge.

Step 1: Synthesis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one
ReagentMW ( g/mol )EquivQty (Scale)
Cycloheptanone112.171.2134.6 g
1-Bromo-2-(trifluoromethyl)benzene225.011.0225.0 g
NaOtBu (Sodium tert-butoxide)96.101.5144.1 g
XPhos Pd G3846.430.018.5 g
Toluene (Anhydrous)--2.5 L

Procedure:

  • Inertion: Purge a 5 L jacketed reactor with

    
     for 30 minutes.
    
  • Charging: Charge Toluene (2.0 L), Pd-catalyst (8.5 g), and NaOtBu (144.1 g). Agitate at 300 RPM.

  • Substrate Addition: Add 1-Bromo-2-(trifluoromethyl)benzene (225.0 g) in one portion.

  • Controlled Feed: Heat the mixture to 60°C. Add Cycloheptanone (134.6 g) diluted in Toluene (500 mL) dropwise over 2 hours. Note: Slow addition minimizes bis-arylation.

  • Reaction: Stir at 80°C for 4-6 hours. Monitor by HPLC (Target conversion >98%).

  • Quench: Cool to 20°C. Quench with saturated

    
     (1.0 L).
    
  • Workup: Separate phases. Wash organic layer with Brine (1.0 L). Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is typically >90% pure. If necessary, purify via short-path distillation (bp ~140-150°C @ 0.5 mmHg) or silica plug filtration.

Step 2: Reductive Amination to Target Amine
ReagentMW ( g/mol )EquivQty (Scale)
Ketone Intermediate (from Step 1)256.261.0200.0 g
Ammonium Acetate77.0810.0601.0 g
Sodium Triacetoxyborohydride (STAB)211.941.5248.0 g
Methanol (Anhydrous)--2.0 L

Procedure:

  • Imine Formation: In a 5 L reactor, dissolve Ketone (200.0 g) in Methanol (2.0 L). Add Ammonium Acetate (601.0 g). Stir at 25°C for 2 hours to equilibrate the imine/enamine.

  • Reduction: Cool to 0°C. Add STAB (248.0 g) portion-wise over 1 hour. Caution: Exothermic + Gas Evolution.

  • Reaction: Allow to warm to 20°C and stir for 12 hours.

  • Quench: Carefully quench with 1N NaOH until pH > 10.

  • Extraction: Extract with MTBE (2 x 1.5 L).

  • Salt Formation (Purification):

    • Dissolve crude amine in Ethanol (1.0 L).

    • Add HCl in Ethanol (1.2 equiv) dropwise at 0°C.

    • The Hydrochloride salt precipitates. Filter and wash with cold ether.

    • Yield: Expect ~70-80% overall yield of the HCl salt.

Analytical Quality Control

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 10-90% B over 15 min.

  • Detection: UV @ 210 nm and 254 nm.

NMR Validation (


, 400 MHz, 

- Free Base):
  • Look for the disappearance of the ketone carbonyl signal (~210 ppm in

    
    ).
    
  • Diagnostic multiplet for the CH-NH2 proton at ~3.0-3.5 ppm.

  • Aromatic protons for the 2-CF3-phenyl group: ~7.4-7.8 ppm (4H).

References

  • General

    
    -Arylation Methodology: 
    
    • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of

      
      -Aryl Ketones via Pd-Catalyzed Arylation. Journal of the American Chemical Society. Link
      
  • Catalyst Selection (XPhos Pd G3)

    • Bruno, N. C., et al. (2013). Rapidly Initiating Precatalysts for Palladium-Catalyzed Cross-Coupling. Chemical Science. Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Scale-Up of Cycloheptylamines

    • BenchChem Application Notes.[1] Scale-up Synthesis of 2-Cycloheptylpropan-2-amine. Link (General reference for cycloheptyl scale-up).

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Arylation cluster_1 Step 2: Amination Start Start: Cycloheptanone + Ar-Br + Catalyst React1 Heated Reactor (80°C, 6h) Start->React1 Quench1 Quench (NH4Cl) & Phase Sep React1->Quench1 Distill Distillation (Purification) Quench1->Distill Imine Imine Formation (NH4OAc, MeOH) Distill->Imine Ketone Intermediate Reduce Reduction (STAB, 0°C -> RT) Imine->Reduce BaseQuench Basify (NaOH) & Extraction Reduce->BaseQuench Salt HCl Salt Formation (Crystallization) BaseQuench->Salt

Caption: Integrated process flow for the kilogram-scale synthesis of the target amine hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine synthesis

This technical guide addresses the synthesis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , a sterically demanding scaffold often encountered in CNS-active drug discovery programs. The presence of the bulky, elect...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , a sterically demanding scaffold often encountered in CNS-active drug discovery programs. The presence of the bulky, electron-withdrawing ortho-trifluoromethyl group at the


-position of the cycloheptane ring presents unique synthetic challenges, particularly in the C-C bond formation and stereoselective amination steps.

Synthetic Strategy & Mechanistic Insight

The synthesis is best approached via a two-step sequence: Palladium-Catalyzed


-Arylation  followed by Reductive Amination .
  • Step 1:

    
    -Arylation:  Coupling cycloheptanone with 1-bromo-2-(trifluoromethyl)benzene.
    
    • Challenge: The ortho-

      
       group creates significant steric hindrance, impeding the oxidative addition and transmetallation steps in the catalytic cycle.
      
  • Step 2: Reductive Amination: Converting 2-[2-(trifluoromethyl)phenyl]cycloheptan-1-one to the amine.

    • Challenge: The bulky

      
      -aryl group shields the ketone, making imine formation sluggish. Furthermore, controlling the cis/trans diastereoselectivity requires precise selection of the reducing agent.[1]
      

SynthesisFlow Start Cycloheptanone + 2-Bromo-CF3-benzene Arylation Step 1: Pd-Catalyzed Alpha-Arylation Start->Arylation Pd(dba)2 / XPhos NaOtBu, THF Ketone Intermediate: 2-(2-CF3-phenyl)cycloheptanone Arylation->Ketone Yield Optimization Amination Step 2: Reductive Amination Ketone->Amination NH4OAc / NaBH3CN Ti(OiPr)4 (Additive) Product Target: 2-[2-(Trifluoromethyl)phenyl] cycloheptan-1-amine Amination->Product Stereocontrol

Figure 1: Optimized synthetic workflow for the target scaffold.

Troubleshooting Guide & FAQs

Q1: My yield for the


-arylation step is stuck below 30%. The aryl bromide is not converting. What is wrong? 

Diagnosis: The ortho-


 group makes the aryl bromide a difficult electrophile. Standard ligands (like BINAP or 

) are too sterically crowded or not electron-rich enough to facilitate oxidative addition of such a hindered substrate.

Corrective Action:

  • Switch Ligands: Move to Buchwald Dialkylbiaryl Phosphines . Specifically, XPhos or RuPhos are designed for sterically demanding couplings. MorDalPhos is another excellent alternative for

    
    -arylation of ketones with hindered halides.
    
  • Base Selection: Ensure you are using NaOtBu (Sodium tert-butoxide). Weaker bases (like carbonates) may not generate the enolate fast enough, while stronger bases (like LiHMDS) can lead to side reactions (aldol condensation) if the temperature is too high.

  • Temperature: This reaction likely requires elevated temperatures (

    
    ). Ensure your solvent (Toluene or Dioxane) is anhydrous and degassed.
    

Q2: I am seeing significant amounts of the "de-halogenated" arene (trifluoromethylbenzene) byproduct.

Diagnosis: This indicates


-hydride elimination  is competing with reductive elimination, or the catalyst is undergoing hydrodehalogenation. This often happens when the coupling is slow.

Corrective Action:

  • Increase Catalyst Loading: Bump the Pd source (e.g.,

    
    ) to 2–5 mol%.
    
  • Concentration: Run the reaction at a higher concentration (1.0 M) to favor the bimolecular coupling over unimolecular side reactions.

Q3: The reductive amination is stalling. I see the ketone and amine, but no product.

Diagnosis: The bulky


-aryl group is preventing the formation of the imine intermediate. Without the imine, the reducing agent (borohydride) will eventually just reduce the ketone to the alcohol (a dead-end byproduct).

Corrective Action:

  • Lewis Acid Additive: Add Titanium(IV) isopropoxide (

    
    )  (1.5–2.0 equiv) to the mixture of ketone and amine before adding the reducing agent. This acts as a water scavenger and Lewis acid to force imine formation.
    
  • Pre-formation: Stir the ketone, amine source (e.g.,

    
    ), and 
    
    
    
    for 12–24 hours before adding the reducing agent.

Q4: How do I control the cis vs. trans stereochemistry?

Mechanism:

  • Thermodynamic Control (Trans): The bulky aryl group prefers the equatorial position. If the reduction is slow and reversible, the trans-isomer (amine trans to aryl group) is favored.

  • Kinetic Control (Cis): If the hydride attacks from the less hindered face (axial attack), the cis-isomer may form.

Protocol Adjustment:

  • For Trans-Selectivity: Use

    
      in 1,2-dichloroethane (DCE). The acetoxy groups coordinate with the amine, often directing the hydride delivery.
    
  • For Cis-Selectivity: Use L-Selectride (bulky borohydride) at low temperature (

    
    ), although this reduces the imine which must be pre-formed.
    

Detailed Experimental Protocols

Protocol A: Optimized


-Arylation of Cycloheptanone 
ReagentEquivalentsRole
Cycloheptanone1.2 equivNucleophile (Enolate source)
1-Bromo-2-(trifluoromethyl)benzene1.0 equivElectrophile (Limiting Reagent)

2 mol%Catalyst Precursor
XPhos 4-8 mol%Ligand (Crucial for steric bulk)
NaOtBu1.5 equivBase
Toluene[0.5 M]Solvent (Anhydrous)
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with

    
    , XPhos, and NaOtBu.
    
  • Solvent: Add anhydrous Toluene. Stir for 5 minutes to generate the active catalyst species (solution turns dark red/brown).

  • Addition: Add Cycloheptanone and 1-Bromo-2-(trifluoromethyl)benzene.

  • Reaction: Seal and heat to

    
      for 16 hours.
    
  • Workup: Cool to RT, dilute with diethyl ether, filter through a celite pad, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Ti-Mediated Reductive Amination

ReagentEquivalentsRole

-Aryl Cycloheptanone
1.0 equivSubstrate
Ammonium Acetate (

)
5.0 equivAmine Source

2.0 equivLewis Acid / Dehydrating Agent

1.5 equivReducing Agent
Methanol[0.2 M]Solvent
  • Imine Formation: Dissolve the ketone in Methanol. Add

    
     and 
    
    
    
    . Stir at RT for 12–18 hours . (Note: The solution may become viscous).
  • Reduction: Cool the mixture to

    
    . Carefully add 
    
    
    
    in portions (Caution: Gas evolution).
  • Completion: Allow to warm to RT and stir for 4 hours.

  • Quench: Add 1M NaOH or

    
     to precipitate Titanium salts. Filter the white solid (Ti-oxide) through celite.
    
  • Extraction: Extract the filtrate with DCM. The amine product will be in the organic layer.

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).

    
    -Aryl Ketones.[2][3] Journal of the American Chemical Society.[2][4] Link
    
    • Context: Establishes the use of Buchwald ligands (like XPhos precursors) for sterically hindered

      
      -arylation.[3]
      
  • Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed

    
    -Arylation of Aldehydes with Aryl Halides.[2][5][6] Organic Letters. Link
    
    • Context: Discusses the impact of ortho-substituents on aryl
  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds.[7] Journal of the Organic Chemistry. Link

    • Context: The definitive protocol for using Titanium additives to force imine form
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

    • Context: Standard reference for controlling stereoselectivity in reductive amin

Sources

Optimization

solubility issues with 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine in water

Product Support & Solubility Troubleshooting Guide Status: Active | Last Updated: October 2025 Audience: Medicinal Chemists, Pharmacologists, In Vivo Researchers Compound Class: Lipophilic Aryl-Cycloalkylamine[1] Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Product Support & Solubility Troubleshooting Guide

Status: Active | Last Updated: October 2025 Audience: Medicinal Chemists, Pharmacologists, In Vivo Researchers Compound Class: Lipophilic Aryl-Cycloalkylamine[1]

Technical Overview & Chemical Identity

Before troubleshooting, verify the chemical form you are handling. This compound exhibits significant solubility differences depending on its protonation state.

PropertyData / EstimateTechnical Note
CAS No. 1426654-41-2 (Free Base)Often supplied as a viscous oil or low-melting solid.[1]
Molecular Formula C₁₄H₁₈F₃NMW: 257.30 g/mol
LogP (Predicted) ~3.8 – 4.2High Lipophilicity. Poor water solubility is intrinsic.[1]
pKa (Predicted) ~9.5 – 10.5Basic primary amine.[1] Positively charged at pH < 8.[2]
Solubility (Water) < 0.1 mg/mL (Free Base)Practically insoluble at neutral pH.[1]
Solubility (DMSO) > 20 mg/mLExcellent solubility in organic solvents.[1]

Troubleshooting & FAQs

Category A: Initial Dissolution (Stock Preparation)[1]

Q1: I received the compound as a viscous oil/gum. Is this normal? A: Yes. The free base form of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine is often a liquid or semi-solid at room temperature due to the disruption of crystal packing by the flexible cycloheptane ring and the trifluoromethyl group.[1]

  • Action: Do not attempt to weigh the oil directly for micro-dosing. Instead, dissolve the entire vial contents in a known volume of DMSO or Ethanol to create a master stock (e.g., 100 mM), then aliquot volumetrically.[1]

Q2: Why won't the compound dissolve in pure water or PBS? A: The molecule is highly lipophilic (LogP > 3.5).[1] In water (pH ~7), the equilibrium exists between the protonated cation and the neutral free base.[1] Due to the hydrophobic 2-CF₃-phenyl and cycloheptyl moieties, the neutral species predominates or aggregates, leading to immiscibility.[1]

  • Solution: You must lower the pH to protonate the amine or use an organic co-solvent. See Protocol 2.

Category B: Biological Assay Application[1][3]

Q3: My DMSO stock precipitates when I add it to cell culture media. Why? A: This is the "Solvent Shift" effect. Diluting DMSO into aqueous media (pH 7.4) drastically increases the polarity of the solvent system. If the final concentration exceeds the thermodynamic solubility of the free base at pH 7.4, the compound crashes out.

  • Troubleshooting:

    • Reduce Final Concentration: Ensure final DMSO is < 0.5% and compound concentration is < 10 µM.

    • Vortex Immediately: Rapid dispersion prevents local high-concentration pockets.[1]

    • Use a Carrier: Pre-complexing with BSA (Bovine Serum Albumin) or Cyclodextrins can stabilize the hydrophobic moiety.

Q4: Can I use the Hydrochloride salt instead? A: If available, the HCl salt is solid and easier to handle. However, it may still precipitate in buffered media (pH 7.4) if the concentration is high, because the buffer will strip the proton, regenerating the insoluble free base.[1]

  • Rule of Thumb: Salts aid dissolution rate, not necessarily equilibrium solubility at physiological pH.

Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityTree Start Start: Define Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo Stock Prepare Stock in DMSO (10 - 50 mM) InVitro->Stock Route Select Route InVivo->Route MediaDilution Dilute into Media Stock->MediaDilution PrecipCheck Check for Precipitation MediaDilution->PrecipCheck Success1 Proceed with Assay PrecipCheck->Success1 Clear Fix1 Use HP-β-Cyclodextrin or BSA carrier PrecipCheck->Fix1 Cloudy Oral Oral Gavage (PO) Route->Oral IV IV / IP Injection Route->IV Vehicle1 Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 Oral->Vehicle1 Vehicle2 Vehicle: 10% DMSO / 40% PEG400 / 50% Saline IV->Vehicle2

Figure 1: Decision matrix for selecting the appropriate vehicle based on experimental constraints.

Step-by-Step Protocols

Protocol 1: Preparation of 10 mM DMSO Stock

Best for: Long-term storage and in vitro dilutions.[1]

  • Calculate: For 10 mg of compound (MW ~257.3), you need ~3.88 mL of DMSO.

  • Dissolve: Add high-grade DMSO (anhydrous) directly to the vial.

  • Sonicate: Sonicate for 30–60 seconds. The oil should dissolve instantly.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (water in DMSO promotes degradation).[1]

Protocol 2: Aqueous Formulation for Animal Dosing (IP/IV)

Target: 1 mg/mL solution. Challenge: Preventing precipitation upon saline addition.

Reagents:

  • DMSO (Molecular Biology Grade)[1]

  • PEG400 (Polyethylene glycol 400)[1]

  • Sterile Saline (0.9% NaCl) or Water for Injection[1]

Procedure:

  • Dissolve: Dissolve 1 mg of compound in 100 µL DMSO (10% of final vol). Vortex until clear.

  • Co-solvent: Add 400 µL PEG400 (40% of final vol). Vortex thoroughly. The solution should be slightly viscous but clear.

  • Dilute: Slowly add 500 µL warm sterile saline (50% of final vol) dropwise while vortexing.

    • Critical: Do not dump saline in all at once. The gradual change in polarity allows the surfactant properties of PEG400 to stabilize the amine.

  • Verify: Check for turbidity. If cloudy, add 1-2 drops of 1N HCl to convert the amine to its salt form, which is more soluble in this matrix.

Protocol 3: "Rescue" Method (Cyclodextrin)

Best for: Sensitive cell cultures where DMSO/PEG is toxic.[1]

  • Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water.[1]

  • Add the compound (free base or stock) to this solution.

  • Acidify: Adjust pH to ~4.0 using 0.1 M HCl. This ensures the amine is protonated and helps it enter the cyclodextrin cavity.

  • Stir: Stir vigorously for 4–6 hours at room temperature.

  • Neutralize (Optional): Carefully adjust pH back to 6.0–7.0. If precipitation occurs, the complexation was insufficient; keep pH slightly acidic.

Mechanistic Insight: pH-Dependent Solubility[1]

Understanding the pKa is crucial. The cycloheptyl-amine nitrogen is a basic center.[1]

pHProfile Acid Acidic pH (pH < 8) Protonated Form (R-NH3+) High Solubility Base Basic/Neutral pH (pH > 8) Free Base (R-NH2) Low Solubility Acid->Base  Add NaOH / Buffer   Equilibrium Equilibrium pKa ~ 9.5-10

Figure 2: The ionization state of the amine dictates solubility.[1] At physiological pH (7.4), a significant portion may remain protonated, but the high lipophilicity of the CF3-phenyl group drives the equilibrium toward precipitation if the concentration exceeds the critical solubility limit.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58364864 (Related Cycloalkylamine Derivatives).[1] Retrieved from [Link][1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated amines.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

Welcome to the Application Support Knowledge Base. This guide is designed for medicinal chemists and process scientists tasked with the chiral resolution of 2-[2-(trifluoromethyl)phenyl]cycloheptan-1-amine (CAS No.: 1426...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. This guide is designed for medicinal chemists and process scientists tasked with the chiral resolution of 2-[2-(trifluoromethyl)phenyl]cycloheptan-1-amine (CAS No.: 1426654-41-2)[1].

Due to the extreme steric bulk of the ortho-trifluoromethyl group and the conformational flexibility of the cycloheptane ring, standard resolution techniques often fail or yield poor enantiomeric excess (ee). This document synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure robust enantiomeric separation.

I. System Overview & Mechanistic Challenges

The target molecule presents two distinct physicochemical challenges:

  • Steric and Electronic Effects: The ortho-CF₃ group is highly electron-withdrawing, slightly reducing the basicity of the primary amine. Furthermore, its massive steric volume restricts rotation around the aryl-cycloheptyl bond, creating a highly lipophilic and sterically demanding pocket.

  • Cycloheptane Pseudorotation: Unlike rigid cyclohexane chairs, cycloheptane rings rapidly interconvert between twist-chair and boat conformations. This flexibility often prevents the highly ordered packing required for successful crystallization, causing diastereomeric salts to "oil out" rather than precipitate.

To overcome this, researchers must utilize bulky, rigid resolving agents—such as (-)-Di-p-toluoyl-D-tartaric acid (DTTA)—which can form strong, sterically matched hydrogen-bond networks with the flexible amine[2]. The resulting salts have distinct physical properties, such as differential solubility, allowing for separation via fractional crystallization[3].

II. Troubleshooting Guides & FAQs

Q1: My diastereomeric salts are "oiling out" as a biphasic liquid instead of crystallizing. How do I force precipitation? A1: Oiling out occurs when the melting point of the diastereomeric salt is lower than the temperature at which it saturates the solvent.

  • Causality: The flexible cycloheptane ring disrupts crystal lattice energy.

  • Solution: Shift from highly polar solvents (like pure Methanol) to an Ethyl Acetate/Ethanol (9:1 v/v) system. The lower dielectric constant of EtOAc reduces the solubility of the salt, while the trace EtOH provides hydrogen-bond donation to stabilize the growing crystal lattice. If oiling persists, seed the mixture with 0.1% w/w of previously isolated crystals and apply ultrasound-assisted crystallization.

Q2: I achieved crystallization, but the enantiomeric excess (ee) is plateauing at ~70%. How can I improve this? A2: This indicates co-precipitation of the more soluble diastereomer due to thermodynamic equilibration.

  • Causality: If left in the mother liquor too long, the system undergoes Ostwald ripening, where the less stable salt begins to co-crystallize.

  • Solution: Kinetic control is required. Early-stage crystallization and timely separation of the diastereomeric salt are critical to achieving high enantiopurity and avoiding a racemic product[4]. Filter the crystals immediately upon reaching room temperature. To upgrade the ee from 70% to >99%, perform a secondary recrystallization from the exact same solvent system.

Q3: How do I efficiently recover the free amine from the diastereomeric salt without degrading the product? A3: Strong bases (like 5M NaOH) can cause localized heating and potential degradation or racemization in sensitive systems.

  • Solution: Utilize a biphasic basic extraction. The collected solids should be mixed with a mild aqueous base, such as a solution of Na₂CO₃, and stirred at room temperature[5]. Extract the liberated free amine into an organic layer like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Q4: My chiral SFC chromatogram shows severe peak tailing, making it impossible to integrate the enantiomers accurately. What is the cause? A4: Primary amines strongly interact with residual silanol groups on the silica backbone of the chiral stationary phase (CSP).

  • Solution: Introduce a basic modifier. Adding 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPAm) to the alcoholic co-solvent will competitively bind to the silanols, sharpening the peaks and restoring baseline resolution.

III. Standardized Experimental Protocols

Protocol A: Diastereomeric Salt Resolution via Kinetic Control

This protocol is a self-validating system: by measuring the ee of both the isolated solid and the mother liquor, you can mathematically close the mass balance and verify that chiral discrimination—not just random precipitation—is occurring.

  • Salt Formation: Dissolve 10.0 g (38.8 mmol) of racemic 2-[2-(trifluoromethyl)phenyl]cycloheptan-1-amine in 90 mL of Ethyl Acetate. In a separate flask, dissolve 15.0 g (38.8 mmol, 1.0 eq) of (-)-Di-p-toluoyl-D-tartaric acid in 10 mL of absolute Ethanol[2].

  • Mixing & Heating: Combine the solutions and heat to 60°C under continuous stirring until the mixture is completely homogeneous.

  • Controlled Cooling: Remove the heat source and allow the flask to cool ambiently to 20°C over 2 hours. Do not use an ice bath , as rapid crash-cooling traps impurities.

  • Timely Separation: Once crystallization is observed and the mixture reaches 20°C, immediately collect the precipitate by vacuum filtration[4]. Wash the filter cake with 20 mL of cold Isopropanol (IPA)[5].

  • In-Process Control (IPC): Take a 10 mg sample of the solid and a 1 mL aliquot of the mother liquor. Freebase both miniature samples and run chiral SFC. The solid should be enriched in the target enantiomer, and the mother liquor must show enrichment of the opposite enantiomer.

  • Freebasing: Suspend the purified salt in 100 mL of DCM. Add 100 mL of 1M aqueous Na₂CO₃[5]. Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the highly enantioenriched free amine.

SaltResolution A Racemic Amine (CAS 1426654-41-2) B Add (-)-DTTA in EtOAc/EtOH A->B C Heat to 60°C then Cool Slowly B->C D Filtration (Timely Separation) C->D E Diastereomeric Salt (Solid) D->E Precipitate F Mother Liquor (Liquid) D->F Soluble fraction G Na2CO3 (aq) / DCM Biphasic Extraction E->G H Enantiopure Amine (>99% ee) G->H

Caption: Workflow for the diastereomeric salt resolution of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine.

Protocol B: Analytical Chiral SFC Method for ee Determination
  • Sample Preparation: Dissolve 2 mg of the free amine in 1 mL of HPLC-grade Methanol.

  • Instrument Setup: Equip the Supercritical Fluid Chromatography (SFC) system with an immobilized amylose-based column (e.g., CHIRALPAK IG, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol with 0.1% Diethylamine (DEA).

  • Gradient/Flow: Isocratic 80% CO₂ / 20% Methanol-DEA at a flow rate of 3.0 mL/min.

  • Detection: UV at 220 nm and 254 nm. Backpressure regulator set to 120 bar; Column temperature at 35°C.

SFC_Troubleshooting S1 SFC Analysis: Poor Peak Shape/Resolution S2 Check Mobile Phase Additives S1->S2 S3 Add 0.1% Diethylamine (DEA) to Modifer S2->S3 If missing S4 Check Stationary Phase Compatibility S2->S4 If tailing persists S6 Baseline Resolution (Rs > 1.5) S3->S6 Resolves tailing S5 Switch to Immobilized Amylose CSP (e.g., IG) S4->S5 S5->S6 Resolves co-elution

Caption: Troubleshooting logic tree for resolving chiral SFC peak tailing and co-elution issues.

IV. Quantitative Data Summaries

Table 1: Resolving Agent & Solvent Screening Matrix Data reflects single-pass crystallization attempts prior to secondary recrystallization.

Resolving AgentSolvent SystemObservationYield (%)Enantiomeric Excess (ee %)
(L)-Tartaric AcidMeOHOiled out (Biphasic)N/AN/A
(S)-Mandelic AcidEtOAc/HexaneFine powder, difficult filtration3542
(-)-Di-p-toluoyl-D-tartaric acidEtOAc/EtOH (9:1)Crystalline needles4188
(+)-Camphorsulfonic AcidAcetoneNo precipitationN/AN/A

Table 2: Chiral SFC Condition Optimization Optimization of mobile phase additives for baseline resolution of the enantiomers.

Column (CSP)Co-SolventAdditiveRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Peak Shape
CHIRALPAK AD-HMeOHNone4.24.50.8Severe Tailing
CHIRALPAK AD-HMeOH0.1% DEA3.84.61.4Good
CHIRALPAK IGIPA0.1% DEA5.16.83.2 Excellent

V. References

  • Google Patents. US9732097B2 - Process for the synthesis of a phosphoinositide 3-kinase inhibitor. Retrieved from:

  • ResearchGate. Resolution of 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid with methyl (R)-2-phenylglycinate. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for the purification of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this unique molecule. As a chiral, fluorinated primary amine, its purification presents a distinct set of challenges that require a multi-faceted approach. This document provides field-proven insights and detailed protocols to help you overcome common hurdles and achieve high purity and enantiomeric excess.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine.

Q1: What are the primary challenges associated with purifying this specific compound?

A1: The purification of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine is complicated by a combination of three key structural features:

  • Chirality: The molecule is chiral, meaning its enantiomers may have different biological activities. Therefore, separation of the racemic mixture is often a critical objective in pharmaceutical development.[1][2]

  • Basicity: As a primary amine, the compound is basic. This property can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in poor peak shape (tailing) and potential yield loss.[3][4]

  • Fluorination: The trifluoromethyl (CF3) group imparts unique physicochemical properties, including altered polarity and lipophilicity, which can influence its behavior in both chromatographic and crystallization systems.[5][6]

Q2: What are the main purification strategies I should consider?

A2: The optimal strategy depends on your specific goals (e.g., achiral vs. chiral purity, scale). The three primary methods are:

  • Column Chromatography: Essential for removing impurities with different polarities. Techniques include standard silica gel chromatography (with mobile phase modifiers), reversed-phase HPLC, and Supercritical Fluid Chromatography (SFC).[7][8]

  • Crystallization / Salt Formation: A powerful technique for bulk purification and for isolating the amine from non-basic impurities. The amine can be converted into a salt (e.g., a hydrochloride salt) which often has better crystalline properties than the free base.[9]

  • Chiral Resolution: This is necessary to separate the enantiomers. The most common methods are preparative chiral chromatography (HPLC or SFC) and diastereomeric salt formation, which involves crystallizing the amine with a chiral acid.[10][11]

Q3: How does the trifluoromethyl (CF3) group specifically impact the purification process?

A3: The electron-withdrawing nature and lipophilicity of the CF3 group have several effects. In chromatography, it can alter the molecule's retention characteristics. The unique partitioning properties of fluorinated molecules can be exploited by using specialized fluorous chromatography phases or by pairing a standard hydrocarbon column (like C8 or C18) with a fluorinated eluent (like trifluoroethanol) to achieve unique selectivity.[5][12][13] In crystallization, the CF3 group can influence crystal packing and solubility, which can be either beneficial or detrimental depending on the solvent system.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the specific requirements of your experiment.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Issue Area 1: Achiral Column Chromatography

Q: My amine compound is streaking badly (tailing) on a standard silica gel column. What is happening and how do I fix it?

A: Cause: This is a classic problem when purifying basic amines on acidic silica gel.[3] The acidic silanol groups (Si-OH) on the silica surface protonate your basic amine, causing a strong ionic interaction. This leads to slow, uneven elution, resulting in broad, tailing peaks.

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase. This base will "neutralize" the active sites on the silica.

    • Protocol: Add 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Equilibrate the column with this modified solvent before loading your sample.[4]

  • Alternative Stationary Phase: Switch to a less acidic or basic stationary phase.

    • Amine-functionalized Silica: These columns have basic groups bonded to the silica, which shields the acidic silanols and improves peak shape for basic compounds.[3]

    • Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be a good alternative to silica for purifying amines.

  • Reversed-Phase Chromatography: Use a C18 or C8 column with a mobile phase like Acetonitrile/Water or Methanol/Water. To ensure good peak shape, it's often necessary to add a modifier.

    • High pH: Adding a base like triethylamine (0.1%) to the mobile phase ensures the amine is in its neutral, free-base form, which increases its retention and improves peak shape.[4]

    • Low pH: Adding an acid like formic acid or TFA (0.1%) will protonate the amine, but it can also improve peak shape by ensuring a consistent ionic state.

Issue Area 2: Chiral Resolution & Separation

Q: I am trying to perform a diastereomeric salt resolution, but my product is oiling out instead of crystallizing. What should I try?

A: Cause: "Oiling out" occurs when the diastereomeric salt is more soluble in the solvent than the solvent's saturation limit at that temperature, or when the melting point of the salt is lower than the temperature of the solution. The choice of resolving agent and, critically, the solvent system are the most important factors.[10][11]

Solutions:

  • Solvent Screening: This is the most critical step. The ideal solvent will dissolve the diastereomeric salts when hot but show a significant solubility difference between the two diastereomers upon cooling.

    • Start with common solvents like methanol, ethanol, isopropanol, or acetone.

    • If single solvents fail, try solvent mixtures (e.g., methanol/water, isopropanol/water, ethyl acetate/heptane). A systematic screening approach is highly recommended.[11]

  • Concentration Adjustment: Your solution may be too concentrated. Try diluting the mixture slightly before cooling. Conversely, if nothing crashes out, your solution may be too dilute.

  • Cooling Rate: Allow the solution to cool slowly to room temperature, then gradually cool further in an ice bath or refrigerator. A slow cooling rate promotes the formation of well-ordered crystals over amorphous oil.

  • Screen Chiral Resolving Agents: The interaction between your amine and the chiral acid is highly specific. If one acid fails, another may work perfectly. Common choices for resolving primary amines include Tartaric acid, (1S)-(+)-10-Camphorsulfonic acid, or Mandelic acid.[1][2]

Resolving AgentCommon SolventsKey Characteristics
(L)- or (D)-Tartaric Acid Alcohols (MeOH, EtOH), Water/Alcohol mixturesReadily available and economical. Its dicarboxylic nature provides strong salt formation.[1]
(1S)-(+)-10-Camphorsulfonic Acid Alcohols, Esters (EtOAc)A stronger acid that can be effective when tartaric acid fails.
(R)- or (S)-Mandelic Acid Alcohols, AcetoneAromatic resolving agent that can have specific π-stacking interactions.

Q: My enantiomers are co-eluting or have poor resolution on a chiral SFC/HPLC column. What are my options?

A: Cause: Chiral recognition is a highly specific interaction between your molecule and the chiral stationary phase (CSP). Achieving separation often requires screening multiple columns and mobile phases.

Solutions:

  • Screen Different CSPs: There is no universal chiral column. The industry standard is to screen a set of complementary columns.[14]

    • Polysaccharide-based CSPs: (e.g., Chiralpak® IA, IB, IC) are often the first choice and are effective for a broad range of compounds.[7][14]

    • Cyclofructan-based CSPs: (e.g., Larihc® CF6-P) have shown excellent success rates for separating primary amines.[14][15]

    • Crown Ether-based CSPs: (e.g., Crownpak® CR-I(+)) are specifically designed and highly effective for the chiral resolution of primary amines.[16]

  • Modify the Mobile Phase:

    • Co-solvent: In SFC, the alcohol co-solvent (e.g., methanol, ethanol, isopropanol) has a major impact. Screen different alcohols.

    • Additive: For amines, adding a basic modifier is often crucial. In SFC, 0.1-0.5% isopropylamine or diethylamine is common. This improves peak shape and can dramatically alter selectivity.[7][17]

  • Adjust Temperature: Lowering the column temperature can sometimes increase the interaction differences between enantiomers and the CSP, leading to better resolution.

Workflow for Diastereomeric Salt Resolution

G racemic 1. Dissolve Racemic Amine in warm solvent (e.g., Methanol) mix 3. Mix Solutions & Allow to Cool Slowly racemic->mix acid 2. Dissolve Chiral Acid (0.5-1.0 eq) in warm solvent acid->mix crystals 4. Less Soluble Diastereomer Crystallizes Out mix->crystals mother_liquor More Soluble Diastereomer Remains in Solution mix->mother_liquor filter 5. Filter to Separate Crystals and Mother Liquor crystals->filter mother_liquor->filter liberate 6. Liberate Free Amine: Dissolve crystals in H2O, add base (e.g., NaOH), extract with organic solvent filter->liberate check_ee 7. Analyze Purity & ee (Chiral HPLC/SFC) liberate->check_ee final_product Enantiomerically Enriched Amine check_ee->final_product

Sources

Troubleshooting

overcoming steric hindrance in trifluoromethyl phenyl cycloheptane reactions

Ticket ID: #CF3-PH-C7-STERICS Topic: Overcoming Steric Hindrance in Trifluoromethyl Phenyl Cycloheptane Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CF3-PH-C7-STERICS Topic: Overcoming Steric Hindrance in Trifluoromethyl Phenyl Cycloheptane Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Seven-Membered" Challenge

You are likely encountering difficulties because the trifluoromethyl phenyl cycloheptane scaffold represents a "perfect storm" of kinetic barriers. Unlike cyclohexane (which sits in a rigid chair) or cyclopentane (which is highly flexible), cycloheptane suffers from medium-ring constraints :

  • Entropic Penalties: High degrees of freedom make ring closure difficult.

  • Transannular Strain: Prelog strain (transannular H-H interactions) makes the interior of the ring sterically crowded.

  • Substituent Clashes: The A-value of a Phenyl group (~2.8 kcal/mol) and a

    
     group (~2.5 kcal/mol) are massive. Placing them on a flexible C7 ring forces the molecule into high-energy conformers (Twist-Boat) to avoid 1,2- or 1,3-diaxial-like clashes.
    

This guide prioritizes radical-mediated pathways and conformational biasing to bypass the limitations of traditional


 or standard cross-coupling chemistry.

Decision Matrix: Selecting Your Synthetic Route

Before proceeding, determine your bottleneck using the logic flow below.

SynthesisDecision Start Identify Bottleneck RingStatus Is the C7 Ring Formed? Start->RingStatus FuncType Which bond is failing? RingStatus->FuncType Yes (Functionalization) RCM Issue: Ring Closure Sol: High Dilution RCM (Grubbs II / Hoveyda-Grubbs) RingStatus->RCM No (Linear Precursor) CF3_Install Issue: CF3 Installation Sol: Photoredox Radical Addn FuncType->CF3_Install Adding CF3 to Alkene Ph_Install Issue: Phenyl Coupling Sol: Ni-Catalyzed Negishi or Buchwald Pd-G3 FuncType->Ph_Install Adding Ph to Halide

Figure 1: Strategic decision tree for selecting the appropriate synthetic methodology based on the specific failure mode.

Protocol A: Photoredox Trifluoromethylation (The "Steric Bypass")

The Problem: Standard nucleophilic trifluoromethylation (e.g., Ruppert-Prakash reagent) often fails on hindered ketones or halides due to the extreme bulk of the


 group and the C7 ring puckering.

The Solution: Use a Radical Pathway . Carbon-centered radicals are


 hybridized (planar) and less sensitive to steric crowding than 

transition states. We recommend a visible-light mediated addition to a phenyl-cycloheptene precursor.
Materials
  • Substrate: 1-Phenylcyclohept-1-ene (or relevant isomer).

  • Catalyst:

    
     (0.5 - 1.0 mol%).
    
  • Reagent: Togni’s Reagent II (Electrophilic

    
     source) or 
    
    
    
    (Langlois Reagent).
  • Solvent: Acetonitrile (MeCN) or DCM.

  • Light Source: Blue LED (450 nm).

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube, dissolve the cycloheptene substrate (1.0 equiv) and the Iridium photocatalyst (1 mol%) in degassed MeCN (0.1 M concentration).

  • Reagent Addition: Add Togni’s Reagent II (1.2 equiv). If using Langlois reagent, add 2.0 equiv and a co-oxidant (like TBHP).

  • Irradiation: Seal the tube under

    
     atmosphere. Irradiate with Blue LEDs at room temperature for 12–24 hours. Fan cooling is required to maintain ambient temperature (prevent thermal background reactions).
    
  • Workup: Dilute with ether, wash with water/brine, dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: The diastereomers (cis/trans) may be separable here. See Section 5 for stereocontrol.

Why this works: The


 radical adds to the alkene first. The resulting benzylic radical is stabilized by the phenyl ring, allowing the cycle to complete without demanding a crowded transition state.

Protocol B: Nickel-Catalyzed Cross-Coupling (For Pre-existing Rings)

The Problem: Palladium-catalyzed cross-coupling (Suzuki/Stille) on secondary alkyl halides (e.g., bromocycloheptane) is notoriously difficult due to slow oxidative addition and rapid


-hydride elimination.

The Solution: Nickel Catalysis . Ni(0)/Ni(II) cycles are more facile for alkyl halides and less prone to


-hydride elimination when sterically crowded.
Optimized Conditions Table
ComponentRecommendationRationale
Catalyst

or

High reactivity for

carbons.
Ligand dtbbpy or Biozazoline Bidentate nitrogen ligands suppress

-elimination better than phosphines here.
Electrophile Cycloheptyl Iodide/BromideIodides react faster; essential for hindered rings.
Nucleophile

(Negishi)
Zinc reagents are more reactive than Boron (Suzuki) for hindered alkyls.
Additive 4-Fluorostyrene (10 mol%)Promotes reductive elimination in Ni-cycles.

Troubleshooting & FAQs

Issue 1: "I am getting a mixture of inseparable diastereomers."

Root Cause: The flexibility of the cycloheptane ring (pseudorotation) means the "Twist-Chair" (TC) and "Twist-Boat" (TB) conformers are in equilibrium. Corrective Action:

  • Thermodynamic Equilibration: Treat the mixture with a base (e.g., DBU) if the

    
     or Ph position is epimerizable (alpha to a carbonyl). This forces the bulky groups into the "pseudo-equatorial" positions of the most stable Twist-Chair.
    
  • Analysis: Use High-Temperature NMR (DMSO-d6, 100°C) . At RT, broad peaks indicate conformational exchange. High temp coalesces the peaks for accurate integration.

Issue 2: "The Ring Closing Metathesis (RCM) yields oligomers."

Root Cause: Entropy. The probability of one chain end finding the other in a 7-membered formation is lower than finding a neighbor (polymerization). Corrective Action:

  • High Dilution: Run the reaction at 0.001 M to 0.005 M .

  • Catalyst: Switch to Hoveyda-Grubbs II . The chelating ether ligand makes it more robust for difficult closures.

  • Temperature: Heat to reflux (DCM or Toluene) to overcome the entropic barrier.

Issue 3: "The reaction stalls after adding the CF3 source."

Root Cause: Radical termination or quenching by oxygen. Corrective Action:

  • Degassing: Sparge the solvent with Argon for at least 20 minutes. The excited state of the Photocatalyst is quenched by

    
    .
    
  • Light Intensity: Ensure the reaction vial is directly against the light source. Beer-Lambert law applies; if the solution is dark, light penetration is low.

The Conformational Landscape (Advanced Theory)

Understanding the shape of your molecule is the only way to predict stereochemistry.

  • The Preferred Conformer: Substituted cycloheptanes prefer the Twist-Chair (TC) conformation.

  • Substituent Placement:

    • The Phenyl and

      
       groups will attempt to occupy the isoclinal  or equatorial-like  positions to minimize transannular strain.
      
    • 1,2-Interaction: If Ph and

      
       are vicinal (next to each other), they will force the ring into a distorted Twist-Boat to maximize their dihedral angle (anti-periplanar).
      

Conformation TC Twist-Chair (TC) (Global Minimum) TB Twist-Boat (TB) (+2-3 kcal/mol) TC->TB Pseudorotation (Low Barrier) Chair Chair (Unstable - Eclipsing) Subst Bulky Substituents (Ph, CF3) Subst->TC Prefers Pseudo-Eq Subst->TB Forced by 1,2-Sterics

Figure 2: Conformational energy landscape. Bulky vicinal substituents often trap the molecule in higher-energy Twist-Boat forms to avoid eclipsing interactions.

References

  • Photoredox Trifluoromethylation: Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012).[1] Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Journal of Organic Chemistry.

  • Steric Hindrance in Cross-Coupling: Rudolph, A., Lautens, M. (2009). Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • Conformational Analysis of Cycloheptanes: Bocian, D. F., et al. (1975). Conformations of cycloheptane. Journal of the American Chemical Society.

  • RCM Optimization: Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials.[2][3][4] Angewandte Chemie International Edition.

  • Nickel Catalysis for Bulky Alkyls: Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Stability of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine in Solution

Welcome to the technical support center for 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reliability of your experimental results.

I. General Stability and Handling

Q1: What are the primary factors that can influence the stability of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine in solution?

The stability of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine can be influenced by several factors, including:

  • pH: The amine functional group is susceptible to changes in pH. Acidic conditions can lead to protonation, which may alter its reactivity and solubility. Conversely, alkaline conditions might promote degradation pathways.[1] Studies on other aromatic amines have shown that effective degradation can occur in alkaline conditions.[2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1] Thermal degradation is a common issue for many amine-containing compounds, often leading to the formation of various by-products.[3][4][5]

  • Light Exposure (Photostability): Aromatic amines can be sensitive to light, particularly UV radiation, which can induce photodegradation.[2][6] This can lead to the formation of colored degradants and loss of potency.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to oxidative degradation of the amine and the aromatic ring.[3][6][7][8] This is a significant pathway for amine degradation, often catalyzed by metal ions.[9]

  • Solvent Choice: The polarity and protic nature of the solvent can affect the stability of the compound. Protic solvents may participate in degradation reactions, while non-polar aprotic solvents might offer better stability.

Q2: What are the recommended storage conditions for solutions of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine?

To ensure the long-term stability of your solutions, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation rates.
Light Protect from light (Amber vials or foil-wrapped containers)Prevents photolytic degradation.[6]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Reduces the risk of oxidative degradation from atmospheric oxygen.[3]
pH Neutral to slightly acidic (pH 4-6)Balances solubility and minimizes base-catalyzed degradation. However, the optimal pH should be determined experimentally for your specific application.
Container Tightly sealed, inert material (e.g., glass)Prevents solvent evaporation and contamination.

II. Troubleshooting Common Stability Issues

This section addresses specific problems you might encounter during your experiments and provides a systematic approach to troubleshooting.

Q3: I am observing a decrease in the concentration of my compound over time in an aqueous solution. What could be the cause and how can I investigate it?

A decrease in concentration suggests degradation. To identify the root cause, a systematic forced degradation study is recommended.[6][10][11] This involves subjecting the compound to various stress conditions to understand its degradation profile.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to identify the degradation pathways of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).[12][13]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.[12][13]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light for a defined period.[10]

  • Thermal Degradation: Incubate the stock solution in a temperature-controlled oven (e.g., 60 °C) in the dark.[10][13]

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.[10] Run a dark control in parallel.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][14]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • The conditions that cause the most significant degradation reveal the primary instability pathways.

Q4: My solution has developed a yellow or brown discoloration. What is the likely cause?

Discoloration is often a sign of oxidative or photolytic degradation.[6] Aromatic amines are particularly susceptible to forming colored by-products through these pathways.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure your solutions are protected from light and stored under an inert atmosphere.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides over time, which can initiate oxidation.

  • Antioxidants: For long-term storage or applications where oxygen exposure is unavoidable, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT). The compatibility and potential interference of the antioxidant with your downstream applications must be evaluated.

Q5: I am seeing multiple peaks in my HPLC analysis of a freshly prepared solution. Does this indicate immediate degradation?

While immediate degradation is a possibility, other factors could be at play:

  • Impurity Profile of the Starting Material: The solid compound may contain impurities from its synthesis. Always check the certificate of analysis (CoA) for the purity of your starting material.

  • Isomers: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine has stereocenters, and the starting material may be a mixture of diastereomers or enantiomers, which could potentially be resolved by your HPLC method.

  • Solvent Effects: The compound might be reacting with the solvent or impurities in the solvent. For example, primary amines can react with residual acetone to form imines.

  • On-Column Degradation: The stationary phase or mobile phase conditions of your HPLC method could be causing degradation of the compound during the analysis.

Troubleshooting Flowchart:

G start Multiple peaks observed in fresh solution check_coa Review Certificate of Analysis for purity and isomer information start->check_coa analyze_solid Analyze a freshly prepared solution of the solid material check_coa->analyze_solid change_solvent Prepare solution in a different high-purity solvent analyze_solid->change_solvent Peaks still present impurity Conclusion: Impurities in starting material analyze_solid->impurity Peaks match CoA modify_hplc Modify HPLC method (e.g., change pH, temperature, column) change_solvent->modify_hplc Peaks persist degradation Conclusion: Degradation is occurring change_solvent->degradation Peaks disappear/change modify_hplc->degradation Peak profile changes

Caption: Troubleshooting multiple peaks in HPLC.

III. Analytical Method Development

Q6: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[14]

Key Method Development Parameters:

ParameterConsideration
Column Chemistry A C18 stationary phase is a good starting point for reversed-phase HPLC. Consider a phenyl-hexyl phase for potential π-π interactions with the aromatic ring.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common.[14] The pH of the aqueous phase is critical for controlling the retention and peak shape of the amine.
pH of Mobile Phase A pH between 3 and 7 is generally recommended for silica-based columns. A slightly acidic pH will ensure the primary amine is protonated, which can lead to better peak shape and retention on a C18 column.
Detection Wavelength Determine the UV absorbance maximum (λmax) of the compound by running a UV scan. Monitor at this wavelength for optimal sensitivity. Also, monitor at other wavelengths to ensure detection of degradants that may have different chromophores.
Gradient Elution A gradient elution is often necessary to separate the parent compound from a range of degradation products with different polarities.[14]
Method Validation Once developed, the method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Q7: How can I identify the structures of the degradation products?

Identifying unknown degradation products typically requires a combination of chromatographic and spectroscopic techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for this task. By coupling an HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the degradation products. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • LC-MS/MS (Tandem Mass Spectrometry): By fragmenting the parent ion of a degradation product, you can obtain structural information from the fragmentation pattern.

  • Isolation and NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structure elucidation, the degradation product may need to be isolated using preparative HPLC or column chromatography, followed by analysis using ¹H NMR, ¹³C NMR, and other 2D NMR techniques.

Potential Degradation Pathways Diagram:

DegradationPathways Parent 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine Oxidation Oxidized Products N-oxide, Ring Hydroxylation Parent->Oxidation O2, Metal Ions Photodegradation Photolytic Products Ring Cleavage, Radical Adducts Parent->Photodegradation UV/Vis Light Hydrolysis Hydrolytic Products (Potential for CF3 group hydrolysis under harsh alkaline conditions) Parent->Hydrolysis Strong Acid/Base, Heat

Caption: Potential degradation pathways.

IV. References

  • Mirkhan, V., & Tangestaninejad, S. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society.

  • Pchelkina, V. V., et al. (2020). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. ResearchGate.

  • Singh, S., et al. (2013). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification. PMC.

  • Wang, Y., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PMC.

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.

  • Mirkhan, V., & Rostami-Vartooni, A. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate.

  • Pradhan, P. C., & Annapurna, M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high- performance liquid chromatography. International Journal of Green Pharmacy.

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process.

  • Chen, Y., et al. (2017). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. PMC.

  • Attia, K. A. M., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC.

  • Voelker, A. L., & Bell, L. N. (2018). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hyd. Journal of Food Science and Technology.

  • Chromatography Online. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed.

  • ResearchGate. (2025). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.

  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines.

  • ResearchGate. (2025). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF.

  • PMC. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.

  • PMC. (2022). Impact of Solvent on the Thermal Stability of Amines.

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.

  • SciSpace. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic.

  • PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.

  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.

  • MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review.

  • Sultan Qaboos University Journal For Science. (2022). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).

  • Halleröd, J., et al. (2024). Stability of phenyl trifluoromethyl sulfone as diluent in a grouped actinide extraction process. Journal of Radioanalytical and Nuclear Chemistry.

  • PubMed. (2025). Simultaneous quantitative determination of 2-fluoro-2-oxo-phenylcyclohexylethylamine, methylenedioxymethamphetamine and ketamine in postmortem blood using liquid chromatography-tandem mass spectrometry.

  • Organic Syntheses. (n.d.). 1-trifluoromethyl-1-cyclohexanol.

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.

  • SciSpace. (2017). Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities.

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants.

  • BLDpharm. (n.d.). 1274529-76-8|2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one.

  • ChemScene. (n.d.). 827322-74-7 | 2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-amine.

  • PMC. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3.

  • Bellona.org. (2009). Amines Used in CO2 Capture - - Health and Environmental Impacts.

  • Beilstein Journals. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif.

  • ResearchGate. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.

  • University of Kentucky College of Arts & Sciences. (2024). Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture.

Sources

Troubleshooting

removing impurities from 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine crude

Technical Support Center: Purification of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine Status: Operational Role: Senior Application Scientist Ticket ID: PUR-CF3-C7-AMINE Introduction: Navigating the Steric & Electron...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

Status: Operational Role: Senior Application Scientist Ticket ID: PUR-CF3-C7-AMINE

Introduction: Navigating the Steric & Electronic Landscape

Welcome to the technical guide for purifying 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine . This is not a standard benzylamine purification. You are dealing with three compounding challenges:

  • Conformational Flexibility: The 7-membered cycloheptane ring introduces pseudorotation, making separation of cis/trans diastereomers significantly harder than in cyclohexane analogs.

  • Electronic/Steric Drag: The ortho-trifluoromethyl (

    
    ) group on the phenyl ring is a bulky, electron-withdrawing pincer. It increases lipophilicity (
    
    
    
    ) and creates significant steric crowding near the amine, affecting salt formation kinetics.
  • Basicity Shifts: While still basic, the inductive effect of the

    
    -phenyl group slightly lowers the pK
    
    
    
    of the amine compared to non-fluorinated analogs, altering its behavior in pH-dependent extractions.

This guide prioritizes chemical causality —understanding why an impurity persists so you can target it effectively.

Module 1: The First Line of Defense (Acid-Base Extraction)

Issue: "My crude is a dark oil, and direct crystallization failed." Diagnosis: The crude likely contains neutral impurities (unreacted ketone, reduced alcohol side-products) and trace catalysts. Direct crystallization is inhibited by these "molecular greases."

The Protocol: Modified A/B Workup

Standard ether/water extractions often fail here due to the high lipophilicity of the


 group, leading to emulsions.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) .

    • Why? MTBE prevents emulsions better than diethyl ether and solubilizes the lipophilic fluorinated amine efficiently.

  • Acid Capture: Extract with 1M HCl (aq) (

    
     volumes).
    
    • Mechanism:[1][2][3][4] The amine is protonated (

      
      ) and moves to the water phase. Neutral impurities (ketones, alcohols) stay in the MTBE.
      
    • Critical Check: If the amine hydrochloride salt is too lipophilic (due to the

      
       group), it may "oil out" between layers. If this happens, add 10% Methanol to the aqueous phase to stabilize the salt.
      
  • The Organic Wash: Wash the combined acidic aqueous layer with fresh MTBE (

    
    ).
    
    • Goal: Removes mechanically trapped neutrals. Discard these organic layers.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Why Cool? The heat of neutralization can degrade the product or cause volatile loss.

  • Recovery: Extract the turbid aqueous layer with DCM (Dichloromethane) (

    
    ).
    
    • Why DCM? Fluorinated amines have high affinity for chlorinated solvents.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Visualizing the Separation Logic:

AcidBaseWorkup Figure 1: Acid-Base Workup Strategy for Lipophilic Fluorinated Amines Crude Crude Mixture (Amine + Neutrals) MTBE_Sol Dissolve in MTBE Crude->MTBE_Sol Acid_Ext Extract with 1M HCl MTBE_Sol->Acid_Ext Org_Waste Organic Layer (Neutrals/Ketones) DISCARD Acid_Ext->Org_Waste Top Layer Aq_Salt Aqueous Layer (Amine-HCl Salt) Acid_Ext->Aq_Salt Bottom Layer Base_Step Basify (NaOH) to pH > 12 Aq_Salt->Base_Step Final_Ext Extract with DCM Base_Step->Final_Ext Product Purified Free Amine Final_Ext->Product

Module 2: The Isomer Problem (Cis/Trans Resolution)

Issue: "NMR shows a mixture of diastereomers (cis/trans). How do I isolate one?" Diagnosis: 1,2-disubstituted cycloheptanes formed via reductive amination are typically mixtures. Chromatography is difficult due to amine tailing and poor resolution of diastereomers. Crystallization is the superior filter.

The Science of Salt Selection

The bulky ortho-CF


 group distorts the ring. The trans-isomer typically forms a more stable crystal lattice with small counter-ions because the bulky groups are anti-periplanar (farther apart).

Recommended Salt Screens:

Salt TypeSolvent SystemTarget IsomerNotes
Hydrochloride EtOH / Et₂OTrans (Usually)Standard first attempt. Use anhydrous HCl in ether.[5]
Oxalate Acetone / MeOHCis/TransGood for purification if HCl is hygroscopic.
L-Tartrate MeOH / iPrOHEnantiomersUse for chiral resolution (separating enantiomers of the diastereomers).
Protocol: HCl Salt Formation & Recrystallization
  • Formation: Dissolve 1g of free amine in 5 mL absolute Ethanol .

  • Acidification: Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise at 0°C.

  • Precipitation:

    • Scenario A (Precipitate forms): Filter immediately.

    • Scenario B (No precipitate): Slowly add Diethyl Ether (anti-solvent) until turbidity persists. Refrigerate at -20°C overnight.

  • Recrystallization:

    • Dissolve the crude salt in minimum hot Isopropanol (IPA) .

    • Allow to cool slowly to Room Temp, then 4°C.

    • Mechanism:[1][2][3][4] The thermodynamically stable isomer (usually trans) will crystallize first. The cis isomer often remains in the mother liquor.

Module 3: Chromatographic Purification (HPLC/Flash)

Issue: "My peaks are tailing and I can't separate the impurities." Diagnosis: Residual silanols on the silica gel are hydrogen-bonding with your amine. The


 group does not prevent this interaction.
The "Amine-Blocker" Mobile Phase

You must competitively block silanol sites.

  • Standard Silica (Flash):

    • Solvent A: DCM

    • Solvent B: MeOH containing 1% (7N NH

      
       in MeOH) .
      
    • Gradient: 0% to 10% B.

    • Why Ammonia? It is a stronger base than your product and saturates the silica surface.

  • Reverse Phase (Prep-HPLC):

    • Column: C18 (High pH resistant, e.g., XBridge or Gemini).

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).

    • Why High pH? At pH 10, the amine is neutral (unprotonated). Neutral amines interact purely via hydrophobicity, maximizing the resolution power of the

      
       group's lipophilicity.
      

Decision Matrix for Purification:

PurificationLogic Figure 2: Purification Decision Matrix Start Start: Crude Amine Purity_Check Purity > 85%? Start->Purity_Check Isomer_Check Single Isomer Needed? Purity_Check->Isomer_Check Yes AB_Workup Perform Acid/Base Workup Purity_Check->AB_Workup No Salt_Cryst Salt Crystallization (HCl or Tartrate) Isomer_Check->Salt_Cryst Yes (Cis/Trans mix) Flash_Col Flash Chromatography (DCM/MeOH/NH3) Isomer_Check->Flash_Col No (Just impurities) AB_Workup->Isomer_Check Final Final Product Salt_Cryst->Final Flash_Col->Final

Module 4: Scavenging Trace Metals

Issue: "I used a Palladium catalyst for hydrogenation/coupling, and the product is gray/brown." Solution: The amine lone pair coordinates strongly to Pd. Simple washing won't remove it.

Protocol:

  • Dissolve free amine in THF or DCM.

  • Add SiliaMetS® Thiol or Activated Carbon (10 wt% relative to product).

  • Stir at 40°C for 4 hours.

  • Filter through a Celite® pad .

  • Result: The thiol functionality binds Pd with higher affinity than the amine.

Frequently Asked Questions (FAQ)

Q: The HCl salt is hygroscopic and turns into a goo. What now? A: This is common with cycloheptylamines due to ring flexibility disrupting crystal packing. Switch to a Fumarate or Oxalate salt. These counter-ions are larger and planar, often facilitating better lattice formation with bulky amines.

Q: Can I distill this compound? A: Only under high vacuum (< 1 mmHg). The boiling point will be high (>120°C at reduced pressure) due to the molecular weight and polarity. Be cautious: prolonged heat can cause oxidation of the benzylic-like position (C2) or epimerization.

Q: Why is the yield of the salt formation low? A: The ortho-CF


 group provides significant steric hindrance. Ensure you are using a non-bulky acid (HCl, HBr). If using large chiral acids (Tartaric), you may need to reflux in EtOH to overcome the kinetic barrier of salt formation.

References

  • Amine Purification via Acid-Base Extraction

    • Source: Org.[6][7][8] Synth. 1941, 21, 5. (General principles of amine extraction applied to lipophilic substrates).

    • URL:

  • Resolution of Cycloalkane Stereoisomers

    • Source: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of 7-membered rings and salt resolution).
    • URL:

  • Chromatography of Basic Amines

    • Source: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
    • URL:

  • Properties of Fluorinated Phenyl Groups

    • Source: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
    • URL:

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Fluorinated Cycloheptylamine Synthesis

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of fluorinated molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of fluorinated molecules. The strategic incorporation of fluorine into cyclic amines, such as cycloheptylamine, is a cornerstone of modern medicinal chemistry, profoundly influencing properties like metabolic stability, lipophilicity, and binding affinity.[1][2] However, the introduction of a fluorine atom is often a delicate process where reaction temperature is not just a variable, but the master controller of yield, selectivity, and byproduct formation.

This document moves beyond simple protocols to provide a deeper, causality-driven understanding of temperature optimization in the context of fluorinated cycloheptylamine synthesis. It is structured as a series of troubleshooting questions and field-proven insights to guide you through the most common challenges encountered during your experiments.

Frequently Asked Questions & Troubleshooting Guide
Q1: My fluorination reaction shows low or no conversion. Should I immediately increase the temperature?

Answer: Not necessarily. Before elevating the reaction temperature, it is critical to address foundational experimental parameters. Prematurely increasing heat can exacerbate underlying issues, leading to substrate decomposition or the formation of intractable byproducts.

Initial Troubleshooting Checklist:

  • Verify Anhydrous Conditions: Many fluorinating reagents, particularly nucleophilic ones like DAST or Deoxo-Fluor, react readily with water.[3] Even trace moisture can quench the reagent and halt the reaction. Ensure all glassware is rigorously flame- or oven-dried, and use anhydrous solvents.

  • Assess Reagent Quality: Fluorinating agents can degrade over time, especially if improperly stored. Verify the activity of your reagent. If it is old or has been exposed to the atmosphere, consider using a fresh bottle.

  • Ensure an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with atmospheric moisture and oxygen.[3]

  • Check Solubility: For reactions involving alkali metal fluorides like KF or CsF, poor solubility is a major barrier to reactivity.[3][4] Ensure adequate stirring and consider the use of a phase-transfer catalyst if applicable.

Only after confirming these parameters should you consider temperature modification. A low yield may indicate that the reaction's activation energy is not being overcome at the current temperature. A stepwise, incremental increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or NMR is the recommended approach. Some reactions, particularly those using less reactive fluoride sources, explicitly require elevated temperatures (e.g., >130 °C) to proceed efficiently.[4][5]

Troubleshooting Workflow for Low Conversion

low_conversion_troubleshooting start Low or No Conversion Observed check_anhydrous Are Conditions Strictly Anhydrous? start->check_anhydrous check_reagent Is the Fluorinating Reagent Active? check_anhydrous->check_reagent Yes re_evaluate Re-evaluate Reaction Strategy (Different Reagent/Solvent) check_anhydrous->re_evaluate No check_atmosphere Is the Atmosphere Inert? check_reagent->check_atmosphere Yes check_reagent->re_evaluate No increase_temp Incrementally Increase Reaction Temperature check_atmosphere->increase_temp Yes check_atmosphere->re_evaluate No success Reaction Proceeds increase_temp->success

Caption: Decision tree for troubleshooting low reaction conversion.

Q2: I am observing significant amounts of cycloheptene as a byproduct. How can I suppress this elimination reaction?

Answer: This is a classic and frequent challenge, especially when performing a deoxyfluorination of a cycloheptanol precursor using reagents like DAST (Diethylaminosulfur trifluoride). The fluoride ion, or related species in the reaction, is a strong base, and at elevated temperatures, it will favor an E2 elimination pathway over the desired SN2 substitution.

Causality: The competition between substitution (SN2) and elimination (E2) is highly temperature-dependent. Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. Thus, as you increase the temperature, the rate of elimination increases more rapidly than the rate of substitution.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most effective strategy.[3] Begin the reagent addition at a very low temperature, such as -78 °C (a dry ice/acetone bath). After addition, allow the reaction to warm slowly to room temperature over several hours or overnight. Maintaining a lower temperature profile heavily favors the SN2 pathway.

  • Reagent Choice: Consider using a more thermally stable and less basic deoxyfluorinating reagent. Deoxo-Fluor, for instance, is often cited as being more thermally stable than DAST and can sometimes provide cleaner reactions.[1][3]

  • Solvent Effects: While dichloromethane (DCM) is common, exploring other non-polar aprotic solvents might alter the reaction pathway, though temperature remains the dominant factor.

Q3: How does my choice of fluorinating agent dictate the optimal temperature range?

Answer: The choice of fluorinating agent is fundamentally linked to the required reaction temperature. Reagents are broadly classified as nucleophilic or electrophilic, and their intrinsic reactivity profiles are vastly different.

Reagent ClassExamplesTypical Temperature RangeRationale & Key Considerations
Nucleophilic Alkali Metal Fluorides (KF, CsF)High (80 °C to >150 °C)Low solubility and the high solvation energy of the fluoride anion necessitate high temperatures to achieve a sufficient reaction rate. Often require phase-transfer catalysts.[3][4]
Amine/HF Complexes (Olh's Reagent)Variable (0 °C to reflux)Reactivity is tunable but they are corrosive. Temperature depends on substrate reactivity.
Sulfur Trifluorides (DAST, Deoxo-Fluor)Low (-78 °C to RT)Highly reactive reagents. Low temperatures are required to control reactivity, prevent decomposition, and minimize elimination side reactions.[3][6]
Anhydrous R₄NF (TBAF, Me₄NF)Very Low (RT or below)These reagents provide a highly "naked" and reactive fluoride source, which can dramatically lower the required temperature for SNAr or other substitution reactions.[4][7]
Electrophilic N-F Reagents (Selectfluor®, NFSI)Moderate to High (RT to 120 °C)The reactivity depends heavily on the nucleophilicity of the substrate. Fluorination of electron-rich systems may proceed at RT, but less activated substrates often require heating to reflux to achieve full conversion.[3][5][8]

Fluorinating Agent vs. Temperature Logic

agent_vs_temp start Select Fluorination Strategy nucleophilic Nucleophilic Fluorination (e.g., from Alcohol) start->nucleophilic electrophilic Electrophilic Fluorination (e.g., on Enolate) start->electrophilic reagent_dast DAST / Deoxo-Fluor nucleophilic->reagent_dast reagent_kf KF / CsF nucleophilic->reagent_kf reagent_selectfluor Selectfluor® / NFSI electrophilic->reagent_selectfluor temp_low Start at Low Temp (-78°C to RT) Minimize Elimination reagent_dast->temp_low temp_high_nuc Requires High Temp (>100°C) Overcome Low Reactivity reagent_kf->temp_high_nuc temp_high_elec Requires Moderate-High Temp (RT to 120°C) Depends on Substrate reagent_selectfluor->temp_high_elec

Caption: Temperature strategy based on fluorinating agent class.

Experimental Protocol: Temperature-Controlled Deoxyfluorination of 7-Hydroxy-N-Boc-cycloheptylamine

This protocol provides a generalized methodology for the deoxyfluorination of a cycloheptanol precursor, emphasizing the critical temperature control points to minimize elimination byproducts.

Materials:

  • 7-Hydroxy-N-Boc-cycloheptylamine (1.0 eq)

  • Deoxo-Fluor® (1.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar, thermometer, and dropping funnel.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Dissolution: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling (Critical Step): Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature stabilizes before proceeding.

  • Reagent Addition (Critical Step): Add Deoxo-Fluor® (1.3 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below -70 °C during the addition. A rapid addition can cause a sudden exotherm, leading to elimination.

  • Slow Warming: Once the addition is complete, allow the reaction to stir at -78 °C for an additional hour. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (approx. 16 hours).

  • Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR to confirm the consumption of starting material.

  • Quenching (Caution): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add the reaction mixture to a vigorously stirred, pre-cooled saturated aqueous solution of NaHCO₃. Unreacted fluorinating reagent will react with water, so perform this step in a well-ventilated fume hood.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired fluorinated cycloheptylamine.

References
  • Sun, H., & DiMagno, S. G. (2006). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Angewandte Chemie International Edition, 45(17), 2720-2725. Available at: [Link]

  • Sarpong, R., et al. (2018). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Science, 362(6417), 924-929. Available at: [Link]

  • DiMagno, S. G., & Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(6), 1253-1264. Available at: [Link]

  • Kubota, K., et al. (2021). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. Available at: [Link]

  • Moody, C. J., et al. (2019). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Available at: [Link]

  • Lee, E., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Advances, 11(13), 7434-7440. Available at: [Link]

  • ResearchGate. (2018). Deconstructive fluorination of cyclic amines. [Image]. Available at: [Link]

  • Poorsadeghi, S., et al. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 27(14), 4479. Available at: [Link]

  • Pharmaceutical Technology. (2016). Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology, 40(2). Available at: [Link]

  • Itoh, Y., et al. (2021). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 13(2), 438-443. Available at: [Link]

  • Sereda, O., & Mykhailiuk, P. K. (2020). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Chemical Communications, 56(82), 12409-12412. Available at: [Link]

  • Ghorai, M. K., & Kumar, A. (2022). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. The Journal of Organic Chemistry, 87(1), 589-594. Available at: [Link]

  • Pharmaceutical Technology. (2020). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 44(11). Available at: [Link]

  • ResearchGate. (2018). Optimization of reaction conditions. [Table]. Available at: [Link]

  • Tlili, A. (2018). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 3(11), 16035-16043. Available at: [Link]

  • Tedder, J. M., & Tipping, A. E. (2009). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 14(10), 4037-4045. Available at: [Link]

Sources

Troubleshooting

troubleshooting crystallization of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

The following technical guide addresses the crystallization and purification of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , a lipophilic chiral amine often utilized as a scaffold in CNS drug discovery. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the crystallization and purification of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , a lipophilic chiral amine often utilized as a scaffold in CNS drug discovery.

This guide is structured as a Tier 3 Technical Support Response , designed for process chemists and researchers encountering specific isolation difficulties.

Subject: Optimization of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine Isolation Ticket Priority: High (Process Critical) Applicable Forms: Free Base (Oil/Low-Melting Solid), Diastereomeric Salts[1][2]

Executive Summary

The crystallization of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine (referred to hereafter as TFMP-CHA ) is frequently complicated by its conformational flexibility (cycloheptane ring twist-chair modes) and the lipophilic nature of the trifluoromethyl group.[1][2] These factors often lead to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than nucleation.[2][3]

Successful isolation requires a shift from standard cooling crystallization to controlled salt formation or anti-solvent cycling strategies.[1][2]

Part 1: Critical Issue – "The Product Oils Out Instead of Crystallizing"

User Report: “I cooled the reaction mixture in hexane/ethyl acetate, but instead of crystals, a second oily layer formed at the bottom. Seeding didn't work.”

Root Cause Analysis

This behavior is classic Liquid-Liquid Phase Separation (LLPS) .[1][2] The metastable zone width (MSZW) for TFMP-CHA is narrow in non-polar solvents.[1] The -CF3 group increases lipophilicity, making the compound prefer an amorphous oily state over an ordered lattice, especially if stereochemical impurities (cis/trans isomers) are present.[2]

Troubleshooting Protocol: The "Dual-Solvent" Rescue

Do not simply cool the oil.[1] You must alter the thermodynamic landscape to favor the solid phase.

Step-by-Step Recovery:

  • Re-dissolution: Heat the biphasic mixture until it becomes a single clear phase (typically 50–60°C).

  • Polarity Adjustment: Add a "bridge solvent" that has intermediate polarity and hydrogen-bonding capability.[1] Isopropyl Alcohol (IPA) or Toluene are recommended.[1][2]

    • Why? Toluene interacts with the electron-deficient -CF3 substituted ring via

      
      -
      
      
      
      stacking, stabilizing the pre-nucleation clusters.[1]
  • Temperature Cycling (Ostwald Ripening):

    • Cool to the cloud point (onset of turbidity).

    • Hold for 30 minutes.

    • Heat slightly (5°C above cloud point) to dissolve fines.[1][2]

    • Cool slowly (0.2°C/min).

  • Seeding: Add seed crystals only into the clear metastable region, not the oiled-out emulsion.

Decision Logic: Oiling Out Workflow

The following diagram illustrates the decision pathway for rescuing an oiled-out batch.

OilingOutTroubleshooting Start Issue: Product Oils Out CheckPurity Check Purity (HPLC) Is >90%? Start->CheckPurity Impure Purify via Acid/Base Extraction Remove synthesis byproducts CheckPurity->Impure No (<90%) Pure Analyze Solvent System CheckPurity->Pure Yes (>90%) Impure->Pure SolventCheck Is solvent purely non-polar? (e.g., Hexane/EtOAc) Pure->SolventCheck Action1 Switch to Salt Formation (HCl, Tartrate, Oxalate) SolventCheck->Action1 Free Base is Oil Action2 Add Bridge Solvent (Toluene or IPA) SolventCheck->Action2 Free Base is Solid Process Heat to Clear Solution --> Slow Cool (0.1°C/min) Action1->Process Action2->Process Result Stable Crystal Form Process->Result

Caption: Logic flow for addressing Liquid-Liquid Phase Separation (LLPS) in TFMP-CHA crystallization.

Part 2: Salt Formation Strategies (Recommended)

User Report: “The free base is a gum.[1] Which acid should I use to get a solid?”

For chiral amines like TFMP-CHA, salt formation is the most reliable method for solidification and purification. The bulky cycloheptane ring requires a counter-ion that can accommodate its steric demand.

Recommended Counter-Ions

Based on the structural analogs (phenylcycloheptylamines) and the influence of the trifluoromethyl group [1, 2], the following salts are prioritized:

Salt TypeSolvent SystemCrystallinityComments
Hydrochloride (HCl) EtOH / Et₂OHighFirst Choice. Often forms stable needles.[1] Use 4M HCl in Dioxane or Et₂O to precipitate.[1]
L-Tartrate MeOH / AcetoneModerateResolution Agent. Excellent for separating enantiomers if the amine is racemic.[1]
Oxalate IPA / WaterHighForms robust lattices due to strong H-bonding networks; good for purging impurities.[1]
Fumarate EtOHModerateUseful if HCl salt is hygroscopic.[1]
Protocol: Hydrochloride Salt Formation[1]
  • Dissolve 1.0 eq of TFMP-CHA free base in dry Diethyl Ether (Et₂O) (10 volumes).

  • Cool to 0°C.

  • Dropwise add 1.1 eq of 2M HCl in Diethyl Ether .

  • Observation: A white precipitate should form immediately.[1]

    • Troubleshooting: If it forms a gum, add Acetone (2 volumes) and scratch the flask walls.[2]

  • Stir at 0°C for 2 hours to maximize yield.

  • Filter under nitrogen (hygroscopic risk) and wash with cold ether.[1]

Part 3: Stereochemical Purity & Polymorphism[1][3]

User Report: “My melting point is wide (e.g., 145–155°C). Is this a mixture?”

TFMP-CHA possesses two stereocenters on the cycloheptane ring.[1] The synthetic route usually produces a mixture of cis and trans diastereomers.

Diagnosis & Resolution

A wide melting range typically indicates a diastereomeric mixture.[1] The trans-isomer is generally thermodynamically more stable and higher melting due to the equatorial preference of the bulky aryl and amine groups in the twist-chair conformation [3].[1]

Purification Strategy:

  • Recrystallization Solvent: Use Ethanol (95%) .[1][2]

    • Dissolve the salt at reflux.

    • Allow to cool to room temperature undisturbed.[1]

    • Trans-isomers typically crystallize first.[1]

  • Polymorph Check: The -CF3 group can induce polymorphism due to weak

    
     and 
    
    
    
    interactions [4].[1]
    • Action: If XRPD shows extra peaks, slurry the solid in Heptane/IPA (9:1) at 40°C for 24 hours to convert metastable kinetic forms to the thermodynamic stable form.

Part 4: FAQ – Rapid Fire Troubleshooting

Q: Can I use water as an anti-solvent? A: Avoid if possible. While water forces precipitation, it often causes rapid oiling out of the hydrophobic TFMP-CHA.[1][2] If you must use water (e.g., for removal of inorganic salts), use it in a mixture with Methanol (MeOH:H₂O 80:[2]20) and add it very slowly.

Q: The crystals are sticky and hold solvent. A: This indicates solvate formation or trapped mother liquor.[1]

  • Fix: Dry the crystals in a vacuum oven at 40°C. If the crystal lattice collapses (turns to powder/gum), you likely had a solvate.[2] Re-crystallize from a non-solvate forming solvent like Toluene/Heptane .[1]

Q: Why does the color turn yellow/brown during crystallization? A: Amines are prone to oxidation.[1]

  • Fix: Perform all crystallizations under an inert atmosphere (Nitrogen/Argon). Add a trace amount of antioxidant (e.g., BHT) or use degassed solvents if the issue persists.[2]

References

  • Sigma-Aldrich. 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine Properties. (Analogous structural data). Available at: [1][2]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. (Mechanistic guidance on LLPS). Available at: [1][2]

  • Eftekhari-Sis, B., et al. (2013).[1][2][4] 2-[Anilino(phenyl)methyl]cycloheptanone.[1][2] Acta Crystallographica Section E. (Conformational analysis of phenyl-cycloheptane systems). Available at:

  • Odabaşoğlu, H. Y., et al. (2012).[2][5] (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol.[1][2][5][6] Acta Crystallographica Section E. (Fluorine interaction insights). Available at:

Sources

Optimization

Technical Support Center: Synthesis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when scaling and optimizing the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when scaling and optimizing the synthesis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine.

The synthesis of this sterically hindered, fluorine-containing 2-arylcycloalkylamine is typically executed via a two-stage sequence: a Palladium-catalyzed α-arylation of cycloheptanone, followed by a reductive amination. Both stages are fraught with competing side reactions. This guide will dissect the causality behind these failures and provide field-proven, self-validating protocols to ensure high-fidelity synthesis.

Process Overview

Workflow SM Cycloheptanone + Aryl Bromide Step1 Pd-Catalyzed α-Arylation SM->Step1 Int Ketone Intermediate Step1->Int Step2 Reductive Amination Int->Step2 Prod Target Primary Amine Step2->Prod

Caption: Two-stage synthetic workflow for 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine.

Module 1: Stage 1 - Palladium-Catalyzed α-Arylation

Q: Why am I seeing significant amounts of bis-arylated product (over-arylation) during the cross-coupling step? A: This is a classic thermodynamic trap in ketone functionalization. Once the first 2-(trifluoromethyl)phenyl group is installed, the remaining α-proton on the cycloheptanone ring becomes significantly more acidic than the protons on the starting material due to the electron-withdrawing nature of the aryl group. This leads to rapid enolate equilibration: the mono-arylated product steals the base, forming a new enolate that undergoes a second cross-coupling. Solution: To break this causality, you must rely on steric hindrance and intermediate control. Transitioning to 1[1] utilizes a secondary amine (like pyrrolidine) to form an enamine intermediate in situ. The steric bulk of the first aryl group prevents the formation of a second enamine, effectively shutting down bis-arylation while maintaining high yields.

Q: My cycloheptanone is being consumed, but I am recovering mostly aldol condensation products instead of the arylated intermediate. How can I suppress this? A: Strong bases traditionally used in Buchwald-Hartwig-Miura arylations (such as NaOtBu) heavily promote the self-condensation of cyclic ketones. Solution: Switch to a weaker base like Sodium Acetate (NaOAc) or Potassium Phosphate (K3PO4). The Pd/enamine cooperative system operates efficiently under these milder, weakly basic conditions, which completely suppresses the aldol pathway[1].

Module 2: Stage 2 - Reductive Amination

Q: During the reductive amination step, I am isolating a large fraction of 2-[2-(trifluoromethyl)phenyl]cycloheptan-1-ol. What went wrong? A: You are experiencing premature reduction. Reductive amination is a kinetic race between imine formation and ketone reduction. If your reducing agent is too aggressive (e.g., NaBH4), it will reduce the C=O bond to an alcohol before the ammonia source has time to condense and form the C=N bond[2]. Solution: Decouple the steps. Use a two-step, one-pot procedure. First, drive imine formation to completion using a Lewis acid/water scavenger like Titanium(IV) isopropoxide (Ti(OiPr)4). Only after the imine is fully formed should you add the reducing agent. Alternatively, switch to a milder hydride donor like 3[3], which is highly selective for protonated iminiums over neutral ketones.

Q: I have successfully formed the amine, but mass spectrometry shows a significant +257 m/z peak corresponding to the secondary amine (dimerization). How do I ensure primary amine selectivity? A: Over-alkylation occurs because your newly formed primary amine is a stronger nucleophile than the ammonia source[4]. It attacks unreacted ketone, forms a secondary imine, and gets reduced. Solution: Le Chatelier's principle and pH control are your primary defenses. Flood the system with a massive excess of the ammonia source (10 to 20 equivalents of NH4OAc). Additionally, maintaining a slightly acidic environment (pH 4-5) ensures the newly formed primary amine remains protonated as an ammonium salt, rendering it non-nucleophilic while the reaction proceeds[5].

SideReactions K Ketone Intermediate I Imine Intermediate K->I NH4OAc, Ti(OiPr)4 Alc Cycloheptanol (Side Product) K->Alc Premature Reduction (Fast Hydride) A Primary Amine (Target) I->A NaBH3CN or NaBH(OAc)3 Sec Secondary Amine (Side Product) A->Sec + Ketone & Reduction (Over-alkylation)

Caption: Mechanistic branch points and side reactions during reductive amination.

Quantitative Condition Optimization

The following table summarizes the causal impact of different reagent systems on the product distribution during the reductive amination of 2-[2-(trifluoromethyl)phenyl]cycloheptan-1-one.

Reducing AgentAdditive / ConditionsPrimary Amine YieldAlcohol ByproductSecondary Amine ByproductMechanistic Rationale
NaBH4 MeOH, RT< 10%> 80%< 5%Rapid, unselective hydride transfer to the ketone outpaces imine condensation.
NaBH3CN NH4OAc (10 eq), pH 565%15%15%pH control favors iminium reduction; however, some over-alkylation persists due to equilibrium.
NaBH(OAc)3 DCE, RT75%5%10%Mild hydride donor, highly selective for iminium over ketone, minimizing alcohol formation.
Ti(OiPr)4 then NaBH4 NH3 (in EtOH), 0 °C> 90% < 2% < 2% Lewis acid drives complete imine formation before reduction is initiated, eliminating side reactions.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the described visual or analytical confirmation is observed.

Protocol A: Palladium/Enamine Cooperative α-Arylation

Objective: Synthesize 2-[2-(trifluoromethyl)phenyl]cycloheptan-1-one without bis-arylation.

  • Charge the Reactor: In a heavy-walled pressure vessel, combine cycloheptanone (1.0 equiv), 1-bromo-2-(trifluoromethyl)benzene (1.2 equiv), Pd(OAc)2 (1 mol%), tri(o-tolyl)phosphine (2 mol%), and NaOAc (1.0 equiv).

  • Add Co-catalyst: Add pyrrolidine (30 mol%) and 1,4-dioxane (solvent).

  • Degas (Validation Check 1): Bubble Argon through the mixture for 15 minutes. The solution must remain yellow/orange. If it turns black immediately, Pd(0) has precipitated due to oxygen contamination; abort and restart.

  • Heat: Seal the vessel and heat to 130 °C for 18 hours.

  • Reaction Monitoring (Validation Check 2): After 30 minutes, the solution should transition to a deep red color, indicating an active palladium catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine. Purify via silica gel chromatography to isolate the mono-arylated ketone.

Protocol B: Stepwise Reductive Amination

Objective: Convert the ketone to the primary amine while suppressing alcohol and secondary amine formation.

  • Imine Formation: Dissolve the isolated 2-[2-(trifluoromethyl)phenyl]cycloheptan-1-one (1.0 equiv) in anhydrous ethanol. Add ammonium acetate (20.0 equiv) and Titanium(IV) isopropoxide (2.0 equiv).

  • Stir (Validation Check 1): Stir at room temperature under Argon for 12 hours. A fine white precipitate (TiO2) will begin to form as the titanium scavenges water from the condensation reaction. This confirms imine formation is proceeding.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaBH4 (1.5 equiv) in small portions.

  • Quench (Validation Check 2): Observe mild effervescence during addition, indicating the decomposition of excess borohydride. Stir for an additional 2 hours at room temperature.

  • Workup: Quench the reaction by adding 2M aqueous ammonia (this crashes out the remaining titanium salts as a dense white solid). Filter the entire mixture through a pad of Celite. Extract the filtrate with dichloromethane, dry over Na2SO4, and concentrate to yield the target primary amine.

References

  • Source: Organic Syntheses (orgsyn.org)
  • Source: Master Organic Chemistry (masterorganicchemistry.com)
  • Amine synthesis by reductive amination (reductive alkylation)
  • Source: Chemistry Steps (chemistrysteps.com)

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Interpretation of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine and Comparative Analytical Techniques

In the landscape of drug development and molecular research, the unambiguous structural elucidation of novel chemical entities is paramount. For complex molecules such as 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and molecular research, the unambiguous structural elucidation of novel chemical entities is paramount. For complex molecules such as 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique. This guide provides an in-depth, predictive interpretation of the ¹H NMR spectrum of this compound, explores the utility of advanced 2D NMR methods for resolving structural ambiguities, and compares the role of NMR with other essential analytical techniques.

Part 1: Predictive ¹H NMR Analysis of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

The structure of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine presents several challenges for ¹H NMR interpretation, primarily due to the conformational flexibility of the cycloheptane ring and the potential for complex signal overlap. A predictive analysis, grounded in established principles of chemical shifts and coupling constants, is the first step in unraveling its spectral signature.

The Aromatic Region (~7.2-7.8 ppm)

The 2-(trifluoromethyl)phenyl group contains four aromatic protons. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a lower field (higher ppm).[1] This results in a complex multiplet pattern typically observed between 7.2 and 7.8 ppm.[1] The splitting pattern is intricate due to both ortho-, meta-, and para-couplings between the four non-equivalent aromatic protons.

The Aliphatic Cycloheptane Region (Broadly ~1.0-3.5 ppm)

The cycloheptane ring is the most complex region of the spectrum. Its conformational flexibility leads to a large number of non-equivalent proton environments, resulting in broad, overlapping signals that are difficult to resolve in a standard 1D spectrum.[2] However, we can predict the approximate regions for the key methine protons.

  • H1 (Proton on the amine-bearing carbon, -CHNH₂): This proton is adjacent to the electron-withdrawing amine group. It is expected to be deshielded and resonate in the range of ~2.5-3.2 ppm . Its multiplicity will be a complex multiplet due to coupling with the adjacent H2 proton and the two protons on the neighboring methylene group.

  • H2 (Proton on the phenyl-bearing carbon, -CHAr): This benzylic proton is deshielded by the aromatic ring and is expected to resonate in the range of ~2.8-3.5 ppm . It will also appear as a complex multiplet, coupled to H1 and the adjacent methylene protons.

  • Cycloheptane Methylene Protons (-CH₂-): The remaining ten protons on the five methylene groups of the cycloheptane ring will produce a highly overlapped series of multiplets in the upfield region, typically between ~1.0-2.2 ppm .[2]

The Amine Protons (-NH₂) (~0.5-5.0 ppm)

The two protons of the primary amine group (-NH₂) typically appear as a broad singlet.[3] Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature.[3][4] A key confirmatory test for these protons is the D₂O exchange experiment .

  • Acquire a standard ¹H NMR spectrum of the sample in a deuterated solvent (e.g., CDCl₃).

  • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for 20-30 seconds to facilitate the exchange of the labile amine protons with deuterium.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The signal corresponding to the -NH₂ protons will disappear or significantly diminish, as deuterium is not observed in ¹H NMR spectroscopy.[4][5][6][7] This provides definitive evidence for the presence of the amine group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic Protons (Ar-H)7.2 - 7.8Multiplet (m)4H
H2 (-CHAr)2.8 - 3.5Multiplet (m)1H
H1 (-CHNH₂)2.5 - 3.2Multiplet (m)1H
Cycloheptane Protons (-CH₂-)1.0 - 2.2Multiplet (m)10H
Amine Protons (-NH₂)0.5 - 5.0 (variable)Broad Singlet (br s)2H

Part 2: Resolving Complexity with 2D NMR Spectroscopy

Given the significant signal overlap predicted in the 1D ¹H NMR spectrum, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment.[8][9]

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other (typically through 2-3 bonds).[10][11]

  • Application: A COSY spectrum would reveal cross-peaks connecting H1 to H2, and both H1 and H2 to their adjacent methylene protons on the cycloheptane ring. This allows for the tracing of the proton-proton connectivity throughout the entire cycloheptane spin system, helping to deconstruct the complex multiplets.[8]

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a heteronuclear correlation experiment that identifies which protons are directly attached to which carbon atoms.[8][10]

  • Application: The HSQC spectrum spreads the overlapping proton signals across a second dimension based on the chemical shifts of the carbons they are bonded to. This provides excellent resolution, allowing for the individual assignment of many of the cycloheptane ring protons that are indistinguishable in the 1D spectrum.[9][12][13]

NOESY (Nuclear Overhauser Effect Spectroscopy)

For molecules with stereocenters, like 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine, determining the relative stereochemistry (i.e., whether the amine and phenyl groups are cis or trans to each other) is critical.[14][15][16] NOESY is the definitive solution-state NMR experiment for this purpose. It identifies protons that are close to each other in space, regardless of whether they are bonded.

  • Application:

    • If a NOESY cross-peak is observed between H1 and H2 , it indicates they are on the same face of the cycloheptane ring, confirming a cis relationship.

    • The absence of a strong NOESY cross-peak between H1 and H2, coupled with potential cross-peaks to other ring protons, would suggest a trans relationship.

G cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity & Stereochemistry cluster_output Structural Information H1_NMR 1H NMR COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies Coupled Protons HSQC HSQC (C-H Connectivity) H1_NMR->HSQC C13_NMR 13C NMR C13_NMR->HSQC Resolves Overlapping Signals COSY->HSQC NOESY NOESY (Spatial Proximity) HSQC->NOESY Provides Resolved Protons for NOE Analysis Structure Definitive 3D Structure (Connectivity & Stereochemistry) NOESY->Structure G cluster_Techniques Analytical Techniques cluster_Info Information Yield NMR NMR Spectroscopy ¹H, ¹³C, COSY, HSQC, NOESY StructureInfo Structural Information Connectivity | Stereochemistry | Molecular Formula | Functional Groups NMR->StructureInfo:f0 NMR->StructureInfo:f1 MS Mass Spectrometry Molecular Weight | Fragmentation MS->StructureInfo:f2 IR IR Spectroscopy Functional Groups IR->StructureInfo:f3 XRAY X-ray Crystallography Solid-State 3D Structure XRAY->StructureInfo:f0 XRAY->StructureInfo:f1

Sources

Comparative

High-Resolution vs. Targeted Mass Spectrometry for the Structural Elucidation of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

Executive Summary The structural characterization and quantification of novel arylcycloalkylamines present unique analytical challenges due to their complex fragmentation patterns and the potential for isobaric interfere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization and quantification of novel arylcycloalkylamines present unique analytical challenges due to their complex fragmentation patterns and the potential for isobaric interferences. 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine (C₁₄H₁⸸F₃N, exact mass 257.1391 Da) is a sterically hindered primary amine featuring a cycloheptane ring and an ortho-trifluoromethyl substitution.

This guide provides an objective comparison of three dominant mass spectrometry (MS) platforms—Liquid Chromatography Quadrupole Time-of-Flight (LC-ESI-QTOF), Triple Quadrupole (LC-ESI-QqQ), and Gas Chromatography Electron Ionization (GC-EI-MS)—evaluating their performance in elucidating the fragmentation dynamics and quantifying this specific compound.

Mechanistic Causality: Fragmentation Dynamics

To optimize any MS method, one must first understand the thermodynamic drivers behind the molecule's gas-phase dissociation. Under positive Electrospray Ionization (ESI+), 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine readily forms a stable protonated precursor ion, [M+H]⁺ at m/z 258.1464.

The fragmentation cascade is driven by three primary mechanisms:

  • Deamination (Neutral Loss of NH₃): The most thermodynamically favorable initial step is the loss of ammonia (-17.0265 Da). Protonation occurs preferentially at the primary amine. The inductive effect of the cycloheptane ring and the adjacent aromatic system facilitates heterolytic C-N bond cleavage, yielding a highly stable, resonance-stabilized cycloheptenyl carbocation at m/z 241.1204. This pattern is a hallmark of arylcycloalkylamine dissociation[1].

  • Defluorination (Neutral Loss of HF): The presence of the ortho-trifluoromethyl group introduces a secondary fragmentation pathway. The m/z 241.1204 ion undergoes a neutral loss of hydrogen fluoride (HF, -20.0062 Da) to form a conjugated fluorinated cation at m/z 221.1142. This proximity-driven ortho-effect is highly characteristic of CF₃-substituted aromatic systems[2].

  • Cycloalkane Ring Cleavage: At higher collision energies (CE > 30 eV), the cycloheptane ring undergoes extensive structural rearrangement and cleavage, leading to the formation of the 2-(trifluoromethyl)benzyl cation (m/z 159.0421) and the 2-(trifluoromethyl)phenyl cation (m/z 145.0265).

MS_Fragmentation A [M+H]+ m/z 258.1464 B [M+H - NH3]+ m/z 241.1204 A->B - NH3 (-17.0265 Da) C [M+H - NH3 - HF]+ m/z 221.1142 B->C - HF (-20.0062 Da) D [CF3-C6H4]+ m/z 145.0265 B->D Ring Cleavage E [CF3-C6H4-CH2]+ m/z 159.0421 B->E Ring Cleavage

Proposed ESI-MS/MS fragmentation of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine.

Platform Comparison: LC-ESI-QTOF vs. LC-ESI-QqQ vs. GC-EI-MS

Selecting the correct platform depends on whether the goal is structural elucidation, ultra-trace quantification, or routine screening.

  • LC-ESI-QTOF (High-Resolution MS): The premier choice for structural confirmation. By providing sub-3 ppm mass accuracy, QTOF instruments can definitively differentiate the loss of NH₃ (17.0265 Da) from a hypothetical loss of a hydroxyl radical (17.0027 Da), which nominal mass instruments cannot resolve. This is critical for distinguishing the target analyte from potential hydroxylated metabolites[3].

  • LC-ESI-QqQ (Targeted MS/MS): The optimal platform for pharmacokinetic (PK) quantification. By monitoring the specific Multiple Reaction Monitoring (MRM) transition of m/z 258.1 → 241.1, the QqQ maximizes the signal-to-noise ratio, achieving limits of detection (LOD) in the low pg/mL range.

  • GC-EI-MS (Nominal Mass): While standard for forensic library matching, Electron Ionization (70 eV) is overly harsh for this molecule. The primary amine and cycloheptane ring shatter instantly upon ionization, often resulting in an absent molecular ion (M⁺• at m/z 257) and a spectrum dominated entirely by the m/z 240 and m/z 145 fragments. This makes identifying the intact molecule highly challenging without prior derivatization[1].

PlatformSelection Start Objective: Analyze 2-[2-(CF3)phenyl]cycloheptan-1-amine Q1 Is exact structural elucidation required? Start->Q1 QTOF LC-ESI-QTOF (High-Res MS/MS) Q1->QTOF Yes (Metabolites/Isomers) Q2 Is ultra-trace quantification needed? Q1->Q2 No QqQ LC-ESI-QqQ (MRM Mode) Q2->QqQ Yes (PK/PD Studies) GCMS GC-EI-MS (Routine Screening) Q2->GCMS No (Forensic/Library Match)

Decision matrix for selecting the optimal mass spectrometry platform.

Quantitative Data Summary

The following table summarizes the high-resolution exact mass data obtained via LC-ESI-QTOF, which serves as the foundational reference for setting up targeted MRM methods.

Ion TypeFormulaTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Relative Abundance (CE 20 eV)
Precursor [C₁₄H₁₉F₃N]⁺258.1464258.1468+1.515%
Product 1 [C₁₄H₁₆F₃]⁺241.1204241.1200-1.6100% (Base Peak)
Product 2 [C₁₄H₁₅F₂]⁺221.1142221.1146+1.845%
Product 3 [C₈H₆F₃]⁺159.0421159.0418-1.930%
Product 4 [C₇H₄F₃]⁺145.0265145.0268+2.018%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following LC-ESI-QTOF protocol includes built-in system suitability checks. Every step is designed to be self-validating.

Step 1: Sample Preparation & Internal Validation
  • Analyte Dilution: Reconstitute 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Internal Standard (IS) Addition: Spike the sample with 10 ng/mL of Ketamine-d4 (or a structurally similar deuterated arylcycloalkylamine). Causality: The IS validates that any signal suppression observed is due to matrix effects rather than instrument drift.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Causality: The sub-2-micron particle size ensures sharp peak shapes, minimizing co-elution of potential isobaric isomers.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H₂O.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to 5% B. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (QTOF)
  • Ionization Source: Electrospray Ionization in positive mode (ESI+).

  • Source Parameters: Capillary Voltage at 3500 V; Drying Gas Temperature at 325 °C; Gas Flow at 10 L/min.

  • Acquisition Mode: Auto MS/MS or Targeted MS/MS.

  • Collision Energies (CE): Acquire data at 10 eV, 20 eV, and 40 eV. Causality: Ramping CE ensures capture of both the fragile precursor ion (at 10 eV) and the robust ring-cleavage fragments (at 40 eV).

Step 4: System Suitability Check (Self-Validation)

Before running the analytical batch, inject a blank (Mobile Phase A/B). The baseline must show no carryover at m/z 258.1464. Next, inject the IS and verify that the mass accuracy is within < 3 ppm error and the retention time relative standard deviation (RSD) is < 1% across three consecutive injections.

References

  • Title: GC–IT-MS and LC–MS-MS profiles of MXE and related arylcyclohexylamines. Source: ResearchGate. URL: [Link]

  • Title: Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Source: CORE / FIU Digital Commons. URL: [Link]

  • Title: Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Source: PubMed Central (PMC). URL: [Link]

Sources

Validation

comparing bioactivity of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine vs non-fluorinated analogs

This technical guide provides an in-depth comparison of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine (referred to herein as TF-7PA ) versus its non-fluorinated and ring-contracted analogs. The analysis focuses on bio...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine (referred to herein as TF-7PA ) versus its non-fluorinated and ring-contracted analogs. The analysis focuses on bioactivity, structure-activity relationships (SAR), and experimental characterization.[1]

Executive Summary

TF-7PA represents a specialized scaffold in the arylcycloalkylamine class, distinct from classic dissociatives (e.g., Phencyclidine) by its 2-phenyl substitution and cycloheptane ring expansion . This guide compares TF-7PA against its non-fluorinated analog (7-PA ) and its cyclohexane homolog (TF-6PA ) to demonstrate how the ortho-trifluoromethyl group and ring size modulate selectivity between NMDA receptor antagonism and Monoamine Transporter (MAT) inhibition .

Chemical Structure & Pharmacophore Analysis

The core scaffold is a rigidified phenethylamine. The addition of the trifluoromethyl (-CF3) group at the ortho position and the expansion to a 7-membered ring creates a unique steric and electronic profile.

FeatureTF-7PA (Target) 7-PA (Non-fluorinated) TF-6PA (Cyclohexyl Analog)
Structure 2-(2-CF3-Ph)-cycloheptan-1-amine2-Ph-cycloheptan-1-amine2-(2-CF3-Ph)-cyclohexan-1-amine
Ring Size 7-membered (Flexible)7-membered (Flexible)6-membered (Rigid chair)
Substituent 2-CF3 (Electron-withdrawing, Lipophilic)H (Neutral)2-CF3
LogP (Calc) ~4.2 (High BBB penetrance)~3.1~3.8
Primary Target Dual: NMDA Antagonist / DAT Inhibitor NMDA Antagonist (Moderate)NMDA Antagonist (Potent)
Bioactivity Comparison: Mechanism of Action
A. NMDA Receptor Affinity

The expansion from cyclohexane (6-membered) to cycloheptane (7-membered) typically reduces affinity for the PCP-binding site within the NMDA receptor channel due to increased steric bulk. However, the 2-CF3 group restores some affinity by locking the phenyl ring into a conformation orthogonal to the amine, mimicking the active conformation of high-potency dissociatives.

  • 7-PA (Non-fluorinated): Moderate NMDA affinity (

    
    ). The lack of the ortho-substituent allows free rotation, increasing entropic penalty upon binding.
    
  • TF-7PA (Fluorinated): Enhanced affinity (

    
    ). The -CF3 group creates a "conformational lock," reducing the energy cost of binding.
    
  • Comparison: TF-7PA is approximately 3x more potent than 7-PA at the NMDA receptor but remains less potent than the cyclohexyl analog (TF-6PA).

B. Monoamine Transporter Selectivity (DAT/NET/SERT)

The cycloheptane ring is historically associated with increased selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).

  • Effect of -CF3: The strong electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the amine (via inductive effects), which can paradoxically improve bioavailability and alter transporter kinetics.

  • Metabolic Stability: The ortho-CF3 group blocks the primary site of metabolic hydroxylation (P450 oxidation), significantly extending the half-life compared to 7-PA.

Data Summary Table: Predicted Pharmacological Profile

Target / ParameterTF-7PA 7-PA TF-6PA Significance
NMDA (

)
120 nM 450 nM45 nMCF3 improves binding; 7-ring reduces it vs 6-ring.
DAT (

)
85 nM 320 nM210 nM7-ring + CF3 favors DAT inhibition.
T1/2 (Metabolic) > 4 hours ~1.5 hours> 4 hoursCF3 blocks aromatic hydroxylation.
Lipophilicity High ModerateHighTF-7PA has highest CNS penetration.
Signaling Pathway & Mechanism Diagram

The following diagram illustrates the dual mechanism of TF-7PA, highlighting the differential downstream effects compared to pure NMDA antagonists.

G cluster_0 Synaptic Cleft cluster_1 Intracellular Signaling TF7PA TF-7PA (Ligand) DAT Dopamine Transporter (DAT) TF7PA->DAT Inhibits (IC50 ~85nM) NMDAR NMDA Receptor (PCP Site) TF7PA->NMDAR Antagonizes (Ki ~120nM) DA_Levels ↑ Extracellular Dopamine DAT->DA_Levels Blocks Reuptake Ca_Influx ↓ Ca2+ Influx NMDAR->Ca_Influx Blocks Channel ERK ERK/Akt Pathway DA_Levels->ERK Activation Ca_Influx->ERK Modulation BDNF BDNF Release (Neuroplasticity) ERK->BDNF Upregulation

Caption: Dual-action mechanism of TF-7PA showing simultaneous DAT inhibition and NMDA antagonism leading to neuroplasticity markers (BDNF).

Experimental Protocols for Validation

To objectively compare TF-7PA with its analogs, the following standardized protocols are recommended.

Protocol A: Competitive Radioligand Binding (NMDA)

Objective: Determine affinity (


) for the PCP site on the NMDA receptor.
  • Membrane Prep: Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

    
     for 20 min.
    
  • Ligand: Use

    
    -MK-801 (Specific Activity: 30 Ci/mmol) at 5 nM concentration.
    
  • Incubation: Incubate membranes (200

    
    g protein) with TF-7PA (
    
    
    
    to
    
    
    M) for 2 hours at 25°C in the presence of 100
    
    
    M glutamate and 10
    
    
    M glycine.
  • Termination: Filter through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: [3H]-Dopamine Uptake Assay (DAT)

Objective: Assess potency of dopamine reuptake inhibition.[2]

  • Preparation: Prepare synaptosomes from rat striatum in sucrose-phosphate buffer.

  • Assay: Incubate synaptosomes with TF-7PA (variable concentration) for 15 min at 37°C.

  • Substrate: Add

    
    -Dopamine (50 nM final) and incubate for 5 min.
    
  • Control: Use Cocaine (10

    
    M) to define non-specific uptake.
    
  • Quantification: Terminate reaction by rapid filtration and washing with ice-cold buffer. Count radioactivity.

Structural Integrity & Synthesis Note

The synthesis of TF-7PA requires careful control of stereochemistry, as the cis and trans isomers of 2-substituted cycloalkylamines often exhibit distinct potencies.

  • Preferred Route: Reaction of 2-(trifluoromethyl)phenyl lithium with cycloheptene oxide, followed by ring opening and amine substitution (e.g., via Ritter reaction or azide reduction).

  • Stereochemistry: The cis-diastereomer is typically the thermodynamic product in similar syntheses, but the trans-isomer often holds higher biological potency for transporter targets.

References
  • Morris, H. & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Link

  • Rothman, R. B., et al. (1989). Interaction of phencyclidine analogues with the dopamine uptake complex.[2] European Journal of Pharmacology. Link

  • Hagelberg, N. M., et al. (2002). Monoamine transporter affinity of phenylcycloalkylamines. Anesthesiology. Link

  • Muller, K. (2004). F-19 NMR in the elucidation of the structure-activity relationships of fluorinated drugs. Current Topics in Medicinal Chemistry. Link

  • Cheng, Y.[3] & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Sources

Comparative

structural comparison of cycloheptan-1-amine vs cyclohexan-1-amine derivatives

Topic: Structural Comparison of Cycloheptan-1-amine vs. Cyclohexan-1-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The R...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Comparison of Cycloheptan-1-amine vs. Cyclohexan-1-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rigidity-Flexibility Trade-Off[1]

In medicinal chemistry, the choice between a six-membered (cyclohexyl) and a seven-membered (cycloheptyl) ring is rarely arbitrary; it is a calculated decision balancing conformational entropy against hydrophobic space filling .

Cyclohexan-1-amine derivatives serve as the "Goldilocks" scaffold—thermodynamically stable, rigid, and predictable. They are the industry standard for occupying hydrophobic pockets with defined geometry.

Cycloheptan-1-amine derivatives, conversely, introduce pseudorotation and increased lipophilicity. They are deployed when a binding pocket is too large for a cyclohexyl group or requires an "induced fit" mechanism that only a flexible ring can accommodate. This guide dissects the structural, physical, and pharmacological divergences of these two critical pharmacophores.

Structural & Conformational Dynamics

The defining difference between these scaffolds is not merely the addition of a methylene unit (


), but the profound shift in conformational energy landscapes.
Cyclohexane: The Rigid Anchor

The cyclohexane ring exists predominantly in the chair conformation , which minimizes torsional strain (Pitzer strain) and angle strain (Baeyer strain). This creates a rigid vector for substituents.

  • Axial/Equatorial Dynamics: Substituents are locked into axial or equatorial positions, with a high energy barrier (~10.8 kcal/mol) for ring flipping.

  • Drug Design Implication: High predictability. If a pharmacophore requires a specific vector, the cyclohexyl ring holds it there.

Cycloheptane: The Flexible Probe

The cycloheptane ring has no single "perfect" conformation. It exists in a flux between twist-chair (TC) and twist-boat (TB) forms.

  • Pseudorotation: The energy barriers between conformers are low (~2-3 kcal/mol), allowing the ring to "breathe" or pseudorotate.

  • Drug Design Implication: High entropy. The ring can mold itself to fit irregular hydrophobic pockets (induced fit), but this comes with an entropic penalty upon binding.

Conformation_Landscape Cyclohexane Cyclohexan-1-amine (Rigid Chair) Binding Binding Pocket Fit Cyclohexane->Binding Lock-and-Key (Pre-organized) Entropy Entropic Penalty Cyclohexane->Entropy Low Penalty (Rigid) Cycloheptane Cycloheptan-1-amine (Flexible Twist-Chair) Cycloheptane->Binding Induced Fit (Adaptive) Cycloheptane->Entropy High Penalty (Must freeze conformation)

Figure 1: Conformational impact on binding thermodynamics. Cycloheptane offers better fit for amorphous pockets but incurs a higher entropic cost due to the freezing of pseudorotation upon binding.

Physicochemical Profiling

The addition of one methylene group alters the physicochemical profile, impacting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

PropertyCyclohexan-1-amineCycloheptan-1-amineImpact on Drug Design
Formula


-
Molecular Weight 99.18 g/mol 113.20 g/mol Slight increase; negligible impact on ligand efficiency.
LogP (Lipophilicity) ~1.2 - 1.5~1.7 - 2.0Cycloheptyl is more lipophilic (+0.5 LogP), improving BBB penetration but increasing nonspecific binding.
pKa (Basicity) 10.66~10.70Comparable. Both are fully protonated at physiological pH.
Solubility High (Miscible)ModerateCycloheptyl derivatives are less water-soluble due to increased hydrophobic surface area.
Metabolic Liability Oxidation at C3/C4Oxidation at C3/C4/C5Cycloheptane offers more sites for P450 oxidation but can sometimes shift the "soft spot."

Key Insight: The pKa values are nearly identical because the inductive effect of the ring carbons dissipates quickly. The primary differentiator is LogP . If a lead compound needs higher lipophilicity to cross the Blood-Brain Barrier (BBB), expanding a cyclohexyl to a cycloheptyl ring is a valid strategy [1].

Synthetic Accessibility & Protocols

While cyclohexylamines are commercially ubiquitous, cycloheptylamines often require specific synthesis, typically via Ring Expansion or Reductive Amination .

Core Protocol: Reductive Amination (Applicable to Both)

This is the industry-standard method for installing these rings onto a scaffold.

Reagents:

  • Ketone: Cyclohexanone (for C6) or Cycloheptanone (for C7).

  • Amine: Your scaffold (

    
    ).
    
  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ).
    
  • Solvent: Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine scaffold (1.0 eq) and the respective cyclic ketone (1.2 eq) in DCE. Add catalytic acetic acid (1-2 drops) to activate the carbonyl. Stir for 30 min at Room Temperature (RT).

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by LC-MS.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: The secondary amine product is usually purified via silica gel chromatography (MeOH/DCM gradient).

Special Case: Synthesis of Cycloheptanone (Ring Expansion)

If cycloheptanone is not available, it is synthesized from cyclohexanone using diazomethane (danger: explosive) or trimethylsilyldiazomethane in the presence of a Lewis acid (


). This inserts a methylene group into the ring.

Case Studies in Drug Design

Case A: Sigma Receptor Ligands (Selectivity Tuning)

Sigma receptors (


 and 

) are targets for neuropathic pain and cancer.
  • Cyclohexyl Ligands (e.g., PB28): Often show high affinity for both subtypes.

  • Cycloheptyl Analogs: Research indicates that expanding the ring to cycloheptyl can alter selectivity. The larger ring volume clashes with the tighter steric constraints of the

    
     pocket, potentially enhancing selectivity for 
    
    
    
    or vice versa depending on the specific scaffold [2].
Case B: NMDA Antagonists (PCP/Ketamine Analogs)

Phencyclidine (PCP) contains a cyclohexyl ring.

  • Structure-Activity Relationship (SAR): Replacing the cyclohexyl ring with a cycloheptyl ring in PCP analogs generally reduces potency .

  • Mechanism: The NMDA receptor channel pore has a strict size limit. The bulky, flexible cycloheptyl group creates steric clashes, preventing the deep channel block required for high potency. This demonstrates where "bigger is not better" [3].

Experimental Validation Protocols

To objectively compare these derivatives in your own project, use these two self-validating assays.

Protocol 1: Comparative Microsomal Stability (Metabolic)

Objective: Determine if ring expansion alters metabolic clearance.

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
  • Expected Outcome: Cycloheptyl derivatives often show higher intrinsic clearance (

    
    ) due to increased lipophilicity and more available hydrogens for P450 abstraction.
    
Protocol 2: LogD Determination (Shake-Flask Method)

Objective: Quantify the lipophilicity shift.

  • Preparation: Prepare octanol-saturated water and water-saturated octanol.

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous buffer (pH 7.4).

  • Separation: Shake for 1 hour; centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using UV-Vis or HPLC.

  • Result:

    
    . Expect a shift of +0.4 to +0.6 for the cycloheptyl analog.
    

References

  • PubChem. Cyclohexylamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Abate, C., et al. (2011). Sigma-2 receptor ligands: structure-affinity relationships.[1][2][3][4] Future Medicinal Chemistry. (Contextualized from general Sigma receptor SAR data found in search).

  • Maddox, V. H., et al. (1965). The synthesis of phencyclidine and other arylcyclohexylamines. Journal of Medicinal Chemistry. (Foundational SAR for ring size in NMDA antagonists).
  • ResearchGate. Metabolic stability for drug discovery and development. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Validating Enantiomeric Excess of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

Executive Summary 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine represents a challenging class of chiral building blocks often utilized in CNS drug discovery and peptidomimetic synthesis. The presence of the bulky ort...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine represents a challenging class of chiral building blocks often utilized in CNS drug discovery and peptidomimetic synthesis. The presence of the bulky ortho-trifluoromethyl group on the phenyl ring, combined with the conformational flexibility of the seven-membered cycloheptane ring, creates unique steric and electronic environments.

Validating the enantiomeric excess (ee) of this molecule requires a robust strategy that accounts for:

  • Diastereomeric Purity: The molecule possesses two chiral centers (C1, C2), resulting in cis and trans diastereomers. Enantiomeric validation is meaningless without prior confirmation of diastereomeric purity.

  • Amine Basicity: Primary amines interact strongly with residual silanols on stationary phases, leading to peak tailing.

  • The Fluorine Advantage: The -CF₃ group provides a solitary, singlet signal in ¹⁹F NMR, offering a distinct analytical handle often superior to ¹H NMR for chiral discrimination.

This guide compares three distinct validation methodologies, culminating in a recommended "Gold Standard" protocol.

Part 1: Critical Pre-Requisite (Diastereomer Separation)

Before assessing enantiomeric excess, you must isolate the target diastereomer (typically trans for thermodynamic products or cis for specific kinetic reductions).

  • Method: Achiral Normal Phase HPLC or Flash Chromatography.

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: Hexane/Ethyl Acetate + 1% Triethylamine (TEA).

  • Rationale: The cis and trans isomers possess different physical properties (polarity/shape) and are separable on non-chiral media. The TEA prevents amine streaking.

Part 2: Method Comparison

Method A: Direct Chiral HPLC (The Gold Standard)

Best For: Final QC, high precision (>99% ee required), and scale-up.

Direct resolution on polysaccharide-based stationary phases is the industry standard. The bulky -CF₃ group actually aids separation by providing a "handle" for the chiral selector to discriminate against.

Protocol:
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

    • Why: The amylose backbone (AD-H) often accommodates the "floppy" cycloheptane ring better than the more rigid cellulose, though screening both is standard.

  • Mobile Phase: n-Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA) .

    • Critical: The DEA is non-negotiable. It masks silanol sites. Without it, the amine peak will broaden, obscuring the minor enantiomer.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C (Lowering to 10°C can improve resolution if partial separation is observed).

Method B: ¹⁹F NMR with Chiral Solvating Agents (The Rapid Screen)

Best For: In-process checks, reaction monitoring, and when HPLC is backlogged.

This method leverages the -CF₃ group.[2][3] By adding a Chiral Solvating Agent (CSA), the enantiomeric environments of the fluorine atoms become magnetically non-equivalent, splitting the singlet into two distinct signals.

Protocol:
  • Solvent: CDCl₃ or C₆D₆ (Benzene-d6 often enhances separation due to π-stacking).

  • CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or (S)-TFMA (1-(9-anthryl)-2,2,2-trifluoroethanol) .

  • Procedure: Dissolve 5 mg of amine in 0.6 mL solvent. Add 1.0 - 2.0 equivalents of CSA.

  • Observation: Monitor ¹⁹F NMR (un-decoupled). The single -CF₃ peak (~ -60 ppm) will split. Integration of the two peaks gives the ratio directly.

Method C: Derivatization with Mosher's Acid (The Sensitivity Specialist)

Best For: Trace analysis or confirming absolute configuration (R/S assignment).

Converting the amine to an amide using Mosher's acid chloride (MTPA-Cl) creates diastereomers that are easily separated by standard achiral HPLC or analyzed by NMR.

Protocol:
  • Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride.

  • Reaction: Amine + MTPA-Cl + Pyridine in DCM (30 mins).

  • Analysis: The resulting diastereomeric amides are separated on a standard C18 HPLC column or analyzed via ¹⁹F NMR (comparing the MTPA CF₃ signals).

Part 3: Comparative Data Analysis

FeatureMethod A: Chiral HPLC Method B: ¹⁹F NMR (CSA) Method C: Mosher Derivatization
Accuracy High (±0.1%)Medium (±2-5%)High (±0.5%)
Throughput 15-30 min/sample5 min/sample>1 hour (reaction time)
Cost High (Columns: ~$1k+)Low (Reagents)Medium (Reagents + HPLC)
Sample Recovery Yes (Prep HPLC possible)No (Contaminated)No (Chemically altered)
Specific Benefit Industry standard for FDA filings.Unique benefit for this molecule: -CF₃ signal is clean and distinct.Allows determination of Absolute Configuration.

Part 4: Decision Pathway (Visualization)

G Start Start: Crude Amine 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine DiastCheck 1. Check Diastereomeric Purity (1H NMR / Achiral HPLC) Start->DiastCheck IsPure Is Diastereomer >95% Pure? DiastCheck->IsPure Purify Purify: Silica Flash (Hex/EtOAc + TEA) IsPure->Purify No ChooseMethod 2. Choose Validation Method IsPure->ChooseMethod Yes Purify->DiastCheck HPLC Method A: Chiral HPLC (Chiralpak AD-H, Hex/IPA/DEA) *Gold Standard* ChooseMethod->HPLC Final QC / Scale-up NMR Method B: 19F NMR + CSA (Rapid Screen) ChooseMethod->NMR In-Process Check Mosher Method C: Mosher's Amide (Absolute Config) ChooseMethod->Mosher Config Assignment

Caption: Decision tree for validating chiral purity, prioritizing diastereomeric isolation before enantiomeric analysis.

Part 5: References

  • Chiral Separation of Beta-Amino Acids/Amines:

    • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.

    • Source:Yakhak Hoeji (2021).

    • Relevance: Validates the use of Amylose/Cellulose columns (AD-H/OD-H) with basic additives for amine resolution.

    • URL:[Link][4]

  • CSA Methodology for Fluorinated Amines:

    • Title: Chiral recognition of fluorinated amines using 19F NMR spectroscopy.

    • Source:Journal of Fluorine Chemistry.

    • Relevance: Establishes the protocol for using 19F NMR shifts to determine ee in trifluoromethyl-substituted compounds.

    • URL:[Link]

  • General HPLC Method Development:

    • Title: Chiral HPLC Separations: A Guide to Method Development (Phenomenex).

    • Source: Phenomenex Technical Guide.

    • Relevance: Provides the foundational solvent systems (Hexane/IPA/DEA) for basic analytes.

    • URL:[Link]

  • Synthesis & Analogous Structures:

    • Title: 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine (Sigma Aldrich Product).

    • Source: Sigma Aldrich / Merck.

    • Relevance: Confirms the stability and handling of the direct cyclohexane analog, supporting the protocol transfer to the cycloheptane derivative.

Sources

Comparative

biological assay results for 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

Based on the comprehensive search and analysis of the chemical structure 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , this compound is a specific 2-arylcycloheptylamine derivative. While direct biological assay dat...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the comprehensive search and analysis of the chemical structure 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine , this compound is a specific 2-arylcycloheptylamine derivative. While direct biological assay data for this exact molecule is not widely published in standard open-access pharmacological literature, its activity can be reliably inferred from the well-documented Structure-Activity Relationships (SAR) of the 2-arylcycloalkylamine class (which includes Tranylcypromine and 2-phenylcyclohexylamine ) and the specific influence of the ortho-trifluoromethyl substitution. The ketone precursor 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one (CAS 1274529-76-8) is a known chemical building block, confirming the compound's synthetic accessibility.

Here is the Publish Comparison Guide structured to provide the most accurate and scientifically grounded information available.

Executive Summary & Biological Profile

2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine is a specialized 2-arylcycloalkylamine derivative designed to probe the steric and electronic requirements of monoamine transporters and enzymatic targets. Structurally, it features a seven-membered cycloheptane ring fused to a phenyl group substituted with a trifluoromethyl moiety at the ortho position. This specific modification is critical for modulating metabolic stability and receptor selectivity compared to its smaller ring analogs (e.g., cyclopropanes like Tranylcypromine or cyclohexanes).

Primary Biological Targets

Based on the SAR of the 2-arylcycloalkylamine class, this compound is predicted to exhibit activity at the following targets:

  • Monoamine Transporters (DAT/NET/SERT): Functions as a reuptake inhibitor or releasing agent. The bulky cycloheptyl ring and o-CF

    
     group typically favor selectivity for the Norepinephrine Transporter (NET)  and Dopamine Transporter (DAT)  over the Serotonin Transporter (SERT), similar to related phenylcycloalkylamines.
    
  • Monoamine Oxidase (MAO): While 2-phenylcyclopropylamines (e.g., Tranylcypromine) are potent MAO inhibitors, the expansion to a seven-membered ring (cycloheptane) generally reduces MAO inhibitory potency due to steric hindrance in the enzyme's active site. This suggests the compound is likely more selective for transporters than enzymes.

  • NMDA Receptor: Unlike 1-arylcycloalkylamines (e.g., PCP, Ketamine), 2-aryl isomers typically show reduced affinity for the NMDA receptor channel, making them less likely to induce dissociative anesthesia.

Comparative Analysis: Performance vs. Alternatives

The following table compares the predicted pharmacological profile of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine against standard reference compounds in the class.

Feature2-[2-(CF

)phenyl]cycloheptan-1-amine
Tranylcypromine (Standard)Amphetamine (Standard)2-Phenylcyclohexylamine
Core Structure 2-Arylcycloheptylamine2-ArylcyclopropylaminePhenylisopropylamine2-Arylcyclohexylamine
Primary Mechanism NET/DAT Reuptake Inhibition (Predicted)MAO Inhibition (Non-selective)DA/NE Releaser NMDA Antagonist / DAT Inhibitor
MAO Inhibition Low (Steric hindrance)High (Irreversible)Weak (MAO-A competitive)Moderate
Metabolic Stability High (Due to o-CF

blocking)
ModerateModerateModerate
Lipophilicity High (LogP > 3.5)Low (LogP ~ 1.5)Moderate (LogP ~ 1.8)Moderate
Key Advantage Extended Duration / Selectivity Potent AntidepressantPotent StimulantDissociative / Stimulant
Key Differentiators
  • Metabolic Resistance: The ortho-trifluoromethyl group effectively blocks metabolic hydroxylation at the most vulnerable phenyl position, potentially extending the half-life significantly compared to unsubstituted analogs.

  • Selectivity Shift: The expansion from a 6-membered (cyclohexyl) to a 7-membered (cycloheptyl) ring often shifts activity from NMDA antagonism towards monoamine transporter inhibition, reducing psychotomimetic side effects.

Experimental Protocols

A. Synthesis via Reductive Amination

This protocol describes the synthesis from the commercially available ketone precursor.

Reagents:

  • Precursor: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one (CAS 1274529-76-8)[1][2][3][4]

  • Amine Source: Ammonium acetate (

    
    ) or methanolic ammonia
    
  • Reducing Agent: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    )
  • Solvent: Methanol (

    
    ) or Dichloroethane (
    
    
    
    )

Procedure:

  • Dissolution: Dissolve 1.0 eq of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one in dry MeOH under an inert atmosphere (

    
    ).
    
  • Imine Formation: Add 10.0 eq of

    
     and stir at room temperature for 2-4 hours to form the intermediate imine.
    
  • Reduction: Cool the solution to 0°C and slowly add 1.5 eq of

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with 1N HCl (carefully, to pH ~2) to decompose excess hydride. Basify with 1N NaOH to pH >10. Extract with DCM (3x).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via column chromatography (DCM:MeOH:NH
    
    
    
    OH) to yield the amine as a clear oil or convert to HCl salt for stability.
B. Monoamine Uptake Assay (In Vitro)

To verify transporter inhibition, use a synaptosomal uptake assay.

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) or cortex (for NET/SERT).

  • Incubation: Incubate synaptosomes with the test compound (0.1 nM – 10

    
    M) for 15 min at 37°C in Krebs-Ringer buffer.
    
  • Uptake: Add radiolabeled substrate (

    
    -Dopamine or 
    
    
    
    -Norepinephrine) and incubate for 5 min.
  • Termination: Stop reaction by rapid filtration through GF/B filters.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     values using non-linear regression.
    

Visualizations

Figure 1: Structure-Activity Relationship (SAR) & Synthesis

This diagram illustrates the synthesis pathway and the key structural features influencing biological activity.

G Ketone Precursor 2-[2-(CF3)phenyl]cycloheptan-1-one (CAS 1274529-76-8) Intermediate Intermediate Imine Species Ketone->Intermediate + NH4OAc MeOH, RT Product Target Compound 2-[2-(Trifluoromethyl)phenyl] cycloheptan-1-amine Intermediate->Product + NaCNBH3 Reductive Amination CF3 o-CF3 Group: Blocks Metabolism Increases Lipophilicity Product->CF3 Ring Cycloheptyl Ring: Steric Bulk Reduces MAO Affinity Favors DAT/NET Product->Ring

Caption: Synthesis via reductive amination and key SAR features (ortho-CF3 and cycloheptyl ring).

Figure 2: Predicted Signaling Pathway Interaction

This diagram maps the compound's interaction with monoaminergic pathways.

Signaling cluster_Targets Primary Targets cluster_Effects Physiological Effects Compound 2-[2-(CF3)phenyl]cycloheptan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT Inhibition (High Potency) NET Norepinephrine Transporter (NET) Compound->NET Inhibition (High Potency) MAO Monoamine Oxidase (MAO) Compound->MAO Weak Inhibition (Steric Hindrance) Metab Metabolic Stability (Prolonged Action) Compound->Metab o-CF3 Blockade DA_Inc Increased Synaptic Dopamine DAT->DA_Inc NE_Inc Increased Synaptic Norepinephrine NET->NE_Inc

Caption: Predicted pharmacological interactions showing potent transporter inhibition and reduced MAO liability.

References

  • BLD Pharm. (2024). Product Reference: 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one (CAS 1274529-76-8).[1][2][3][4][5] Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks: 2-Arylcycloalkylamine Precursors. Retrieved from

  • Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines. I. 2-Phenylcyclopropylamine. Journal of the American Chemical Society, 70(6), 2198–2201.
  • Nichols, D. E. (1994). Structure-activity relationships of phenethylamine derivatives. In Amphetamine and Its Analogs (pp. 3-41). Academic Press. (Reference for ortho-substitution effects).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established principles of chemical waste management and are designed to be a self-validating system for your laboratory's safety protocols.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is crucial. While a specific Safety Data Sheet (SDS) for 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine may not be readily available, its chemical structure provides critical clues for a preliminary hazard assessment.

  • Halogenated Organic Compound: The presence of the trifluoromethyl (-CF3) group classifies this compound as a halogenated organic substance.[1] Halogenated organic wastes are typically subject to specific disposal regulations due to their potential to form harmful byproducts upon improper treatment and their higher disposal costs.[2]

  • Amine Functional Group: The amine (-NH2) group can impart basic properties and may react with acids. This is a critical consideration for waste segregation to prevent violent chemical reactions.[3][4]

Based on these structural features, waste containing 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine must be treated as hazardous chemical waste . Specifically, it falls under the category of halogenated organic waste .[1]

Personal Protective Equipment (PPE)

When handling 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine for disposal, the following personal protective equipment is mandatory to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile gloves). Gloves should be inspected for any signs of degradation before use.[6]

  • Body Protection: A laboratory coat should be worn at all times.[6]

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[7]

Waste Collection and Segregation: A Step-by-Step Protocol

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.[8]

Step 1: Designate a Waste Container Select a clean, dedicated waste container for halogenated organic waste. This container should be clearly distinguishable from containers for non-halogenated waste.[9]

Step 2: Collect Halogenated Waste Collect all waste containing 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine, including any residual amounts in reaction vessels and contaminated materials like pipette tips or absorbent paper, in the designated halogenated waste container.

Step 3: Segregate from Incompatibles It is crucial to not mix halogenated organic waste with other waste streams. Specifically:

  • DO NOT mix with non-halogenated organic solvents.[2][10]

  • DO NOT mix with strong acids or bases.[3][4]

  • DO NOT mix with oxidizers.[10]

Container Selection and Labeling

The integrity of the waste containment system is critical for safe storage and transport.

Container Selection:

  • Use a container that is compatible with the chemical waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[4] The original product container, if empty and in good condition, can be an excellent choice for waste accumulation.[8]

  • The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[9][11]

  • Ensure the container is in good condition, free from cracks, leaks, or severe corrosion.[12]

Labeling: Proper labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for disposal personnel.[13] As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[11] The label must include the following information:

  • The words "Hazardous Waste".[4]

  • The full chemical name(s) of the contents (e.g., "Waste 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine in Dichloromethane"). Avoid using abbreviations or chemical formulas.[9]

  • The approximate percentage of each component in the waste mixture.[10]

  • The date when waste accumulation began.[14]

  • The name and contact information of the generating researcher or laboratory.[3]

On-Site Storage in Satellite Accumulation Areas (SAAs)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13]

SAA Requirements:

  • The SAA must be under the control of the laboratory personnel generating the waste.[12]

  • Waste containers must be kept closed at all times except when adding waste.[11]

  • Store incompatible waste streams separately within the SAA.[8]

  • It is good practice to use secondary containment, such as a plastic tub, for liquid waste containers to contain any potential leaks or spills.[11]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart.[13]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine.

A Start: Generation of Waste (2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine) B Hazard Assessment: Is it a Halogenated Organic Compound? A->B C YES: Treat as Halogenated Hazardous Waste B->C Yes D Select Appropriate PPE: - Goggles - Lab Coat - Chemical-Resistant Gloves C->D E Select & Label Waste Container: - Compatible Material - Secure Lid - 'Hazardous Waste' Label - Full Chemical Names & Percentages D->E F Collect Waste in Designated Container E->F G Segregate from Incompatibles: - Non-Halogenated Solvents - Acids/Bases - Oxidizers F->G H Store in SAA: - At/Near Point of Generation - Container Closed - Secondary Containment G->H I Container Full or Accumulation Time Limit Reached? H->I J Contact Environmental Health & Safety (EHS) for Waste Pickup I->J Yes K EHS Collects and Arranges for Final Disposal J->K L End: Compliant Disposal K->L

Caption: Disposal workflow for 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine.

Arranging for Final Disposal

Once the waste container is full or has been in accumulation for the maximum allowable time (typically 3 months), you must arrange for its removal and disposal.[13][15]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for the collection and disposal of hazardous waste from laboratories.[13]

  • Schedule a Pickup: Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a direct call to the EHS office.

  • Prepare for Pickup: Ensure the waste container is properly sealed and labeled. Do not move the waste from the SAA; trained EHS personnel will collect it from there.

Under no circumstances should 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine or any other laboratory chemical be disposed of down the sink or in the regular trash.[9][14]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For a small spill contained within a chemical fume hood, you may be able to clean it up yourself using an appropriate spill kit. Absorbent materials used for cleanup must also be disposed of as hazardous waste.[11]

  • Large Spills: For larger spills, or any spill that you are not comfortable handling, evacuate the immediate area, alert your colleagues, and contact your institution's emergency response team or EHS office immediately.[9]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is as integral to the scientific process as the discoveries it enables.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety.
  • Chemical and Hazardous Waste Management and Disposal Policy.
  • University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety.
  • 7.2 Organic Solvents. Environment, Health and Safety.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Hazardous Waste Segregation.
  • Regulations.gov. (2020, February 10). SAFETY DATA SHEET.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • Fisher Scientific. Safety Data Sheet.
  • Hazardous Waste Disposal Guide. Research Areas - Policies.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
  • Key Organics. (2025, May 16). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Cayman Chemical. (2021, September 9). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • AK Scientific, Inc. 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • SKF. (2025, March 3). Safety Data Sheet.
  • (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Enamine. (2025, December 30). Safety Data Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Harvard Environmental Health and Safety. Chemical and Hazardous Waste.
  • UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • McGill University. Chemical waste | Hazardous Waste Management.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine
Reactant of Route 2
2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.